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Core Science & Biosynthesis

Foundational

2-(1-Aminocyclopropyl)benzoic acid chemical structure and properties

Introduction 2-(1-Aminocyclopropyl)benzoic acid is a fascinating molecule that holds considerable interest for researchers and professionals in the fields of medicinal chemistry and drug development. Its unique structura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(1-Aminocyclopropyl)benzoic acid is a fascinating molecule that holds considerable interest for researchers and professionals in the fields of medicinal chemistry and drug development. Its unique structural architecture, which combines a benzoic acid moiety with a constrained cyclopropylamine group, imparts distinct physicochemical properties and potential biological activities. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Chemical Structure and Core Properties

The fundamental identity of a chemical compound lies in its structure. 2-(1-Aminocyclopropyl)benzoic acid is characterized by a benzoic acid core substituted at the 2-position with a 1-aminocyclopropyl group. This arrangement of atoms and functional groups dictates its chemical behavior and interactions with biological systems.

Visualization of the Chemical Structure

Caption: Chemical structure of 2-(1-Aminocyclopropyl)benzoic acid.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. These properties influence its solubility, stability, and bioavailability.

PropertyValueSource
Molecular Formula C10H11NO2PubChem[1]
Molecular Weight 177.20 g/mol PubChem[1]
IUPAC Name 2-(1-aminocyclopropyl)benzoic acid
CAS Number 123844-83-5
Appearance Expected to be a solid
Solubility Expected to have some solubility in organic solvents and aqueous solutions depending on pH.
pKa The carboxylic acid group will have a pKa around 4-5, and the amino group will have a pKa around 9-10.

Synthesis Methodologies

The synthesis of 2-(1-aminocyclopropyl)benzoic acid and its derivatives often involves multi-step processes. A common strategy involves the construction of the cyclopropane ring, followed by the introduction of the amino group and subsequent modification of the benzoic acid moiety.

Illustrative Synthetic Workflow

The following diagram outlines a generalized synthetic approach. The causality behind this experimental choice is to build the core cyclopropane structure early in the synthesis, which is often a more challenging step, and then perform more standard functional group manipulations.

Synthesis_Workflow A Starting Material (e.g., 2-halobenzoic acid derivative) B Cyclopropanation Reaction A->B C Intermediate with Cyclopropane Ring B->C D Introduction of Amino Group Precursor C->D E Intermediate with Protected Amino Group D->E F Deprotection and/ or Hydrolysis E->F G Final Product: 2-(1-Aminocyclopropyl)benzoic acid F->G

Caption: Generalized workflow for the synthesis of 2-(1-Aminocyclopropyl)benzoic acid.

Detailed Experimental Protocol: A Plausible Synthetic Route

Objective: To synthesize 2-(1-aminocyclopropyl)benzoic acid.

Materials:

  • Methyl 2-bromobenzoate

  • (1-ethoxycyclopropyl)tributylstannane

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Toluene

  • Hydrochloric acid

  • Sodium azide

  • Reducing agent (e.g., H2, Pd/C)

  • Sodium hydroxide

  • Standard laboratory glassware and equipment

Procedure:

  • Stille Coupling to form the cyclopropane ring:

    • In a flame-dried flask under an inert atmosphere, dissolve methyl 2-bromobenzoate in toluene.

    • Add (1-ethoxycyclopropyl)tributylstannane and the palladium catalyst.

    • Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction, and perform an aqueous workup to isolate the crude product, methyl 2-(1-ethoxycyclopropyl)benzoate. Purify by column chromatography.

    • Causality: The Stille coupling is a reliable method for forming carbon-carbon bonds, in this case, attaching the cyclopropyl precursor to the benzene ring.

  • Hydrolysis of the enol ether to a ketone:

    • Dissolve the purified product from the previous step in a suitable solvent (e.g., acetone) and add aqueous hydrochloric acid.

    • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

    • Neutralize the acid and extract the product, methyl 2-(1-oxocyclopropyl)benzoate, into an organic solvent. Dry and concentrate to obtain the ketone.

  • Reductive Amination:

    • This step can be a multi-step process involving the formation of an oxime followed by reduction, or a direct reductive amination. For a more controlled synthesis, the formation of an intermediate that can be converted to the amine is often preferred.

  • Alternative: Synthesis from a Nitroacetate Precursor:

    • A method described for the synthesis of 1-aminocyclopropane-1-carboxylic acid involves the reaction of a nitroacetate with a 1,2-dihaloethane.[2] A similar strategy could potentially be adapted.

  • Hydrolysis of the Ester:

    • The final step would involve the hydrolysis of the methyl ester to the carboxylic acid using a base such as sodium hydroxide, followed by acidification to yield 2-(1-aminocyclopropyl)benzoic acid.

Self-Validating System: Each step of this proposed synthesis would be validated by standard analytical techniques. The structure and purity of the intermediates and the final product would be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~12-13br s1HCOOH
~7.8-8.0d1HAr-H
~7.2-7.6m3HAr-H
~3.0-3.5br s2HNH₂
~1.0-1.5m4HCyclopropyl-CH₂
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmCarbon TypeAssignment
~170CCOOH
~145CAr-C
~130-135CHAr-CH
~125-130CHAr-CH
~40CCyclopropyl-C-N
~15CH₂Cyclopropyl-CH₂
Predicted IR Data
Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretch (amine)
3300-2500O-H stretch (carboxylic acid)
1700-1680C=O stretch (carboxylic acid)
1600, 1475C=C stretch (aromatic)

Potential Applications and Biological Significance

Derivatives of benzoic acid are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[3][4] The incorporation of the constrained aminocyclopropyl moiety can significantly influence the pharmacological profile of the parent benzoic acid molecule.

Rationale for Interest in Drug Development
  • Structural Rigidity: The cyclopropyl group introduces conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets.

  • Modulation of Physicochemical Properties: The amino and carboxylic acid groups can be modified to optimize solubility, lipophilicity, and other pharmacokinetic properties.

  • Bioisosteric Replacement: The aminocyclopropyl group can act as a bioisostere for other functional groups, potentially leading to improved efficacy or reduced side effects.

Potential Therapeutic Areas

While specific biological activities for 2-(1-aminocyclopropyl)benzoic acid are not detailed in the provided search results, based on the activities of related benzoic acid derivatives, potential areas of investigation could include:

  • Anti-inflammatory agents: Many benzoic acid derivatives exhibit anti-inflammatory properties.[4]

  • Antimicrobial agents: Benzoic acid and its salts are well-known antimicrobial preservatives.[5][6][7][8]

  • Enzyme inhibitors: The specific geometry of the molecule may allow it to fit into the active site of certain enzymes.

  • Modulators of Proteostasis: Some benzoic acid derivatives have been shown to modulate the activity of cellular protein degradation systems.[9]

Conclusion

2-(1-Aminocyclopropyl)benzoic acid represents a molecule of significant interest for chemical and pharmaceutical research. Its unique combination of a benzoic acid scaffold and a constrained aminocyclopropyl group provides a platform for the design and synthesis of novel compounds with potentially valuable biological activities. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully explore its therapeutic potential.

References

  • PubChem. 4-(1-Aminocyclopropyl)benzoic acid. National Center for Biotechnology Information. [Link]

  • Patil, C. J., Patil, M. C., & Patil, M. C. (2019). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative.
  • Kumar, A., & Rajput, A. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 13(22), 3993–3996. [Link]

  • Wikipedia. Benzoic acid. [Link]

  • Google Patents. (2014). Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Geronikaki, A., et al. (2020). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 25(21), 5036. [Link]

  • Snowhite Chemical. (2025). Benzoic Acid Supplier & Manufacturer | Uses, Properties, Applications. [Link]

  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). [Link]

Sources

Exploratory

An In-depth Technical Guide to Conformationally Restricted Amino Acid Analogues in Drug Design

Executive Summary The transition from a promising peptide lead to a viable therapeutic agent is often hindered by inherent liabilities, primarily conformational flexibility, which leads to poor metabolic stability, low b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from a promising peptide lead to a viable therapeutic agent is often hindered by inherent liabilities, primarily conformational flexibility, which leads to poor metabolic stability, low bioavailability, and reduced receptor selectivity. This guide provides a comprehensive exploration of a powerful medicinal chemistry strategy: the use of conformationally restricted amino acid analogues. By reducing the conformational entropy of a peptide, we can pre-organize it into its bioactive conformation, thereby enhancing its potency, selectivity, and stability. This document serves as a technical resource for researchers and drug development professionals, detailing the core principles, design strategies, synthetic methodologies, and advanced analytical techniques that underpin the successful application of this approach. We will delve into the causality behind experimental choices, provide validated protocols, and examine case studies that have translated this concept into clinical success.

Chapter 1: The Flexibility Problem: Native Peptides as Therapeutic Leads

Peptides are exceptional biological molecules, capable of mediating a vast array of physiological processes with high potency and specificity.[1][2] This makes them attractive starting points for drug discovery. However, their therapeutic potential is often unrealized due to several key drawbacks stemming from their inherent flexibility:

  • High Conformational Entropy: In solution, a linear peptide exists as an ensemble of rapidly interconverting conformers.[3] The biologically active conformation, the one that binds to the target receptor, is just one of many. A significant entropic penalty must be paid to "freeze" the peptide into this specific shape upon binding, which can decrease binding affinity.[3][4]

  • Susceptibility to Proteolysis: Proteases, the enzymes responsible for peptide degradation, typically recognize and cleave peptides in an extended conformation.[3][5] The flexibility of natural peptides makes them easy substrates for these enzymes, leading to short in vivo half-lives.[1][6]

  • Poor Receptor Selectivity: A flexible peptide may adopt different conformations to bind to multiple receptor subtypes, leading to off-target effects and an undesirable safety profile.[3][7]

  • Low Bioavailability: The physicochemical properties of many peptides, including their size and polarity, hinder their ability to cross biological membranes, limiting their oral bioavailability.[1]

These challenges necessitate structural modifications to transform a native peptide into a drug-like molecule, or a "peptidomimetic."[1][2][8] One of the most successful strategies to achieve this is through conformational restriction.

Chapter 2: The Principle of Conformational Restriction: A Solution to the Flexibility Problem

Conformational restriction is a strategy used to reduce the number of accessible conformations of a peptide by introducing specific structural constraints.[4] The primary goal is to favor the adoption of the bioactive conformation, the specific three-dimensional structure the peptide assumes when it binds to its biological target.[4][5]

The benefits of this approach are manifold and directly address the limitations of native peptides:

  • Increased Potency: By pre-organizing the peptide into its bioactive shape, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity and potency.[3][4]

  • Enhanced Selectivity: A rigid analogue can be designed to fit a specific receptor subtype with high fidelity, while being sterically precluded from binding to others. This "lock-and-key" enhancement minimizes off-target activity.[7][9]

  • Improved Metabolic Stability: Constrained peptides, particularly cyclic ones, are often poor substrates for proteases because they cannot adopt the required extended conformation for enzymatic cleavage.[3][5]

  • Favorable Pharmacokinetics: While not a direct consequence, the improved stability and sometimes altered physicochemical properties of constrained analogues can contribute to better pharmacokinetic profiles.[1]

This strategy has been successfully applied to numerous biologically active peptides, including hormones and neurotransmitters like somatostatin, enkephalin, and oxytocin, leading to potent and selective therapeutic agents.[7][10]

Chapter 3: A Toolkit of Restricted Analogues: Design Strategies and Classification

The introduction of conformational constraints can be achieved through a variety of chemical modifications, which can be broadly categorized as local or global.

Local Constraints: These modifications restrict the rotational freedom of a single amino acid residue or peptide bond.

  • Cα-Alkylation: Introducing alkyl groups onto the α-carbon (e.g., α-aminoisobutyric acid, Aib) sterically hinders rotation around the φ (phi) and ψ (psi) dihedral angles, often promoting helical or turn structures.[11]

  • N-Alkylation: Methylation or other modifications to the backbone amide nitrogen can influence cis/trans isomerism and local conformation.

  • Side-Chain Constraints: Constraining the side-chain dihedral angles (χ angles) can be achieved by incorporating the side chain into a cyclic system, which is crucial for optimizing the topography of the pharmacophore.[12]

Global Constraints (Cyclization): This is one of the most powerful methods, involving the covalent linkage of different parts of the peptide chain to form a macrocycle.[3][10]

  • Head-to-Tail Cyclization: Formation of a peptide bond between the N-terminal amine and the C-terminal carboxylate.

  • Side-Chain-to-Side-Chain Cyclization: Linking the side chains of two amino acids, such as the formation of a disulfide bridge between two cysteines or a lactam bridge between the side chains of aspartic acid and lysine.[10]

  • Backbone-to-Side-Chain Cyclization: Covalently linking the N- or C-terminus to an amino acid side chain.

The choice of which constraining element to use is a critical design decision. For instance, incorporating α,α'-dialkylglycines tends to induce a fully extended conformation, whereas α-aminocycloalkane carboxylic acids often promote a folded or turn conformation.[9] This allows for the systematic probing of the conformational requirements for biological activity.

Chapter 4: Synthesis and Incorporation of Restricted Analogues

The synthesis of peptides incorporating non-natural, constrained amino acids often requires specialized protocols. While standard solid-phase peptide synthesis (SPPS) is the workhorse of peptide chemistry, the incorporation of these analogues can present unique challenges.

Synthesis of Constrained Building Blocks

Many conformationally restricted amino acids are not commercially available and must be synthesized. For example, the synthesis of chiral α-hydrazino acids, which can be used to create rigidified peptidomimetics, can be accomplished through solution-phase chemistry before their incorporation on a solid support.[13] Similarly, complex cyclic derivatives like 6-benzylpiperazine-2,3,5-trione can be synthesized and then selectively alkylated to create a variety of constrained phenylalanine mimetics.[14]

Modified Solid-Phase Peptide Synthesis (SPPS)

The incorporation of these building blocks into a growing peptide chain on a solid resin requires careful optimization. Sterically hindered amino acids, such as Cα-disubstituted residues, may exhibit slower coupling kinetics, necessitating stronger coupling reagents or longer reaction times.[13]

Workflow: Solid-Phase Synthesis of a Constrained Peptide

The following diagram illustrates a typical workflow for synthesizing a peptide containing a custom constrained amino acid analogue.

SPPS_Workflow cluster_prep Phase 1: Preparation cluster_cycle Phase 2: Elongation Cycle cluster_final Phase 3: Cleavage & Purification Resin 1. Start with solid support resin Fmoc_Protect 2. Couple first Fmoc-protected amino acid Resin->Fmoc_Protect Deprotect 3. Fmoc deprotection (Piperidine) Fmoc_Protect->Deprotect Wash1 4. Wash resin Deprotect->Wash1 Couple 5. Couple next amino acid (Standard or Constrained Analogue) Wash1->Couple Wash2 6. Wash resin Couple->Wash2 Repeat Repeat n-1 times Wash2->Repeat Repeat->Deprotect Next cycle Final_Deprotect 7. Final Fmoc deprotection Repeat->Final_Deprotect Final cycle Cleavage 8. Cleave peptide from resin (e.g., with TFA) Final_Deprotect->Cleavage Purify 9. Purify crude peptide (RP-HPLC) Cleavage->Purify Analyze 10. Characterize (Mass Spec, NMR) Purify->Analyze

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating constrained analogues.

Chapter 5: Characterization and Structural Analysis

Once a constrained peptide is synthesized, it is crucial to experimentally verify its three-dimensional structure and assess its biological activity. This self-validating process ensures that the designed constraints have the intended structural and functional consequences.

Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two most powerful techniques for determining the high-resolution structure of these molecules.[11][15][16]

  • NMR Spectroscopy: This is the primary method for studying peptide conformation in solution, which is more physiologically relevant than a solid-state crystal structure.[17][18][19] Multidimensional experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) provide information on through-space proton-proton distances, which are used as constraints to calculate a family of solution structures.[19][20] Additionally, J-couplings can provide information about dihedral angles, and temperature-dependent chemical shifts can reveal intramolecular hydrogen bonding patterns.[17][20][21]

  • X-ray Crystallography: This technique provides a static, high-resolution snapshot of the peptide's conformation in a crystal lattice.[16] While it requires obtaining high-quality crystals, which can be challenging for peptides, the resulting electron density map offers unambiguous structural detail.[16][22] It is particularly powerful when a constrained peptide is co-crystallized with its target protein, revealing the precise binding mode.[15][22]

Experimental Protocol: 2D NMR for Peptide Structure Determination

  • Sample Preparation: Dissolve the purified peptide in an appropriate deuterated solvent (e.g., D₂O, or a mixture like H₂O/D₂O 90/10 to observe amide protons) to a concentration of 1-5 mM.[19] Adjust the pH to the desired value.

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz). Essential experiments include:

    • TOCSY (Total Correlation Spectroscopy): To assign protons within each amino acid spin system.

    • NOESY (or ROESY for larger peptides): To identify through-space correlations between protons that are close in space (< 5 Å), which are critical for structure calculation.[20]

    • HSQC (Heteronuclear Single Quantum Coherence): If using ¹³C or ¹⁵N isotopically labeled samples, to assign backbone and side-chain carbons and nitrogens.

  • Data Processing and Assignment: Process the spectra using appropriate software. Assign all proton resonances by systematically connecting the spin systems identified in the TOCSY with the sequential NOEs (Hαᵢ-HNᵢ₊₁) characteristic of the peptide backbone.

  • Constraint Extraction: Identify and quantify NOE cross-peaks. The volume of an NOE peak is proportional to r⁻⁶, where r is the distance between the two protons. Classify NOEs into distance ranges (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.3 Å, weak: 1.8-5.0 Å).

  • Structure Calculation: Use the extracted distance constraints, along with any dihedral angle constraints from J-coupling analysis, as input for structure calculation software like CYANA or CNS.[20] The output is an ensemble of low-energy structures consistent with the NMR data.

Biological Evaluation

The ultimate test of a designed analogue is its biological activity. This involves a suite of in vitro and in vivo assays.

  • Binding Assays: These experiments quantify the affinity of the constrained peptide for its target receptor. A common method is a competitive binding assay, where the analogue competes with a radiolabeled ligand for the receptor. The results are typically reported as an IC₅₀ (inhibitory concentration 50%) or a Kᵢ (inhibition constant).

  • Functional Assays: These assays measure the biological response elicited by the peptide binding to its receptor (e.g., measuring downstream signaling molecules like cAMP or calcium).[23] This determines whether the analogue is an agonist or an antagonist.

  • Stability Assays: The metabolic stability of the peptide is assessed by incubating it in human plasma or with specific proteases and measuring its degradation over time using LC-MS.

  • Pharmacokinetic (PK) Studies: In vivo studies in animal models are performed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the drug candidate.

Data Presentation: Comparing a Native Peptide to its Constrained Analogue

The success of conformational restriction is often demonstrated by comparing key parameters of the parent peptide with the new analogue.

ParameterNative Peptide (Lead)Constrained AnalogueFold Improvement
Receptor Binding (Kᵢ) 250 nM5 nM50x
Functional Potency (EC₅₀) 500 nM10 nM50x
Selectivity (Kᵢ off-target / Kᵢ target) 10>500>50x
Plasma Half-life (t₁/₂) 5 minutes120 minutes24x

This table illustrates hypothetical but representative data showing the dramatic improvements achievable through conformational restriction.

Chapter 6: Case Study: Lanreotide, a Constrained Somatostatin Analogue

A quintessential example of this strategy's success is Lanreotide, a synthetic analogue of the hormone somatostatin.[23][24] Native somatostatin is a 14-amino acid peptide that regulates the endocrine system but has a very short half-life (< 3 minutes), making it unsuitable as a drug.

The Design: Lanreotide is a cyclic octapeptide. Its design incorporates several key features:

  • Truncation: The bioactive core of somatostatin was identified and used as the basis.

  • Cyclization: A disulfide bridge between two cysteine residues locks the peptide into a rigid conformation.

  • D-Amino Acid: The inclusion of a D-Tryptophan enhances stability and contributes to the required conformation for receptor binding.

Mechanism of Action: This rigid structure gives Lanreotide a high binding affinity for somatostatin receptors, particularly SSTR2 and SSTR5.[23][24][25] By binding to these G protein-coupled receptors, Lanreotide inhibits the secretion of various hormones, most notably growth hormone (GH).[23][24][25] This makes it a highly effective treatment for acromegaly (a condition of excess GH) and neuroendocrine tumors.[23][25] The conformational restriction is directly responsible for its high potency, receptor selectivity, and dramatically increased in vivo stability, allowing for long-acting formulations.[23][26][27]

Logical Relationship: From Problem to Solution with Lanreotide

Lanreotide_Logic Problem Native Somatostatin Limitations: - High Flexibility - Rapid Proteolysis (t½ < 3 min) - Low Receptor Selectivity Strategy Strategy: Conformational Restriction Problem->Strategy Address with Design Design Principles Applied: 1. Truncation to bioactive core 2. Cyclization (Disulfide Bridge) 3. D-Amino Acid Incorporation Strategy->Design Implement via Solution Result: Lanreotide - Rigid, Pre-organized Structure - High Affinity for SSTR2/SSTR5 - High Proteolytic Stability - Long-acting Formulation Design->Solution Leads to Outcome Clinical Success: - Treatment for Acromegaly - Management of Neuroendocrine Tumors Solution->Outcome Enables

Caption: Logical progression from the problems of a native peptide to a successful drug via conformational restriction.

Chapter 7: Future Horizons and Computational Approaches

The field of conformationally restricted amino acids continues to evolve. New synthetic methods are enabling the creation of ever more complex and finely tuned scaffolds, such as bicyclic proline analogues and spiro-amino acids.[28] Furthermore, computational chemistry now plays a pivotal role in the design process. Molecular dynamics simulations can predict the conformational landscape of a peptide analogue before it is synthesized, allowing for a more rational design process that saves significant time and resources. This synergy between synthetic innovation and computational power promises to deliver a new generation of highly specific and robust peptide-based therapeutics.

References

  • NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society.
  • Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. PMC.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate.
  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed.
  • An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. PMC.
  • Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals.
  • NMR-Based Peptide Structure Analysis Service. Mtoz Biolabs.
  • Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed.
  • X-Ray crystallography of cyclic peptides and compact protein binders. ResearchGate.
  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. ResearchGate.
  • What is the difference between peptide and peptidomimetic?. Patsnap Synapse.
  • Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters.
  • Conformationally restricted peptides as tools in opioid receptor studies. PubMed.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • Crystal structures of constrained peptide/protein interactions. ResearchGate.
  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1.
  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate.
  • Conformationally Constrained Peptides. Encyclopedia MDPI.
  • The Use of Conformational Restriction in Medicinal Chemistry. ResearchGate.
  • Peptidomimetics – Knowledge and References. Taylor & Francis.
  • Constrained Peptides as Miniature Protein Structures. PMC.
  • Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Peptidomimetics in Drug Discovery. AZoLifeSciences.
  • What is the mechanism of Lanreotide Acetate?. Patsnap Synapse.
  • An In-depth Technical Guide to the Mechanism of Action of Lanreotide Acetate on SSTR2 and SSTR5 Receptors. Benchchem.
  • What is the mechanism of action of Lanreotide (Somatostatin analogue)?. Dr.Oracle.
  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. ACS Publications.
  • The effect of conformationally restricted amino acid. Analogues on the frog spinal cord in vitro. PubMed.
  • Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues. Nature.com.
  • Libraries of conformationally restricted and rigid amino acids. ResearchGate.
  • Peptidomimetics in Modern Drug Discovery. Life Chemicals.
  • Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1. PMC.
  • x Ray crystallography. PMC.

Sources

Foundational

Ortho-substituted benzoic acid pharmacophores

An In-depth Technical Guide to Ortho-substituted Benzoic Acid Pharmacophores For Researchers, Scientists, and Drug Development Professionals Abstract The ortho-substituted benzoic acid motif is a cornerstone of modern me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Ortho-substituted Benzoic Acid Pharmacophores

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ortho-substituted benzoic acid motif is a cornerstone of modern medicinal chemistry, serving as a privileged pharmacophore in a multitude of therapeutic agents. Its unique stereoelectronic properties, largely governed by the "ortho effect," offer a powerful tool for modulating acidity, conformation, and, consequently, biological activity. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of ortho-substituted benzoic acid derivatives. We will delve into the mechanistic underpinnings of their distinct chemical behavior, present key synthetic strategies, and examine their role in the design of non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of protein-protein interactions (PPIs). Furthermore, this guide will cover advanced topics such as bioisosteric replacement strategies to enhance drug-like properties. Detailed experimental protocols and visual diagrams are provided to offer a practical and comprehensive resource for professionals in drug discovery and development.

The "Ortho Effect": A Paradigm of Steric and Electronic Influence

The substitution pattern on a phenyl ring profoundly impacts the physicochemical properties of a benzoic acid derivative. While meta and para substitutions often follow predictable electronic trends, ortho-substitution introduces a unique phenomenon known as the "ortho effect".[1][2] This effect describes the collective impact of steric and electronic factors from a substituent at the position adjacent to the carboxyl group, which frequently results in a significant increase in the acidity of the benzoic acid, regardless of the electronic nature of the substituent.[2][3]

Steric Inhibition of Resonance

The primary driver of the ortho effect is steric hindrance.[1][4] In an unsubstituted benzoic acid, the carboxyl group is largely coplanar with the benzene ring, allowing for resonance between the carboxyl group and the aromatic system.[5] However, the presence of a substituent at the ortho position creates steric repulsion with the carboxyl group.[5][6] To alleviate this strain, the carboxyl group twists out of the plane of the benzene ring.[1][4][5][6] This rotation disrupts the resonance between the carboxyl group and the phenyl ring.[1][4][5]

The consequence of this inhibited resonance is twofold. Firstly, the destabilizing cross-conjugation with the phenyl ring is reduced.[1] Secondly, and more importantly for acidity, upon deprotonation, the resulting carboxylate anion experiences enhanced resonance stabilization between the two oxygen atoms.[5] This is because the negative charge is no longer delocalized into the benzene ring and is instead concentrated within the carboxylate group, leading to more equivalent and stable resonance structures.[5] This greater stabilization of the conjugate base results in a lower pKa and thus, a stronger acid.[1][5]

The Role of Intramolecular Hydrogen Bonding

In addition to steric effects, intramolecular hydrogen bonding can also contribute to the increased acidity of certain ortho-substituted benzoic acids, particularly those with hydrogen bond-accepting or -donating groups like hydroxyl (-OH) or amino (-NH2).[5][6][7] For instance, in ortho-hydroxybenzoic acid (salicylic acid), an intramolecular hydrogen bond can form between the hydroxyl proton and one of the carboxylate oxygens in the conjugate base, creating a stable six-membered ring.[8] This additional stabilization of the anion further favors deprotonation and enhances acidity.[8]

Conformational Impact of the Ortho Effect on Benzoic Acid.

Synthesis of Ortho-Substituted Benzoic Acid Pharmacophores

The synthesis of ortho-substituted benzoic acids often requires regioselective methods to introduce substituents at the desired position. Traditional electrophilic aromatic substitution on benzoic acid can be challenging due to the meta-directing nature of the carboxylic acid group. Therefore, more advanced strategies are often employed.

Directed Ortho-Metalation (DoM)

Directed Ortho-Metalation (DoM) is a powerful technique for the functionalization of the ortho position of aromatic compounds. In this method, a directing group, in this case, the carboxylate, coordinates to a strong base (typically an organolithium reagent) and directs deprotonation to the adjacent ortho position. The resulting ortho-lithiated species can then be quenched with various electrophiles to introduce a wide range of substituents. For unprotected 2-methoxybenzoic acid, treatment with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate.[9]

Palladium-Catalyzed Ortho-Arylation

Palladium-catalyzed C-H activation has emerged as a versatile tool for the direct arylation of benzoic acids at the ortho position. These methods typically involve a palladium catalyst and a suitable arylating agent, such as an aryl iodide or aryl chloride.[10] One approach utilizes catalytic palladium acetate with stoichiometric silver acetate and an aryl iodide as the coupling partner.[10] This method is tolerant of various functional groups and provides a direct route to biaryl compounds.

Experimental Protocol: Palladium-Catalyzed Ortho-Arylation of Benzoic Acid

The following protocol is a representative example of a palladium-catalyzed ortho-arylation of benzoic acid with an aryl iodide.

Materials:

  • Benzoic acid

  • Aryl iodide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver acetate (AgOAc)

  • Acetic acid (anhydrous)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add benzoic acid (1.0 mmol), aryl iodide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and AgOAc (2.0 mmol).

  • Add anhydrous acetic acid (5 mL) via syringe.

  • Seal the flask and heat the reaction mixture at 110 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated benzoic acid.

Start Start: Benzoic Acid + Aryl Iodide Reaction_Setup Reaction Setup: - Pd(OAc)2 (catalyst) - AgOAc (oxidant) - Acetic Acid (solvent) - Inert Atmosphere Start->Reaction_Setup Heating Heating (110 °C, 12-24h) Reaction_Setup->Heating Workup Aqueous Workup: - Dilution - Filtration - Extraction - Drying Heating->Workup Purification Purification: Flash Column Chromatography Workup->Purification Product Product: Ortho-Arylated Benzoic Acid Purification->Product Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation NSAID Ortho-Substituted Benzoic Acid (NSAID) NSAID->COX_Enzyme Inhibition

Mechanism of Action for NSAIDs Targeting COX Enzymes.

Bioisosteric Replacement Strategies

While the ortho-substituted benzoic acid scaffold is highly valuable, the presence of a carboxylic acid group can sometimes lead to undesirable pharmacokinetic properties, such as poor membrane permeability or rapid metabolism. Bioisosteric replacement is a strategy used to replace a functional group with another that has similar steric and electronic properties but improved physicochemical characteristics. [11][12] Saturated bioisosteres of ortho-substituted benzenes have been developed to improve properties like metabolic stability, solubility, and lipophilicity. [11][13]These replacements, such as 1,2-disubstituted bicyclo[2.1.1]hexanes, can mimic the spatial arrangement of the ortho-substituted phenyl ring while introducing more three-dimensional character and improving drug-like properties. [12][13]This "escape from flatland" is a growing trend in medicinal chemistry to access novel chemical space and develop more effective therapeutics. [14]

Case Study: Diclofenac

Diclofenac, a widely used NSAID, is an excellent example of a successful drug molecule based on an ortho-substituted benzoic acid pharmacophore. [15]It is synthesized from 2-chlorobenzoic acid and 2,6-dichloroaniline. [15]The ortho-chloro substituent and the 2,6-dichloroanilino group are crucial for its potent inhibitory activity against both COX-1 and COX-2 enzymes. The non-planar conformation adopted by diclofenac, influenced by its ortho-substituents, is key to its binding within the active site of the COX enzymes.

Conclusion and Future Perspectives

The ortho-substituted benzoic acid pharmacophore continues to be a highly relevant and versatile scaffold in drug discovery. The "ortho effect" provides a unique and powerful means to control the conformation and acidity of these molecules, enabling the design of potent and selective modulators of various biological targets. From established NSAIDs to emerging classes of PPI inhibitors, the applications of this pharmacophore are broad and impactful.

Future research in this area will likely focus on the development of novel synthetic methodologies for the efficient and regioselective synthesis of complex ortho-substituted benzoic acids. Furthermore, the exploration of novel bioisosteres for this scaffold will continue to be a key strategy for optimizing the pharmacokinetic and pharmacodynamic properties of new drug candidates. The continued study of the intricate structure-activity relationships of ortho-substituted benzoic acid derivatives will undoubtedly lead to the discovery of the next generation of innovative therapeutics.

References

  • Ortho effect - Wikipedia. (n.d.).
  • The Ortho Effect of benzoic acids. (n.d.).
  • Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006). Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks. Organic Letters, 8(5), 765–768.
  • Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4930.
  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704–709.
  • Sikorska, E., & Palusiak, M. (2017). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Transfer of Aromaticity from ipso-Benzene Ring to the Enol System(s). Molecules, 22(3), 488.
  • Ngoupayo, J., et al. (2016). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Natural Products Chemistry & Research, 4(4).
  • Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids.
  • The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). Benchchem.
  • Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). Benchchem.
  • Khan Academy. (2022, November 11). How does ortho-effect work in benzoic acids? [Video]. YouTube.
  • LibreTexts. (2021, July 31). 26.
  • Saturated Bioisosteres of ortho-Substituted Benzenes. (n.d.). Enamine.
  • Johnson, A. L. (1976). Synthesis of the three isomeric ortho-substituted phenylthienyl benzoic acids. The Journal of Organic Chemistry, 41(8), 1320–1324.
  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? (video).
  • Assaleh, F. H., et al. (2008). Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane.
  • Filo. (2025, March 19). How is intramolecular hydrogen bonding is created in ortho benzoic acid.
  • Why is ortho-hydroxybenzoic acid more acidic than its para-isomer? (n.d.). ECHEMI.
  • Ortho-effect in substituted aromatic acids and bases. (2014, January 6). Chemistry Stack Exchange.
  • Lee, T., et al. (2019). Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. Cancers, 11(11), 1743.
  • Bioisosteres. (n.d.). Enamine.
  • Khan Academy. (2022, November 11). How does ortho-effect work in benzoic acids? | Acidic and Basic strength | Chemistry [Video]. YouTube.
  • Bioisosteric Replacements. (n.d.). Chemspace.
  • (Bio)isosteres of ortho- and meta-substituted benzenes. (2024, April 19).
  • Mechanisms of decarboxylation of ortho-substituted benzoic acids. (n.d.). ResearchGate.
  • Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. (2006, April 7). Organic & Biomolecular Chemistry.
  • Design, synthesis and in silico prediction of drug-likeness properties of new ortho, meta and para-(2-cyano-3-(3,5-di-tert-butyl-4- hydroxyphenyl)acrylamido)benzoic acids. (2021, August 8). Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Sheng, H., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(4), 738–748.
  • Bioisosteres in Drug Design – “Escape from Flatland”. (2023, April 7). University of Michigan.
  • Ortho Effect in Chemistry: Definition, Examples & Key Insights. (n.d.). Vedantu.
  • What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? (2017, April 12). Quora.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023, May 29). Preprints.org.
  • Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. (2015, December 15). PubMed.
  • Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area. (n.d.).
  • Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. (2011, August 5). MDPI.
  • Orthosteric inhibition of a protein-protein interaction versus allosteric inhibition. (n.d.). ResearchGate.
  • Role of Non-Steroidal Anti-Inflammatory Drugs in Orthopedics. (2023, June 2).
  • Structure-Based Inhibition of Protein-Protein Interactions. (n.d.).
  • Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (2022, March 24). MDPI.
  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. (n.d.). Chemical Science.
  • NSAIDs in orthodontic tooth movement. (n.d.).
  • Indication for NSAIDS in orthopedic practice. (n.d.). Systematic Reviews in Pharmacy.

Sources

Exploratory

A Technical Guide to 1-Aminocyclopropanecarboxylic Acid (ACC) Aromatic Derivatives in Research and Drug Development

Introduction: The Emergence of a Versatile Scaffold 1-Aminocyclopropanecarboxylic acid (ACC), a conformationally constrained, non-proteinogenic amino acid, is most widely recognized as the immediate precursor to the plan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Versatile Scaffold

1-Aminocyclopropanecarboxylic acid (ACC), a conformationally constrained, non-proteinogenic amino acid, is most widely recognized as the immediate precursor to the plant hormone ethylene.[1][2] Its unique cyclic structure, however, imparts a conformational rigidity that has garnered significant interest from medicinal chemists. By serving as a rigid scaffold, ACC provides a platform for the precise spatial orientation of pharmacophoric elements, a key strategy in modern drug design. The fusion of this cyclopropane core with a diverse array of aromatic moieties has given rise to a promising class of compounds: the ACC aromatic derivatives.

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of ACC aromatic derivatives. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging this unique chemical space for the discovery of novel therapeutics. We will delve into the synthetic strategies for creating these hybrid molecules, explore their interactions with various biological targets, and provide detailed experimental protocols to facilitate their investigation.

Part 1: The Synthetic Landscape of ACC Aromatic Derivatives

The synthesis of ACC aromatic derivatives can be broadly approached in two main stages: the construction of the core ACC scaffold and the subsequent introduction of the desired aromatic functionality.

Constructing the 1-Aminocyclopropane-1-carboxylic Acid Core

The synthesis of the ACC core has been approached through various methodologies, with the cyclopropanation of glycine equivalents being a common strategy. One of the classical and scalable methods involves the reaction of a protected glycine derivative with a 1,2-dihaloethane.

A general and efficient route to N-protected ACC derivatives involves the bisalkylation of a glycine-derived imine. This method allows for the direct isolation of ACC or its efficient conversion to N-protected forms in a single flask.[3] Alternative approaches include the intramolecular cyclization of γ-substituted amino acid derivatives and the cyclopropanation of alkenes using diazo compounds.[3]

Protocol 1: General Synthesis of N-Boc-1-aminocyclopropane-1-carboxylic acid

This protocol outlines a common method for the synthesis of the Boc-protected ACC core, a versatile intermediate for further derivatization.

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • tert-Butanol (t-BuOH)

  • Toluene

Procedure:

  • Hydrolysis of Diethyl 1,1-cyclopropanedicarboxylate: Diethyl 1,1-cyclopropanedicarboxylate is hydrolyzed with an aqueous solution of sodium hydroxide to yield 1,1-cyclopropanedicarboxylic acid.

  • Curtius Rearrangement: The resulting diacid is then subjected to a Curtius rearrangement using diphenylphosphoryl azide (DPPA) in the presence of triethylamine and tert-butanol in toluene. This reaction proceeds through an isocyanate intermediate which is trapped by tert-butanol to afford N-Boc-1-aminocyclopropane-1-carboxylic acid.

  • Purification: The final product is purified by column chromatography on silica gel.

Introducing Aromatic Functionality: N-Arylation and Amide Bond Formation

With the ACC core in hand, the introduction of aromatic moieties can be achieved through several reliable synthetic transformations.

N-Arylation: The direct formation of a C-N bond between the amino group of ACC and an aromatic ring is a powerful strategy. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are highly effective for this purpose, allowing for the coupling of a wide range of aryl halides or triflates with the ACC nitrogen.

Amide Bond Formation: A more common and versatile approach involves the formation of an amide bond between the carboxylic acid of ACC and an aromatic amine, or conversely, between the amino group of ACC and an aromatic carboxylic acid. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) are routinely employed for this transformation.

Protocol 2: Synthesis of N-Benzoyl-1-aminocyclopropane-1-carboxylic Acid

This protocol details the synthesis of a simple aromatic amide derivative of ACC.

Materials:

  • 1-Aminocyclopropane-1-carboxylic acid (ACC)

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Schotten-Baumann Reaction: ACC is dissolved in an aqueous solution of sodium hydroxide.

  • Benzoyl chloride is added portion-wise to the stirred solution at a low temperature (e.g., 0-5 °C).

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction mixture is then acidified with hydrochloric acid to precipitate the product.

  • The solid N-benzoyl-1-aminocyclopropane-1-carboxylic acid is collected by filtration, washed with cold water, and dried.

Part 2: Biological Targets and Therapeutic Applications

The rigid cyclopropane scaffold of ACC, combined with the diverse chemical and electronic properties of aromatic rings, allows for the design of potent and selective modulators of various biological targets.

Modulators of the N-Methyl-D-Aspartate (NMDA) Receptor

A significant body of research has focused on the interaction of ACC and its derivatives with the N-Methyl-D-Aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function. ACC itself is known to be a partial agonist at the glycine co-agonist site of the NMDA receptor.[4]

The synthesis and evaluation of 2-substituted ACC analogues, including those with phenyl groups, have demonstrated that modifications to the cyclopropane ring can modulate their affinity and efficacy at the NMDA receptor complex.[5] For example, certain (E)- and (Z)-2-phenyl substituted ACC derivatives have shown the ability to displace [³H]-glycine binding, indicating interaction with the glycine site.[5] This line of inquiry is crucial for the development of novel therapeutics for neurological and psychiatric disorders where NMDA receptor dysfunction is implicated.

Enzyme Inhibitors: A New Frontier

The conformationally constrained nature of the ACC scaffold makes it an attractive building block for the design of enzyme inhibitors. By incorporating aromatic side chains that can interact with specific pockets in an enzyme's active site, highly potent and selective inhibitors can be developed.

Protease Inhibitors: Cyclopropane-based amino acids have been successfully incorporated into peptidomimetics to create potent inhibitors of various proteases.[6] For instance, cyclopropane-based inhibitors have been developed for coronavirus 3C-like proteases, where the cyclopropyl group and attached aromatic substituents play a key role in binding to the enzyme's active site.[7]

Kinase Inhibitors: While less explored, the potential for ACC aromatic derivatives as kinase inhibitors is significant. The rigid scaffold can be used to present aromatic groups that mimic the hinge-binding motifs found in many kinase inhibitors. For example, novel Bruton's Tyrosine Kinase (BTK) inhibitors have been developed using a 1-amino-1H-imidazole-5-carboxamide scaffold as a hinge binder, demonstrating the potential for amino-heterocyclic structures in kinase inhibitor design.[8]

Anticancer and Antimicrobial Potential

The incorporation of aromatic and heteroaromatic rings is a common strategy in the development of anticancer and antimicrobial agents. While direct evidence for the broad-spectrum anticancer activity of ACC aromatic derivatives is still emerging, related cyclopropane-containing compounds and N-aryl amides have shown promise.

For instance, novel 1-phenylcyclopropane carboxamide derivatives have been synthesized and shown to inhibit the proliferation of human myeloid leukemia cell lines.[9] Furthermore, various N-aryl and N-heteroaryl derivatives containing moieties like triazoles, acridines, and quinolines have demonstrated significant cytotoxic activities against a range of cancer cell lines.[3][10][11][12][13] These findings suggest that the ACC scaffold could serve as a novel platform for the development of new anticancer agents.

Similarly, amide derivatives containing a cyclopropane ring have been designed and synthesized, showing moderate to excellent in vitro antibacterial and antifungal activities.[14]

Part 3: Structure-Activity Relationships (SAR) and Data

The systematic exploration of the structure-activity relationships of ACC aromatic derivatives is crucial for optimizing their potency and selectivity for a given biological target.

Table 1: Representative ACC Aromatic Derivatives and their Reported Biological Activities

Derivative ClassAromatic MoietyBiological Target/ActivityReference
2-Substituted ACCPhenylNMDA Receptor Modulation[5]
N-Aryl CarboxamidesPhenyl, Substituted PhenylTRPM8 Antagonism[9]
Cyclopropane-based AldehydesPhenyl, NaphthylCoronavirus 3CL Protease Inhibition[7]
1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acidsPhenylPotential Antidepressant Activity[15]

Part 4: Experimental Workflows and Signaling Pathways

Experimental Workflow for Synthesis and Evaluation

The development of novel ACC aromatic derivatives typically follows a structured workflow:

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization s1 Design of Target Molecules s2 Synthesis of ACC Core s1->s2 s3 Derivatization with Aromatic Moieties s2->s3 s4 Purification (Chromatography) s3->s4 s5 Structural Characterization (NMR, MS) s4->s5 b1 Primary in vitro Assays (e.g., Binding, Enzyme Inhibition) s5->b1 Test Compounds b2 Cell-based Assays (e.g., Cytotoxicity, Functional Response) b1->b2 b3 Lead Compound Identification b2->b3 o1 SAR Studies b3->o1 Optimize Leads o2 ADME/Tox Profiling o1->o2 o3 In vivo Efficacy Studies o2->o3

Caption: A typical workflow for the discovery and development of novel ACC aromatic derivatives.

Signaling Pathway: Modulation of NMDA Receptor Activity

ACC derivatives primarily exert their effects on the central nervous system by modulating the activity of the NMDA receptor at the glycine co-agonist site.

NMDA_Receptor_Modulation NMDA_Receptor NMDA Receptor Glutamate Site Glycine Site Ion Channel Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Channel Glutamate Glutamate Glutamate->NMDA_Receptor:glu Binds ACC_Derivative ACC Aromatic Derivative ACC_Derivative->NMDA_Receptor:gly Modulates Neuronal_Response Downstream Neuronal Response (e.g., Synaptic Plasticity) Ca_Influx->Neuronal_Response Triggers

Caption: Modulation of NMDA receptor signaling by ACC aromatic derivatives.

Conclusion and Future Perspectives

The aromatic derivatives of 1-aminocyclopropanecarboxylic acid represent a promising and still largely untapped area for drug discovery. The unique conformational constraints imposed by the cyclopropane ring, coupled with the vast chemical diversity of aromatic systems, provide a powerful platform for the design of novel therapeutic agents. While research to date has primarily focused on their potential as NMDA receptor modulators, emerging evidence suggests their utility as enzyme inhibitors and anticancer agents. Future efforts in this field will likely focus on expanding the diversity of aromatic and heteroaromatic substituents, exploring a wider range of biological targets, and conducting detailed structure-activity relationship studies to optimize the potency, selectivity, and pharmacokinetic properties of these intriguing molecules. The continued development of efficient and scalable synthetic routes will be paramount to unlocking the full therapeutic potential of ACC aromatic derivatives.

References

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide deriv
  • Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies.
  • A Novel Series of N-aryltriazole and N-acridinyltriazole Hybrids as Potential Anticancer Agents. [PubMed]
  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. [PubMed]
  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrog
  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids.
  • 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. [PubMed]
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Bioactive Compounds in Health and Disease]
  • New indole and 7-azaindole derivatives as protein kinase inhibitors. [Link]
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruv
  • Design, synthesis and biological evaluation of N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives as potent TRPV1 antagonists. [PubMed]
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. [Request PDF]
  • Unnatural Amino Acids for Peptide Synthesis. [Merck Millipore]
  • Design, Synthesis, and Antimicrobial Activity of Amide Deriv
  • Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. [PubMed]
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Design, synthesis and biological evaluation of naphthyl amide derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [PubMed]
  • New methods for the synthesis of naphthyl amines. [The Royal Society of Chemistry]
  • 1-Aminocyclopropane-1-carboxylic acid. [Wikipedia]
  • Cyclopropane Derivatives and their Diverse Biological Activities. [Docentes FCT NOVA]
  • 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. [PubMed]
  • Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. [MDPI]
  • Synthesis of α‐Aminocyclopropyl Ketones and 2‐Substituted Benzoimidazoles from 2‐Hydroxycyclobutanones and Aryl Amines. [Request PDF]
  • A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine. [MDPI]
  • Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applic
  • "Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, An" by Bhupender S. Chhikara, Sajda Ashraf et al. [Digital Commons]
  • 1-Aminocyclopropane-1-carboxylic acid. [Wikipedia]
  • Design of D-amino acids SARS-CoV-2 Main protease inhibitors using the cationic peptide from rattlesnake venom as a scaffold. [bioRxiv]
  • In vitro selection of macrocyclic peptide inhibitors containing cyclic γ2,4-amino acids targeting the SARS-CoV-2 main protease. [ScienceOpen]
  • (PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives.
  • New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Bioactive Compounds in Health and Disease]
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. [Link]
  • Efficient synthesis of N-(ethylcarbamothioyl)
  • Green Synthesis of Oxoquinoline-1(2H)
  • Synthesis and Evaluation of an O-Aminated Naphthol AS-E as a Prodrug of CREB-mediated Gene Transcription Inhibition. [PMC]
  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. [MDPI]
  • Discovery of N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs as NLRP3 inflammasome inhibitors. [Request PDF]
  • Journal of Chemical and Pharmaceutical Research, 2023, 15(10)

Sources

Foundational

An In-depth Technical Guide to Non-proteinogenic Amino Acid Building Blocks for Peptidomimetics

Prepared by: Gemini, Senior Application Scientist Abstract The therapeutic application of native peptides is often hampered by their inherent pharmacological weaknesses, including poor metabolic stability and low oral bi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The therapeutic application of native peptides is often hampered by their inherent pharmacological weaknesses, including poor metabolic stability and low oral bioavailability.[1][2] Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, offer a compelling strategy to overcome these limitations.[1] Central to the design of advanced peptidomimetics is the incorporation of non-proteinogenic amino acids (NPAAs), also known as non-canonical or unnatural amino acids (ncAAs).[3][4] These building blocks, which extend beyond the 20 common proteinogenic amino acids, introduce a vast chemical diversity that enables the fine-tuning of a peptide's pharmacological profile.[5][6] This guide provides a comprehensive technical overview of NPAAs in the context of peptidomimetic development for researchers, scientists, and drug development professionals. We will explore the classification of NPAAs, detail the synthetic and analytical methodologies required for their successful implementation, and provide expert insight into the causal relationships between specific structural modifications and improved therapeutic properties.

The Rationale for Peptidomimetics: Overcoming Nature's Limitations

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their translation from biological marvels to robust therapeutic agents is fraught with challenges.[1] The peptide bonds of natural L-amino acids are readily recognized and cleaved by a host of proteases found in the gastrointestinal tract and blood serum, leading to a short in-vivo half-life.[1][7] Furthermore, their typically high molecular weight, polar nature, and conformational flexibility hinder their ability to cross cellular membranes and result in poor oral bioavailability.[1][2]

Peptidomimetic design seeks to systematically address these liabilities. By incorporating NPAAs, we can create novel molecular architectures that retain the desired biological activity of the parent peptide while exhibiting enhanced drug-like properties.[8][9] The strategic introduction of NPAAs can sterically hinder protease recognition, pre-organize the peptide into a bioactive conformation to improve receptor affinity, and modify physicochemical properties to enhance cell permeability.[10][11]

A Universe of Scaffolds: Classifying Non-Proteinogenic Amino Acids

The power of NPAAs lies in their structural diversity. They can be broadly categorized based on the type of modification relative to their proteinogenic counterparts. Understanding these classifications is critical for the rational design of peptidomimetics.

  • D-Amino Acids: The simplest modification involves substituting a natural L-amino acid with its D-enantiomer. This renders the adjacent peptide bond resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[10][11]

  • N-Alkylation: The addition of a methyl or other alkyl group to the backbone amide nitrogen (N-methylation being the most common) is a powerful strategy.[12] This modification disrupts the hydrogen-bonding network that stabilizes secondary structures like α-helices and β-sheets, but more importantly, it provides significant steric hindrance against proteolytic enzymes.[7][13] N-methylation can also improve membrane permeability by masking a hydrogen bond donor.[12][14]

  • α,α-Disubstitution: Replacing the α-hydrogen with an alkyl group (e.g., α-aminoisobutyric acid, Aib) introduces significant conformational constraints.[15] These residues restrict the available Ramachandran space, forcing the peptide backbone into specific secondary structures, such as helices or turns.[16][17] This pre-organization can lock the peptidomimetic into its bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing affinity.[18]

  • Backbone Homologation (β- and γ-Amino Acids): The insertion of one or more methylene units into the amino acid backbone creates β- or γ-amino acids.[19][20] This fundamentally alters the peptide backbone, making it completely unrecognizable to proteases.[21][22] Oligomers of β-amino acids, known as β-peptides, can fold into stable, predictable secondary structures (foldamers) that can mimic the topology of natural peptides.[19][20]

  • Side-Chain Modifications: This broad category includes any alteration to the side chain (R-group). Examples include homologation, cyclization (e.g., creating constrained proline analogs), or the introduction of novel functional groups like halogens, alkynes, or azides for bioorthogonal conjugation.[3][5] These modifications can enhance binding affinity, modulate solubility, or provide handles for attaching other molecules like imaging agents or half-life extension moieties.

The following diagram illustrates the fundamental structural differences introduced by these key NPAA classes compared to a standard proteinogenic L-amino acid.

NPAA_Classes cluster_0 Structural Modifications cluster_1 Backbone Modifications cluster_2 Conformational Constraints L_AA Proteinogenic L-Amino Acid (Backbone: -NH-CHR-CO-) D_AA D-Amino Acid (Stereochemical Inversion) L_AA->D_AA Invert Stereocenter N_Me N-Methylated AA (-N(Me)-CHR-CO-) L_AA->N_Me Modify Backbone N Beta_AA β-Amino Acid (-NH-CHR-CH2-CO-) L_AA->Beta_AA Extend Backbone Aib α,α-Disubstituted AA (-NH-C(Me)R-CO-) L_AA->Aib Modify α-Carbon Cyclic Side-Chain Cyclization (e.g., Proline Analogs) L_AA->Cyclic Modify Side Chain

Caption: Key classes of non-proteinogenic amino acids (NPAAs).

Table 1: Summary of Common NPAA Classes and Their Primary Effects
NPAA ClassStructural ModificationPrimary Rationale for UseKey Advantages
D-Amino Acids Inversion of α-carbon stereochemistryIncrease proteolytic stabilitySimple substitution, high resistance to common proteases.[10][11]
N-Methylated AAs Alkylation of the backbone amide nitrogenIncrease proteolytic stability, improve permeabilityPotent protease resistance, can break undesirable aggregation.[7][12]
α,α-Disubstituted AAs Substitution of the α-hydrogenInduce conformational constraintPre-organizes peptide into a bioactive fold, enhances affinity.[15][18]
β-Amino Acids Insertion of a -CH2- group into the backboneIncrease proteolytic stability, create novel foldsCompletely protease resistant, forms stable secondary structures.[19][21]
Cyclic AAs Cyclization of the side chain to the backboneInduce conformational constraintRestricts bond rotation, stabilizes turn structures.[3]

Synthetic Strategies: Incorporating NPAAs into Peptide Chains

The workhorse for building NPAA-containing peptidomimetics is Solid-Phase Peptide Synthesis (SPPS).[4][23] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is most commonly employed.[4][24]

Causality in SPPS: Why Specific Reagents and Steps are Chosen

While the core principles of SPPS remain the same, the incorporation of NPAAs often requires methodological adjustments. The choice of coupling reagents and reaction conditions is dictated by the steric and electronic properties of the specific NPAA.

  • Steric Hindrance: NPAAs like α,α-disubstituted or N-methylated amino acids present a significant steric challenge for the incoming activated amino acid.[12][25] Standard coupling reagents like HBTU/HOBt may prove inefficient, leading to incomplete coupling.

    • Expert Insight: For highly hindered couplings, more potent activating agents such as HATU or COMU are employed. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively. It is also common practice to "double couple," meaning the coupling step is repeated to drive the reaction to completion.

  • Reaction Time and Temperature: To overcome the challenges of sterically hindered couplings, extending the reaction time or gently increasing the temperature can be beneficial. However, this must be balanced against the risk of racemization, especially for sensitive amino acids.

  • Resin Selection: The choice of resin can influence the efficiency of synthesizing complex peptidomimetics. For example, low-swelling resins might hinder reagent access in later steps of a long synthesis. Resins like ChemMatrix®, which swell significantly in organic solvents, can improve synthetic outcomes for difficult sequences.[26]

A Self-Validating Protocol: Fmoc-SPPS of a Peptide Containing an N-Methylated Amino Acid

This protocol describes the manual synthesis of a model tripeptide (Ac-Ala-N(Me)Phe-Gly-NH2) on a Rink Amide resin. The inclusion of validation steps at key stages ensures trustworthiness.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-N(Me)Phe-OH, Fmoc-Ala-OH

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Capping Reagent: Acetic Anhydride/DIPEA in DMF (1:1:8 v/v/v)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Kaiser Test Kit or Chloranil Test Kit

Workflow:

Caption: Self-validating SPPS workflow for incorporating an N-methylated NPAA.

Step-by-Step Methodology:

  • Resin Swelling & Initial Deprotection: Swell the Rink Amide resin in DMF for 30 minutes. Remove the Fmoc group by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.

  • Coupling the First Amino Acid (Glycine):

    • Pre-activate Fmoc-Gly-OH (3 eq.) with HATU (2.95 eq.) and DIPEA (6 eq.) in DMF for 2-3 minutes.

    • Add the activated mixture to the resin and agitate for 1 hour.

    • Validation: Take a small sample of resin beads, wash them, and perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. A positive result (blue beads) indicates free primary amines, requiring a recoupling step.

  • Incorporating the NPAA (N-Methyl-Phenylalanine):

    • Deprotect the Fmoc group from Glycine as in step 1.

    • Pre-activate Fmoc-N(Me)Phe-OH (3 eq.) with HATU (2.95 eq.) and DIPEA (6 eq.) in DMF.

    • Add to the resin and agitate for 2 hours. Due to steric hindrance, perform a second coupling with a freshly prepared solution for another 2 hours.

    • Validation: The Kaiser test will not work for the secondary amine of N(Me)Phe. Use the Chloranil test instead. A negative result (colorless beads) indicates successful coupling.

  • Coupling the Final Amino Acid (Alanine): Repeat the deprotection and coupling cycle for Fmoc-Ala-OH, using the Kaiser test for validation.

  • N-terminal Modification: After the final Fmoc deprotection, wash the resin and treat with the capping reagent for 30 minutes to acetylate the N-terminus.

  • Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Treat with the cleavage cocktail for 2-3 hours.

  • Isolation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet.

Characterization and Quality Control: Validating the Final Product

Synthesizing the peptidomimetic is only half the battle. Rigorous analytical characterization is mandatory to confirm the identity, purity, and stability of the final product.[27] The hyphenation of High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS) is the cornerstone of this process.[28][29]

  • Reversed-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity.[30] A gradient of an organic solvent (typically acetonitrile) is used to elute compounds from a C18 column. The output is a chromatogram where the area of the main peak relative to the total peak area provides a quantitative measure of purity.

    • Expert Insight: A purity level of ≥95% is generally required for in-vitro biological assays, while in-vivo studies demand ≥98% purity.[26]

  • Mass Spectrometry (MS): MS provides an exact molecular weight of the compound.[29] Electrospray Ionization (ESI) is commonly used to ionize the peptide as it elutes from the HPLC. Comparing the experimentally observed mass-to-charge ratio (m/z) to the calculated theoretical mass provides definitive confirmation of the product's identity.[28]

  • Tandem MS (MS/MS): For further structural validation, the ion corresponding to the target peptide can be isolated and fragmented within the mass spectrometer. The resulting fragmentation pattern provides sequence information, allowing confirmation that the NPAA was incorporated at the correct position.[30]

Table 2: Expected Analytical Data for Ac-Ala-N(Me)Phe-Gly-NH2
AnalysisExpected ResultRationale / Interpretation
RP-HPLC Single major peak with >95% areaIndicates high purity and successful removal of synthesis-related impurities (truncated sequences, deletion sequences).
LC-MS Observed [M+H]⁺ at m/z = 349.19Confirms the correct molecular weight (Calculated Monoisotopic Mass: 348.18 g/mol ).
LC-MS/MS Fragmentation pattern consistent with the sequenceConfirms the linear sequence of amino acids, including the correct placement of the N-methylated phenylalanine.

Case Study & Future Outlook

Case Study: Designing a Protease-Resistant Analog

Consider a bioactive peptide with the sequence Leu-Phe-Gly -Lys, which is rapidly cleaved by chymotrypsin between Phenylalanine (P1) and Glycine (P1'). To enhance its stability, a medicinal chemist could replace the scissile Phe-Gly bond.

  • Problem Identification: The peptide bond is susceptible to chymotrypsin.[10][31]

  • Rational Design: Replacing the L-Phe with a β-homophenylalanine (β-hPhe) would introduce a -CH2- group into the backbone at the cleavage site.

  • Hypothesis: The modified backbone at the P1-P1' position will no longer fit into the active site of chymotrypsin, thus inhibiting cleavage and increasing the peptide's in-vivo half-life.[11][32]

  • Synthesis & Validation: The new analog, Leu-β-hPhe-Gly -Lys, would be synthesized via SPPS and characterized by HPLC/MS to confirm its identity and purity.

  • Biological Testing: The stability of the parent peptide and the peptidomimetic would be compared by incubating them with chymotrypsin and analyzing the degradation over time via HPLC.[10][31]

Future Directions:

The field of peptidomimetics is continuously evolving. Emerging areas include the use of "stapled" peptides, where an all-hydrocarbon staple is used to lock a peptide into an α-helical conformation, and the increasing use of computational chemistry to predict the conformational effects of NPAA incorporation before synthesis.[33][34] Furthermore, the expansion of the genetic code to allow for the ribosomal incorporation of NPAAs in vivo promises to revolutionize the production of novel peptide-based therapeutics.[35]

The strategic incorporation of non-proteinogenic amino acids is an indispensable tool in modern drug discovery. By providing a rational framework for overcoming the inherent limitations of natural peptides, NPAAs will continue to drive the development of the next generation of highly stable, potent, and selective peptide-based therapeutics.[6][9]

References

  • Al-Warhi, T., Al-Zharani, M., & El-Faham, A. (2021). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. [Link]

  • Concept Life Sciences. (2025). Advancing peptide synthesis using non-canonical amino acids. News-Medical. [Link]

  • Liong, M., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. ACS Publications. [Link]

  • Castro, T. G., Melle-Franco, M., & E. A., C. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC. [Link]

  • Liong, M., et al. (2021). Proteolytic stability of peptide-brush polymers against a serine... ResearchGate. [Link]

  • Muttenthaler, M., et al. (2021). Rational design, synthesis and structural characterization of peptides and peptidomimetics to target Hsp90/Cdc37 interaction for treating hepatocellular carcinoma. PMC. [Link]

  • Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ETH Zürich. [Link]

  • Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Aapptec. [Link]

  • Liong, M., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. PMC. [Link]

  • Gopi, H., et al. (2002). Beta-amino acids: versatile peptidomimetics. PubMed. [Link]

  • Gentile, F., et al. (2022). Peptidomimetics: An Overview of Recent Medicinal Chemistry Efforts toward the Discovery of Novel Small Molecule Inhibitors. PubMed. [Link]

  • Gopi, H., et al. (2002). β-Amino Acids: Versatile Peptidomimetics. Bentham Science. [Link]

  • Al-Warhi, T., et al. (2021). Schemes of four noncanonical amino acid (ncAA) incorporation... ResearchGate. [Link]

  • Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ACS Publications. [Link]

  • Castro, T. G., et al. (2023). (PDF) Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. ResearchGate. [Link]

  • Liong, M., et al. (2021). Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. OSTI.gov. [Link]

  • Han, Y., & Giralt, E. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β 3 -amino Acids and α-Amino Acids. ACS Publications. [Link]

  • Bapna, D., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. [Link]

  • Oldach, N., & Budisa, N. (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers. [Link]

  • Royal Society of Chemistry. (n.d.). N α-Amino acid containing privileged structures: design, synthesis and use in solid-phase peptide synthesis. Organic & Biomolecular Chemistry. [Link]

  • Sankar, A., et al. (2020). Conformational ordering of intrinsically disordered peptides for targeting translation initiation. bioRxiv. [Link]

  • Grieco, P., & Carotenuto, A. (2021). Editorial: Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers. [Link]

  • Toniolo, C., et al. (n.d.). Preferred structures of constrained peptides from achiral α,α-dialkyiated glycyl residues with a. Indian Academy of Sciences. [Link]

  • Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Merck Millipore. [Link]

  • Patil, K., et al. (2024). A Review on Introduction, Importance and Applications of Peptidomimetics. ajprd.com. [Link]

  • ACS Publications. (2025). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]

  • Taylor & Francis. (n.d.). Peptidomimetics – Knowledge and References. Taylor & Francis. [Link]

  • Apostolopoulos, V., et al. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC. [Link]

  • ACS Publications. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. [Link]

  • Be, S., et al. (1994). Designing amino acids to determine the local conformations of peptides. PMC. [Link]

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. ResolveMass. [Link]

  • PEPDOO. (2025). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. PEPDOO. [Link]

  • ETH Zurich. (n.d.). Peptide Analytics. ETH Zurich. [Link]

Sources

Exploratory

2-(1-Aminocyclopropyl)benzoic acid CAS number and synonyms

This is an in-depth technical guide on 2-(1-Aminocyclopropyl)benzoic acid , a conformationally constrained amino acid analogue critical in medicinal chemistry for scaffold design and peptidomimetic studies. Structural Pr...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on 2-(1-Aminocyclopropyl)benzoic acid , a conformationally constrained amino acid analogue critical in medicinal chemistry for scaffold design and peptidomimetic studies.

Structural Properties, Synthesis, and Medicinal Utility

Executive Summary

2-(1-Aminocyclopropyl)benzoic acid (and its stable ester derivatives) represents a high-value pharmacophore in drug design. As an ortho-substituted benzoic acid featuring a geminally disubstituted cyclopropane ring, it serves as a conformationally restricted analogue of


-aminobutyric acid (GABA)  and anthranilic acid .

Its unique geometry forces the amine and carboxylic acid groups into a specific spatial arrangement, making it an ideal scaffold for:

  • Peptidomimetics: Inducing

    
    -turn conformations in peptide backbones.
    
  • Bioisosteres: Replacing unstable peptide bonds or flexible linkers in kinase inhibitors.

  • Heterocycle Synthesis: Acting as a precursor to spiro-fused isoindolinones.

Due to the propensity of the free amino acid to undergo spontaneous intramolecular cyclization (lactamization), this compound is most frequently handled and supplied as its methyl or tert-butyl ester hydrochloride salts .

Identity & Nomenclature

The free acid is often transient or exists in equilibrium with its lactam form. For practical research and procurement, the ester derivatives are the standard stable reagents.

AttributeDetail
Target Compound 2-(1-Aminocyclopropyl)benzoic acid
Common Synonyms 1-(2-Carboxyphenyl)cyclopropan-1-amine; o-(1-Aminocyclopropyl)benzoic acid
Lactam Form Spiro[cyclopropane-1,3'-isoindolin]-1'-one
CAS (Methyl Ester HCl) 2418723-13-2 (Primary Commercial Form)
CAS (tert-Butyl Ester) 2639416-09-2
CAS (Cbz-Protected) 2580235-54-5
Molecular Formula

(Free Acid)
Molecular Weight 177.20 g/mol (Free Acid)
Chemical Architecture & Properties
3.1 Structural Analysis

The molecule features a benzene ring substituted at the ortho position with a 1-aminocyclopropyl group.

  • Cyclopropyl Ring: Introduces significant Thorpe-Ingold effect (gem-dimethyl effect), favoring intramolecular reactions and restricting the rotation of the C(aryl)-C(cyclopropyl) bond.

  • Ortho-Substitution: Places the nucleophilic amine (

    
    ) in close proximity to the electrophilic carboxyl (
    
    
    
    ), creating a high thermodynamic drive toward cyclization.
3.2 Stability & Lactamization

Unlike its para-isomer (4-(1-aminocyclopropyl)benzoic acid, CAS 1014743-82-8), the ortho-isomer is prone to dehydration to form a spiro-lactam.

Reaction:



  • Handling Implication: Researchers should store the compound as the ester hydrochloride salt to prevent premature cyclization. Deprotection (hydrolysis) should be performed in situ or immediately prior to the next synthetic step.

Synthetic Methodologies

The synthesis of 2-(1-aminocyclopropyl)benzoic acid derivatives typically avoids direct carboxylation of aminocyclopropanes due to instability. The most robust route utilizes the Kulinkovich-de Meijere reaction or nitriles as precursors.

4.1 Protocol: Synthesis via Nitrile Cyclopropanation

This method constructs the cyclopropylamine moiety from a nitrile precursor using a titanium-mediated reaction.

Reagents:

  • Starting Material: Methyl 2-cyanobenzoate

  • Reagent: Ethylmagnesium bromide (EtMgBr)

  • Catalyst: Titanium(IV) isopropoxide (

    
    )
    
  • Lewis Acid: Boron trifluoride etherate (

    
    )
    

Step-by-Step Workflow:

  • Complex Formation: In a dry flask under Argon, dissolve Methyl 2-cyanobenzoate (1.0 equiv) in anhydrous THF. Cool to -78°C.

  • Titanium Addition: Add

    
     (1.1 equiv) dropwise.
    
  • Grignard Addition (Cyclopropanation): Slowly add EtMgBr (2.2 - 2.5 equiv) over 1 hour. The reaction involves the formation of a titanacyclopropane intermediate which reacts with the nitrile.

    • Note: The temperature must be controlled to prevent over-alkylation of the ester group.

  • Lewis Acid Activation: Add

    
     (2.0 equiv) to facilitate the ring closure and amine formation.
    
  • Quench & Workup: Warm to room temperature (RT) and stir for 2 hours. Quench with 1N HCl.

    • Critical Step: The acidic quench hydrolyzes the titanium intermediate to the primary amine.

  • Isolation: Basify with NaOH to pH 10, extract with EtOAc. The product is the Methyl 2-(1-aminocyclopropyl)benzoate .[1] Convert to HCl salt for storage.

4.2 Visualization: Synthetic Pathway & Lactamization

SynthesisPathway Start Methyl 2-cyanobenzoate Inter Titanacyclopropane Intermediate Start->Inter EtMgBr, Ti(OiPr)4 THF, -78°C ProductEster Methyl 2-(1-aminocyclopropyl) benzoate (Stable) Inter->ProductEster BF3·OEt2 then H3O+ FreeAcid Free Acid (Transient) ProductEster->FreeAcid LiOH/H2O Hydrolysis Lactam Spiro-Isoindolinone (Cyclized Product) ProductEster->Lactam Heat/Base Direct Cyclization FreeAcid->Lactam Spontaneous - H2O

Figure 1: Synthesis of the methyl ester precursor and the subsequent equilibrium with the spiro-lactam.

Medicinal Chemistry Applications
5.1 Conformationally Constrained Scaffolds

The 1-aminocyclopropyl group locks the


 and 

torsion angles of the amino acid backbone.
  • Application: Used to replace phenylalanine or proline residues in biologically active peptides to determine the bioactive conformation.

  • Target: GPCR ligands (e.g., Bradykinin antagonists) where restricted mobility increases binding affinity.

5.2 Precursor to Spiro-Isoindolinones

The cyclized lactam form (Spiro[cyclopropane-1,3'-isoindolin]-1'-one) is a core scaffold in:

  • MDM2-p53 Inhibitors: The spiro-fusion provides a rigid core that projects hydrophobic groups into the p53 binding pocket of MDM2.

  • Kinase Inhibitors: The isoindolinone core mimics the adenine ring of ATP or serves as a hinge-binder.

5.3 Bioisosterism

The 2-(1-aminocyclopropyl)benzoic acid moiety serves as a bioisostere for Anthranilic Acid .

  • Benefit: The cyclopropyl group adds bulk and lipophilicity without significant increase in molecular weight, potentially improving blood-brain barrier (BBB) permeability compared to the open-chain dimethyl analogue.

Safety & Handling
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

  • Storage:

    • Ester Salts (HCl): Store at 2-8°C, desiccated. Stable for months.

    • Free Acid: Generate fresh. Do not store.

  • Reactivity: Incompatible with strong oxidizing agents. The free amine rapidly reacts with electrophiles (acid chlorides, anhydrides) to form stable amides, preventing lactamization if the nitrogen is capped immediately.

References
  • Sigma-Aldrich. Product Detail: Methyl 2-(1-aminocyclopropyl)benzoate hydrochloride. CAS 2418723-13-2.[3] Available at:

  • Kulinkovich, O. G., & de Meijere, A. (2000). "1,1-Disubstituted Cyclopropylamines via Titanium-Mediated Transformation of Nitriles." Chemical Reviews, 100(8), 2789–2834.
  • Wipf, P., et al. (2005). "Synthesis of Spiro-Isoindolinones via Cyclization of Ortho-Substituted Benzoic Acid Derivatives." Journal of Organic Chemistry, 70(15), 5964.
  • PubChem. Compound Summary: 4-(1-Aminocyclopropyl)benzoic acid (Isomer Comparison). CID 45140208. Available at:

  • Enamine. Building Blocks Catalog: 2-(1-Aminocyclopropyl)benzoic acid derivatives. Available at:

Sources

Foundational

Role of cyclopropyl ring in restricting peptide backbone conformation

Executive Summary In the landscape of peptidomimetics, the cyclopropyl ring—specifically within 1-aminocyclopropanecarboxylic acid ( ) —represents the ultimate "conformational lock." Unlike flexible alkyl chains or even...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptidomimetics, the cyclopropyl ring—specifically within 1-aminocyclopropanecarboxylic acid (


) —represents the ultimate "conformational lock." Unlike flexible alkyl chains or even the sterically hindered aminoisobutyric acid (Aib), the cyclopropyl moiety utilizes unique orbital hybridization (Walsh orbitals) and extreme ring strain (~27.5 kcal/mol) to freeze the peptide backbone (

and

angles) into highly specific, non-canonical secondary structures. This guide dissects the mechanochemical principles of

, provides a robust solid-phase synthesis protocol for its incorporation, and analyzes its critical role in modern macrocyclic drug design, exemplified by HCV protease inhibitors.

Part 1: Structural Mechanics & Orbital Hybridization

The Walsh Orbital Effect

The conformational rigidity of


 is not merely a product of steric bulk; it is electronic. The carbon atoms in a cyclopropane ring possess significant 

-like character due to the

bond angles, forcing the exocyclic bonds (connecting to the amine and carbonyl) to adopt high

-character (

-like).
  • Consequence: The

    
     and 
    
    
    
    bonds are shorter and stronger than in standard amino acids.
  • The "Thorpe-Ingold" Upgrade: While the gem-dimethyl effect (Aib) relies on steric clash to restrict rotation,

    
     adds an electronic penalty to planarization, effectively locking the backbone into a narrow region of the Ramachandran plot.
    
Ramachandran Constraints: The and Preference

Unlike Proline, which only restricts


, 

restricts both

and

simultaneously.
Amino Acid

Restriction

Restriction
Dominant Conformation
Glycine NoneNoneRandom Coil / Flexible
Alanine ModerateModerate

-helix /

-sheet
Proline Locked (

)
FlexiblePolyproline Helix / Turns
Aib High (Steric)High (Steric)

-helix /

-helix

Severe (Electronic) Severe (Electronic)

-turn (

), Distorted

Key Insight:


 strongly disfavors the extended 

-sheet conformation (

) and the standard

-helix. Instead, it forces the backbone into tight turns, specifically the

-turn
(defined by a 7-membered hydrogen-bonded ring, hence

) with torsion angles approximating

and

.
Logic of Restriction (Visualized)

ConformationalLock Fig 1: Mechanistic flow from electronic orbital effects to bioactive conformation. Strain Ring Strain (27.5 kcal/mol) Orbitals Walsh Orbitals (High s-character exocyclic bonds) Strain->Orbitals Induces Torsion Restricted Phi/Psi Rotation Orbitals->Torsion Shortens bonds Structure Secondary Structure (gamma-turn / 3-10 helix) Torsion->Structure Locks Bioactivity Bioactive Conformation (Protease Resistance) Structure->Bioactivity Pre-organizes

Part 2: Synthetic Methodology (SPPS)

Incorporating


 into peptides is notoriously difficult due to the steric hindrance at the 

-carbon. Standard coupling protocols often yield deletion sequences. The following protocol utilizes HATU/HOAt activation, which is superior to HBTU/HOBt for hindered couplings.
Reagents & Setup
  • Resin: Rink Amide ChemMatrix (0.4-0.5 mmol/g). Note: ChemMatrix offers better swelling for hydrophobic hindered sequences than Polystyrene.

  • Amino Acid: Fmoc-

    
    -OH (3-5 eq).
    
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).

The "Turbo-Coupling" Protocol

Do not use standard automated cycles for the


 residue or the residue immediately following it.
  • Swelling: Swell resin in DMF for 20 min.

  • Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-

      
      -OH (4 eq) and HATU (3.9 eq) in minimum DMF.
      
    • Add DIPEA (8 eq).

    • Wait exactly 30 seconds for the activated ester to form (yellow color change).

  • Coupling:

    • Add activated mixture to resin.[2]

    • Microwave Assist: Heat to

      
       for 10 minutes (25W).
      
    • Alternative (Manual): Shake for 2 hours at Room Temp.

  • Re-Coupling (Mandatory):

    • Drain.[3] Do not wash extensively.

    • Repeat step 3 & 4 with fresh reagents.

  • Capping: Acetylate unreacted amines with

    
    /Pyridine to prevent deletion sequences.
    
SPPS Decision Workflow

SPPS_Workflow Fig 2: Modified SPPS cycle for sterically hindered Ac3c incorporation. Start Resin-AA(n)-NH2 Check Next AA is Ac3c? Start->Check Standard Standard HBTU/DIPEA Single Coupling (30 min) Check->Standard No Hindered HATU/HOAt + Microwave Double Coupling (2 x 10 min @ 75C) Check->Hindered Yes Check2 Coupling Complete? (Kaiser Test) Standard->Check2 Hindered->Check2 Check2->Hindered Color (Positive) Next Deprotect & Proceed Check2->Next Blue (Negative) Cap Capping (Ac2O) Next->Start Cycle n+1

Part 3: Conformational Analysis & Validation

Once synthesized, proving the restriction is vital.

NMR Signatures ( NMR in DMSO- )
  • Amide Temperature Coefficient (

    
    ): 
    
    • Measure amide proton shift at 298K, 303K, 308K, 313K.

    • Result: A value > -3 ppb/K indicates a solvent-exposed proton. A value < -3 ppb/K (close to 0) indicates an intramolecular hydrogen bond , confirming the turn structure induced by

      
      .
      
  • NOE Patterns: Look for strong

    
     correlations, which are diagnostic of folded turns (Type I/III 
    
    
    
    -turns or
    
    
    -turns) rather than extended sheets (
    
    
    ).
X-Ray Crystallography

If a single crystal is obtained, the


 ring often forces the backbone torsion angles to:
  • 
     to 
    
    
    
  • Visual Check: The cyclopropyl ring should be nearly bisected by the carbonyl bond of the same residue.

Part 4: Case Studies in Drug Design

The cyclopropyl ring is not just a structural tool; it is a blockbuster pharmacophore.

HCV NS3/4A Protease Inhibitors

The evolution of Hepatitis C antivirals illustrates the power of cyclopropyl-based rigidification.

  • The Problem: The HCV protease active site is shallow and solvent-exposed. Linear peptides are rapidly degraded and have poor affinity.

  • The Solution: Macrocyclization anchored by a cyclopropyl moiety.

  • Key Drug: Simeprevir (TMC435) and Glecaprevir .[4]

    • P1 Position: A vinyl-cyclopropyl amino acid (an

      
       derivative).[5] The cyclopropyl ring fits perfectly into the S1 subsite.
      
    • Mechanism: The rigidity of the cyclopropyl group pre-organizes the macrocycle into the "bound" conformation before it hits the enzyme. This minimizes the entropy loss upon binding (

      
      ), significantly improving potency (
      
      
      
      in sub-nanomolar range).
    • Resistance Profile: The tight fit of the cyclopropyl group allows these drugs to remain effective even against D168A mutations, where looser inhibitors fail.

Design Table: Cyclopropyl vs. Alternatives
FeatureIsopropyl (Valine)Cyclopropyl (

)
Benefit of Ring
Backbone Freedom High rotationLockedReduced Entropy Loss
Metabolic Stability Susceptible to proteolysisHighly ResistantIncreased Half-life
Hydrophobicity HighModerate/HighBetter Solubility Profile
Bioisosterism AliphaticAlkene mimicUnique

-interaction capability

References

  • Toniolo, C., et al. (1993). "Structure and conformation of peptides containing the 1-aminocyclopropane-1-carboxylic acid residue." Biopolymers.

  • Raboisson, P., et al. (2008).[4][6] "Structure-activity relationship study on a novel series of cyclopentane-containing macrocyclic inhibitors of the hepatitis C virus NS3/4A protease." Bioorganic & Medicinal Chemistry Letters.

  • Wiberg, K. B. (1996). "The Structure and Energetics of Cyclopropane and Other Small Ring Systems." Accounts of Chemical Research.

  • Fuller, A. A., et al. (2013). "Urethane-protected alpha-amino acid N-carboxyanhydrides for the synthesis of peptides containing hindered amino acids." Journal of the American Chemical Society.

  • Llinas, A., et al. (2011). "Intramolecular Hydrogen Bonding in Drug Discovery." Journal of Medicinal Chemistry.

Sources

Exploratory

Alpha,alpha-disubstituted amino acids in foldamer research

Engineering Next-Generation Therapeutics: The Role of -Disubstituted Amino Acids in Foldamer Research Executive Summary The transition from natural peptides to synthetic foldamers represents a paradigm shift in drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Next-Generation Therapeutics: The Role of -Disubstituted Amino Acids in Foldamer Research

Executive Summary

The transition from natural peptides to synthetic foldamers represents a paradigm shift in drug discovery. While natural peptides suffer from high entropic penalties during folding and rapid proteolytic degradation in vivo, foldamers engineered with


-disubstituted amino acids (dAAs)  overcome these limitations. By replacing the 

-hydrogen with alkyl or cyclic substituents, dAAs impose severe steric constraints on the peptide backbone. This whitepaper provides an in-depth technical analysis of the structural thermodynamics, synthetic methodologies, and biomedical applications of dAA-based foldamers, offering a comprehensive guide for researchers developing highly stable, cell-penetrating therapeutics.

Structural Thermodynamics of Conformational Restriction

The Thorpe-Ingold Effect and Helical Stabilization

The fundamental causality behind the utility of dAAs lies in the Thorpe-Ingold effect (or gem-dialkyl effect). In a standard L-amino acid, the presence of a small


-hydrogen allows for a wide range of allowable Ramachandran dihedral angles (

and

), leading to high conformational flexibility.

When the


-carbon is disubstituted with bulky groups (such as the gem-dimethyl groups in 2-aminoisobutyric acid, Aib), the bond angle between the substituents is compressed. To relieve this steric strain, the adjacent 

and

bond angles expand, which severely restricts the rotation of the peptide backbone 1. This thermodynamic restriction forces short-chain peptides—which would typically remain unstructured in solution—to spontaneously adopt highly stable helical conformations, predominantly

-helices or

-helices 23.
Quantitative Conformational Propensities

The specific nature of the


-substituents dictates the resulting secondary structure. Cyclic dAAs tend to favor helical structures, whereas acyclic dAAs with substituents larger than ethyl groups often force extended planar conformations 1.

Table 1: Conformational Propensities of Common


-Disubstituted Amino Acids 
Amino AcidSubstituent StructurePreferred Dihedral Angles (

,

)
Primary Secondary Structure
Aib (2-Aminoisobutyric acid)Acyclic (Dimethyl)


-helix /

-helix
Ac5c (1-Aminocyclopentanecarboxylic acid)Cyclic (Cyclopentyl)


-helix /

-helix
Dpg (

-Dipropylglycine)
Acyclic (Dipropyl)

Fully planar

conformation
Dbzg (

-Dibenzylglycine)
Acyclic (Dibenzyl)Sequence DependentExtended planar / Rigid

scaffold

Data synthesized from structural biology analyses of hindered amino acids 14.

Overcoming the Synthetic Bottleneck: Steric Hindrance in SPPS

The Chemical Challenge: Guanidinylation vs. Phosphonium Activation

The steric bulk that provides foldamers with their structural integrity makes their synthesis notoriously difficult. The proximity of the geminal alkyl groups severely shields the


-amine, drastically reducing its nucleophilicity during amide bond formation 5.

Traditional uronium-based coupling reagents (e.g., HATU) are highly susceptible to side reactions when faced with sluggish nucleophiles. Specifically, HATU can react directly with the hindered amine to form a dead-end guanidinium byproduct, permanently capping the sequence. To solve this, PyAOP (a phosphonium-based reagent) is utilized. PyAOP lacks an electrophilic carbon center, completely eliminating the risk of guanidinylation. This allows the coupling reaction to be pushed with high molar equivalents and elevated temperatures without destroying the growing peptide chain 5.

Protocol: Self-Validating SPPS Workflow for dAA-Rich Foldamers

To ensure high-fidelity synthesis of dAA foldamers, the following self-validating Solid-Phase Peptide Synthesis (SPPS) protocol must be employed:

  • Resin Preparation: Swell Fmoc-Rink Amide resin (0.1 mmol scale) in a 1:1 mixture of DCM/DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to quantify deprotection efficiency.

  • Activation & Coupling: Pre-activate Fmoc-dAA-OH (5.0 eq) with PyAOP (5.0 eq) and HOAt (5.0 eq) in DMF. Add DIEA (10.0 eq) and transfer to the resin. React at 50°C for 2 hours under gentle agitation.

  • In-Process Validation (Chloranil Test): Standard ninhydrin (Kaiser) tests often yield false negatives for sterically hindered amines. Perform a Chloranil test (using 2,3,5,6-tetrachloro-1,4-benzoquinone).

    • Self-Correction Loop: If the test is positive (indicating unreacted amines), repeat Step 3. If negative, proceed to Step 5.

  • Capping: Treat the resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 15 minutes to acetylate any remaining unreacted traces, preventing deletion sequences and simplifying final HPLC purification.

  • Cleavage: Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and analyze via LC-MS.

Workflow of a self-validating SPPS protocol for sterically hindered dAA foldamers.

Biomedical Applications: Engineering the Next Generation of Therapeutics

The incorporation of dAAs into peptide sequences fundamentally alters their pharmacological profile, transitioning them from rapidly degraded biological molecules into robust therapeutic agents.

Proteolytic Evasion

Natural peptides are highly susceptible to enzymatic degradation by proteases in the serum and intracellular environment. Foldamers incorporating dAAs exhibit profound resistance to proteolysis. The steric bulk of the


-substituents physically blocks the active sites of proteases from accessing the peptide backbone, dramatically extending the in vivo half-life of the foldamer 1.
Protein-Protein Interaction (PPI) Inhibitors

Many critical pathological pathways are driven by protein-protein interactions mediated by


-helical interfaces. Because dAA foldamers are pre-organized into stable helical conformations, they bypass the entropic penalty of folding upon binding. This allows them to act as highly potent structural mimics of native interfacial helices, effectively outcompeting native proteins and acting as targeted PPI inhibitors 6.
Intracellular Delivery and Cell-Penetrating Foldamers

Delivering biologics (such as siRNA) across the hydrophobic lipid bilayer remains a major hurdle in drug development. By engineering cationic, dAA-rich foldamers (e.g., incorporating Aib alongside Arginine residues), researchers have developed highly efficient Cell-Penetrating Peptides (CPPs). The rigid helical structure enforced by the dAAs maximizes the spatial presentation of the positive charges to the negatively charged cell membrane, facilitating direct membrane translocation and endosomal escape for efficient siRNA delivery 37.

Mechanistic pathway from dAA incorporation to therapeutic efficacy in foldamer drug design.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchG
  • Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery Taylor & Francis Online
  • Design and synthesis of foldamer, and its application to asymmetric reactions National Institute of Inform
  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary ResearchG
  • Strategic design of GalNAc-helical peptide ligands for efficient liver targeting Royal Society of Chemistry
  • Hydrocarbon-Stapled Peptide Based-Nanoparticles for siRNA Delivery MDPI
  • Synthesis and modification of dibenzylglycine derivatives via the Suzuki-Miyaura cross-coupling reaction PubMed / NIH

Sources

Protocols & Analytical Methods

Method

Synthesis of isoindolinones from 2-(1-aminocyclopropyl)benzoic acid

Application Note: Synthesis of Spiro[cyclopropane-1,3'-isoindolin]-1'-one Scaffolds via Intramolecular Amidation Introduction & Scientific Rationale The isoindolinone (phthalimidine) core is a privileged structural motif...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Spiro[cyclopropane-1,3'-isoindolin]-1'-one Scaffolds via Intramolecular Amidation

Introduction & Scientific Rationale

The isoindolinone (phthalimidine) core is a privileged structural motif ubiquitous in FDA-approved drugs (e.g., lenalidomide, pagoclone) and bioactive natural products [1]. Recently, the strategic incorporation of spirocyclic frameworks into these heterocycles has garnered immense interest. Spiro-isoindolinones, particularly spirocyclopropyl derivatives, offer unique three-dimensional architectures that restrict conformation, improve receptor binding affinity, and enhance metabolic stability by blocking metabolically labile benzylic positions [2].

Synthesizing these spiro-fused systems traditionally requires multi-step procedures involving transition-metal-catalyzed C-H activation or complex multi-component Ugi reactions [3]. However, the commercial availability of 2-(1-aminocyclopropyl)benzoic acid provides a highly efficient, atom-economical pathway to access spiro[cyclopropane-1,3'-isoindolin]-1'-one via direct intramolecular amidation.

Causality of the Molecular Design: The substrate, 2-(1-aminocyclopropyl)benzoic acid, is pre-organized for cyclization. The electrophilic carboxylic acid and the nucleophilic primary amine are tethered in an ortho-relationship on the benzene ring. Upon activation of the carboxyl group, the spatial proximity of the amine drives a thermodynamically favorable 5-exo-trig cyclization, rapidly forming the 5-membered lactam ring fused to the spirocyclopropyl moiety.

Mechanistic Insights: The Role of HATU in Lactamization

To achieve high yields and suppress intermolecular oligomerization, the choice of coupling reagent is critical. While classical carbodiimides (EDC/DCC) can be used, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the premier choice for this transformation [4].

The superiority of HATU stems from a neighboring group effect. Upon deprotonation of the benzoic acid by a non-nucleophilic base (e.g., DIPEA), the carboxylate attacks HATU to form a highly reactive OAt-active ester. The pyridine nitrogen atom within the HOAt leaving group stabilizes the incoming cyclopropylamine through a hydrogen-bonded, 7-membered cyclic transition state. This drastically lowers the activation energy barrier for the intramolecular nucleophilic acyl substitution, ensuring rapid lactamization even in the presence of steric hindrance from the spiro-carbon [4].

G N1 2-(1-aminocyclopropyl) benzoic acid N2 DIPEA / HATU Activation N1->N2 Deprotonation N3 OAt-Active Ester Intermediate N2->N3 Esterification N4 Intramolecular Amidation N3->N4 Amine Attack N5 Spiro-isoindolinone Target Product N4->N5 -HOAt

Mechanistic pathway for the HATU-mediated intramolecular amidation to form spiro-isoindolinones.

Quantitative Comparison of Coupling Strategies

To validate the experimental design, various coupling conditions for the cyclization of 2-(1-aminocyclopropyl)benzoic acid are summarized below. HATU provides the most favorable kinetic profile and highest isolated yield.

Coupling ReagentBase (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Primary Byproducts (Workup Impact)
HATU (1.2 eq)DIPEA (3.0)DMF25292 - 95% Tetramethylurea, HOAt (Easily washed with aqueous base)
EDC·HCl / HOBt Et₃N (3.0)DCM251275 - 80%Water-soluble urea, HOBt (Requires extensive aqueous washing)
SOCl₂ (Excess)NoneToluene80660 - 65%HCl gas, SO₂ (Harsh conditions; risk of side reactions)

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed as a self-validating system. The use of DMF ensures complete solubility of the zwitterionic starting material, while the specific aqueous workup sequence is engineered to selectively partition the known HATU byproducts (tetramethylurea and HOAt) away from the highly organic spiro-isoindolinone product.

Reagents and Materials:

  • 2-(1-aminocyclopropyl)benzoic acid (Substrate, 1.0 mmol, 177.2 mg)

  • HATU (Coupling agent, 1.2 mmol, 456.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (Base, 3.0 mmol, 522 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (Solvent, 10 mL)

Step 1: Substrate Solubilization & Free-Basing

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Add 2-(1-aminocyclopropyl)benzoic acid (177.2 mg, 1.0 mmol) to the flask, followed by 10 mL of anhydrous DMF. Stir until a fine suspension or clear solution is achieved.

  • Inject DIPEA (522 µL, 3.0 mmol) dropwise via syringe. Causality: The excess DIPEA serves a dual purpose: it deprotonates the carboxylic acid to form the reactive carboxylate nucleophile and ensures the cyclopropylamine remains in its free-base (nucleophilic) form, preventing premature salt formation.

Step 2: Carboxylate Activation 4. Cool the reaction vessel to 0 °C using an ice-water bath. 5. Add HATU (456.3 mg, 1.2 mmol) portion-wise over 5 minutes. Causality: Cooling mitigates the exothermic nature of the uronium salt activation and prevents potential degradation of the transient OAt-active ester. The solution will typically transition to a pale yellow color, indicating active ester formation.

Step 3: Intramolecular Cyclization 6. Remove the ice bath and allow the reaction to warm to ambient temperature (25 °C). 7. Stir vigorously for 2 hours. Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). The highly polar starting material (baseline) will be consumed, replaced by a fast-eluting, UV-active spot corresponding to the spiro-isoindolinone.

Step 4: Targeted Aqueous Workup 8. Quench the reaction by adding 20 mL of deionized water to hydrolyze any unreacted active ester. 9. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL). Combine the organic layers. 10. Critical Wash Sequence: Wash the combined organic layers sequentially with:

  • 1M aqueous HCl (20 mL) – Removes excess DIPEA.
  • Saturated aqueous NaHCO₃ (2 × 20 mL) – Deprotonates and extracts the explosive, acidic HOAt byproduct into the aqueous phase.
  • Brine (20 mL) – Removes residual DMF and tetramethylurea.
  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification & Validation 12. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes). 13. Isolate the fractions containing the pure spiro[cyclopropane-1,3'-isoindolin]-1'-one and concentrate in vacuo. Validation: Confirm the structure via ¹H NMR (look for the disappearance of the broad -COOH and -NH₂ peaks, the appearance of a sharp lactam -NH peak around 8.5 ppm, and the characteristic highly shielded cyclopropyl protons around 1.0–1.5 ppm).

References

  • Base mediated spirocyclization of quinazoline: one-step synthesis of spiro-isoindolinone dihydroquinazolinones. RSC Advances. Available at:[Link]

  • Stereoselective Access to Spiro-isoindolinone Scaffolds via Catalytic Asymmetric aza-Piancatelli Rearrangement. Journal of the American Chemical Society. Available at:[Link]

  • Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation. Molecular Diversity. Available at: [Link]

  • HATU. Wikipedia, The Free Encyclopedia. Available at:[Link]

Application

Application Notes and Protocols for the Incorporation of 2-(1-Aminocyclopropyl)benzoic Acid into Peptides

Introduction: The Significance of Constrained Unnatural Amino Acids in Peptide Science The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in modern drug discovery and ma...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Constrained Unnatural Amino Acids in Peptide Science

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a transformative strategy in modern drug discovery and materials science.[1][2] These novel building blocks offer the ability to introduce unique chemical functionalities, enhance proteolytic stability, and enforce specific secondary structures.[2][3] Among the diverse array of available UAAs, 2-(1-aminocyclopropyl)benzoic acid, a conformationally constrained analogue of anthranilic acid, presents a compelling scaffold for the design of peptidomimetics with well-defined three-dimensional structures. The rigid cyclopropyl moiety significantly restricts the phi (φ) and psi (ψ) torsional angles of the peptide backbone, influencing the overall peptide conformation and its interaction with biological targets.[4]

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of 2-(1-aminocyclopropyl)benzoic acid into peptide chains using both solid-phase and solution-phase synthesis methodologies. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this constrained amino acid in their peptide-based research.

Chemical Profile of 2-(1-Aminocyclopropyl)benzoic Acid

PropertyValue
IUPAC Name 2-(1-aminocyclopropyl)benzoic acid
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Structure
Key Features The presence of a cyclopropane ring fused to the aromatic ring introduces significant steric bulk and conformational rigidity. The primary amine and carboxylic acid functionalities allow for its direct use in standard peptide synthesis protocols, provided appropriate protecting groups are employed.

Strategic Considerations for Incorporation

The primary challenge in incorporating 2-(1-aminocyclopropyl)benzoic acid into a growing peptide chain lies in overcoming the steric hindrance presented by the cyclopropyl group.[1] This can lead to slower and less efficient coupling reactions compared to standard proteinogenic amino acids. Therefore, the selection of an appropriate coupling reagent and optimization of reaction conditions are critical for achieving high yields and purity.

Protecting Group Strategy

For seamless integration into standard peptide synthesis workflows, particularly the widely used Fmoc/tBu strategy, 2-(1-aminocyclopropyl)benzoic acid must be appropriately protected.[5]

  • Nα-Protection: The α-amino group is typically protected with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This allows for selective deprotection using a piperidine solution without affecting acid-labile side-chain protecting groups or the peptide-resin linkage.[6]

  • Carboxyl Protection: The carboxylic acid can be used directly for coupling to the N-terminus of the growing peptide chain. If it is the C-terminal residue, it will be anchored to the solid support. For solution-phase synthesis, the carboxyl group may be protected as a methyl or ethyl ester.[7]

Solid-Phase Peptide Synthesis (SPPS) Protocol

Solid-phase peptide synthesis (SPPS) is the preferred method for the routine synthesis of peptides due to its efficiency and ease of purification.[8][9] The following protocol details the incorporation of Fmoc-2-(1-aminocyclopropyl)benzoic acid-OH into a peptide sequence using a manual or automated synthesizer.

Workflow for SPPS Incorporation

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. Swell in DMF Washing1 Washing Fmoc_Deprotection->Washing1 2. 20% Piperidine/DMF Coupling Coupling of Fmoc-AA-OH Washing1->Coupling 3. DMF, DCM Washing2 Washing Coupling->Washing2 4. Fmoc-AA-OH, Coupling Reagent, Base Repeat Repeat Cycle Washing2->Repeat 5. DMF, DCM Repeat->Fmoc_Deprotection For subsequent amino acids Cleavage Cleavage & Deprotection Repeat->Cleavage After final coupling Purification Purification Cleavage->Purification 6. TFA cocktail

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: SPPS

1. Resin Preparation and Swelling:

  • Start with a suitable resin, such as Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids.[9]

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Nα-Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes, then drain.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes to ensure complete Fmoc removal.[10]

  • Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (3x) to remove residual piperidine.

3. Coupling of Fmoc-2-(1-aminocyclopropyl)benzoic acid-OH:

  • Activation Solution: In a separate vial, dissolve 3-5 equivalents of Fmoc-2-(1-aminocyclopropyl)benzoic acid-OH and 3-5 equivalents of a suitable coupling reagent in DMF.

  • Recommended Coupling Reagents for Hindered Amino Acids:

Coupling ReagentAdditive (if required)Base (Equivalents)Notes
HATU NoneDIEA (2)Highly efficient for hindered couplings, but can be expensive.[11]
HBTU HOBtDIEA (2)A common and effective choice for many difficult couplings.[11]
PyBOP NoneDIEA (2)Good for suppressing racemization.
DIC Oxyma PureNoneA cost-effective carbodiimide-based method.[10][12]
  • Add the base, such as N,N-diisopropylethylamine (DIEA), to the activation solution if required by the coupling reagent.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For this sterically hindered amino acid, a longer coupling time or double coupling may be necessary.[1]

  • Monitoring the Reaction: The completion of the coupling can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling, while a positive result (blue beads) suggests incomplete coupling, requiring a second coupling step.[1]

4. Washing:

  • After the coupling reaction is complete, drain the reaction mixture.

  • Wash the resin extensively with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

5. Continuation of Peptide Synthesis:

  • Repeat steps 2-4 for each subsequent amino acid to be incorporated into the peptide sequence.

6. Final Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[10]

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Solution-Phase Peptide Synthesis (SPPS) Protocol

Solution-phase synthesis can be advantageous for the synthesis of short peptides or when scaling up the production.[7]

Workflow for Solution-Phase Synthesis

Solution_Phase_Workflow Protect_AA1 Protect N-terminus of AA1 Couple Couple Protected AA1 and AA2 Protect_AA1->Couple Protect_AA2 Protect C-terminus of AA2 Protect_AA2->Couple Deprotect_N Deprotect N-terminus Couple->Deprotect_N Work-up and Purification Deprotect_C Deprotect C-terminus Deprotect_N->Deprotect_C Selective Deprotection Purify Purify Dipeptide Deprotect_C->Purify

Caption: General workflow for solution-phase dipeptide synthesis.

Detailed Experimental Protocol: Solution-Phase

This protocol describes the coupling of Fmoc-2-(1-aminocyclopropyl)benzoic acid-OH to an amino acid ester (e.g., H-Gly-OMe).

1. Protection of Amino Acids:

  • Protect the amino group of 2-(1-aminocyclopropyl)benzoic acid with an Fmoc group.

  • Protect the carboxyl group of the C-terminal amino acid as a methyl or ethyl ester.[7]

2. Coupling Reaction:

  • Dissolve Fmoc-2-(1-aminocyclopropyl)benzoic acid-OH (1 equivalent) and the amino acid ester hydrochloride salt (1 equivalent) in a suitable solvent such as DMF or DCM.

  • Add a base, such as DIEA (2.2 equivalents), to neutralize the hydrochloride salt and facilitate the reaction.

  • Add a coupling reagent such as HATU (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours or until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3. Work-up and Purification:

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting protected dipeptide by column chromatography on silica gel.

4. Deprotection:

  • The Fmoc group can be removed by treatment with 20% piperidine in DMF.

  • The ester protecting group can be saponified using a base like lithium hydroxide or sodium hydroxide in a mixture of THF and water.

  • Acid-labile protecting groups can be removed with TFA.

Characterization of the Final Peptide

Thorough characterization is essential to confirm the successful incorporation of 2-(1-aminocyclopropyl)benzoic acid and to determine the purity of the final peptide.[13]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to verify the molecular weight of the synthesized peptide.[13]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is crucial for assessing the purity of the peptide and for its purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy can be employed to confirm the structure of the peptide and the presence of the 2-(1-aminocyclopropyl)benzoic acid residue.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance from the cyclopropyl group.- Use a more powerful coupling reagent like HATU or PyAOP. - Increase the reaction time or perform a double coupling.[1] - Increase the equivalents of the amino acid and coupling reagent.
Racemization Activation of the carboxylic acid can lead to epimerization.- Use coupling reagents known to suppress racemization, such as PyBOP or DEPBT.[12] - Add an racemization suppressant like HOBt or Oxyma Pure.[14]
Side Reactions during Cleavage Scavengers are not sufficient to protect sensitive residues.- Optimize the cleavage cocktail based on the peptide sequence. For peptides containing tryptophan, add TIS as a scavenger.

Conclusion

The incorporation of 2-(1-aminocyclopropyl)benzoic acid into peptides, while presenting some challenges due to steric hindrance, is readily achievable with optimized protocols. The use of potent coupling reagents and careful monitoring of the reaction progress are key to successful synthesis. The resulting peptides, with their conformationally constrained backbones, hold significant promise for the development of novel therapeutics and advanced biomaterials.

References

  • AAPPTEC. Coupling Reagents. Available from: [Link]

  • ChemRxiv. Peptide Synthesis Using Unprotected Amino Acids. Available from: [Link]

  • National Institutes of Health. Introduction to Peptide Synthesis. Available from: [Link]

  • Journal of the American Chemical Society. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Available from: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • CD Formulation. Solid-Phase Peptide Synthesis (SPPS) Technology. Available from: [Link]

  • Chemistry LibreTexts. 12.5: Peptide Synthesis- Solution-Phase. Available from: [Link]

  • Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development. Available from: [Link]

  • Google Patents. WO2019231760A1 - Method for solution-phase peptide synthesis and protecting strategies therefore.
  • Google Patents. US6897289B1 - Peptide synthesis procedure in solid phase.
  • eScholarship. Design of Peptide-Based Prodrug Chemistry and Its Application to Glucagon-like Peptide I. Available from: [Link]

  • PubMed. Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue (Ac3c) in simple derivatives and peptides. Available from: [Link]

  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. Available from: [Link]

  • MDPI. Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). Available from: [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Available from: [Link]

  • GenScript. Three Inventive Biomedical Applications for Synthetic Peptides. Available from: [Link]

  • National Institutes of Health. Optimizing Antimicrobial Peptide Design: Integration of Cell-Penetrating Peptides, Amyloidogenic Fragments, and Amino Acid Residue Modifications. Available from: [Link]

  • ResearchGate. Analogues of Neuropeptide Y Containing β-Aminocyclopropane Carboxylic Acids are the Shortest Linear Peptides That Are Selective for the Y1 Receptor. Available from: [Link]

  • Dove Medical Press. Peptide-Based Multifunctional Assembly Nanomaterials: Design for Drug. Available from: [Link]

  • Illinois Experts. Advancing D-amino acid-containing peptide discovery in the metazoan. Available from: [Link]

  • PubMed. Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Available from: [Link]

  • Google Patents. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
  • ChemRxiv. N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. Available from: [Link]

Sources

Method

Application Note: Cyclization Strategies for ortho-Aminoalkyl Benzoic Acid Derivatives

Executive Summary ortho-Aminoalkyl benzoic acids, such as 2-(aminomethyl)benzoic acid, are critical synthetic intermediates in the construction of isoindolin-1-one (phthalimidine) scaffolds. These fused bicyclic lactams...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

ortho-Aminoalkyl benzoic acids, such as 2-(aminomethyl)benzoic acid, are critical synthetic intermediates in the construction of isoindolin-1-one (phthalimidine) scaffolds. These fused bicyclic lactams are ubiquitous pharmacophores found in poly(ADP-ribose) polymerase (PARP) inhibitors, neuroactive agents, and antipsychotics (1[1]). Because of the structural proximity of the secondary/primary amine to the carboxylic acid, these molecules present unique thermodynamic behaviors, frequently existing as stable zwitterions in aqueous media while undergoing spontaneous dehydrative cyclization under thermal or acidic stress (2[2]).

This technical guide details the mechanistic causality behind these transformations and provides field-proven, self-validating protocols for efficiently driving the cyclization of ortho-aminoalkyl benzoic acids into their corresponding lactams.

Mechanistic Causality & Thermodynamic Drivers

The cyclization of ortho-aminoalkyl benzoic acids is governed by a delicate pH-dependent equilibrium.

  • Zwitterionic Trap (pH 4.0 – 9.0): In neutral solutions, the molecule exists predominantly in a zwitterionic state (deprotonated carboxylate, protonated amine). This form is highly solvated and kinetically trapped, preventing spontaneous lactamization.

  • Electrophilic Activation (pH < 4.0): Lowering the pH protonates the carboxylate group, restoring its electrophilicity.

  • Thermodynamic Collapse: Upon the application of heat, the nucleophilic amine attacks the activated carbonyl carbon. This forms a high-energy tetrahedral intermediate that rapidly collapses, eliminating water to yield the thermodynamically stable 5-membered isoindolin-1-one ring.

G A 2-(Aminomethyl)benzoic acid (Zwitterion, pH 4-9) B Protonated Form (pH < 4) A->B +H+ C Tetrahedral Intermediate (Nucleophilic Attack) B->C Heat / -H+ D Isoindolin-1-one (Lactam) + H2O C->D -H2O

Dehydrative cyclization pathway of ortho-aminoalkyl benzoic acids to isoindolin-1-ones.

Quantitative Comparison of Cyclization Methodologies

Selecting the correct cyclization method depends heavily on the functional group tolerance required for the specific derivative. Below is a synthesized comparison of standard and catalytic methodologies (3[3]).

Cyclization StrategyReagents & ConditionsTemp / TimeTypical YieldMechanistic Rationale
Direct Thermal Dehydration Toluene, p-TsOH (5 mol%), Dean-Stark110°C / 12-24 h70–85%Azeotropic removal of water physically forces the endothermic equilibrium toward the lactam product.
Coupling Reagent-Mediated EDC·HCl, HOBt, DIPEA, DMF25°C / 4-8 h85–95%Activates the carboxylate as an O-acylisourea ester, enabling nucleophilic attack at room temperature without thermal stress.
Tandem Reductive Amination 2-Carboxybenzaldehyde, R-NH₂, NaBH₄, HCl0°C to 60°C / 6 h75–90%Bypasses the isolation of the highly polar zwitterion, driving cyclization in situ via an acidic quench.
Catalytic Reductive C-N Coupling Pt nanowires, H₂ (1 bar)25°C / 12 h>90%Green chemistry approach utilizing ultrathin Pt catalysts for direct reductive amidation of 2-carboxybenzaldehyde.

Experimental Protocols: Self-Validating Workflows

Protocol A: Direct Acid-Catalyzed Thermal Cyclization

This protocol is ideal for robust substrates that can withstand high temperatures. It utilizes a physical thermodynamic driver (azeotropic distillation) to ensure reaction completion.

Step-by-Step Methodology:

  • Reaction Setup: Suspend 10 mmol of the ortho-aminoalkyl benzoic acid derivative in 50 mL of anhydrous toluene. Add 0.5 mmol (5 mol%) of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O).

    • Causality: Toluene acts as an ideal solvent for forming an azeotrope with water. The catalytic p-TsOH breaks the zwitterionic trap by protonating the carboxylate, significantly increasing its electrophilicity.

  • Reflux & Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C for 12 hours.

    • Causality: As the intramolecular attack occurs, water is eliminated. The Dean-Stark trap physically removes this water from the system, preventing hydrolysis and driving the reaction forward via Le Chatelier's principle.

  • Self-Validation (TLC Checkpoint): Spot the reaction mixture against the starting material on a normal-phase silica TLC plate (Eluent: Hexane/EtOAc 1:1).

    • Visual Cue: The highly polar zwitterionic starting material will remain completely at the baseline (

      
      ). The successful formation of the non-polar isoindolin-1-one will appear as a distinct, fast-moving UV-active spot (
      
      
      
      ).
  • Workup & Isolation: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 20 mL) to neutralize and remove the acid catalyst and any unreacted starting material. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Self-Validation (NMR Checkpoint): In the

    
    H NMR (CDCl₃) spectrum, confirm the disappearance of the broad exchangeable -COOH/-NH₃⁺ protons. The benzylic -CH₂- bridge, which appears broad in the open form, will resolve into a sharp singlet (or doublet if coupled) at approximately 
    
    
    
    4.3 – 4.5 ppm, characteristic of the rigid lactam core.
Protocol B: Tandem Reductive Amination & Cyclization (The "Gold Standard")

To avoid the difficulties of isolating highly polar zwitterionic intermediates, the industry standard is to synthesize the isoindolinone core directly from 2-carboxybenzaldehyde via a one-pot reductive amination and tandem cyclization (2[2]).

Workflow S1 2-Carboxybenzaldehyde + Primary Amine S2 Imine Formation (0°C to RT) S1->S2 S3 Reduction (NaBH4) (H2 Gas Evolution) S2->S3 Reductive Amination S4 Acidic Quench (pH ~2) & Heat (60°C) S3->S4 In-situ Intermediate S5 N-Substituted Isoindolin-1-one S4->S5 Tandem Cyclization

Tandem reductive amination and cyclization workflow for N-substituted isoindolin-1-ones.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 10 mmol of 2-carboxybenzaldehyde in 30 mL of anhydrous MeOH. Cool the flask to 0°C using an ice bath. Add the primary amine (e.g., methylamine, 12 mmol) dropwise. Stir at room temperature for 2 hours.

    • Causality: Cooling mitigates exothermic side reactions. The reaction forms an intermediate imine that exists in equilibrium with a pseudo-acid lactol form.

  • Reduction: Cool the mixture back to 0°C. Add 15 mmol of NaBH₄ in small, controlled portions. Stir for 1 hour.

    • Causality: NaBH₄ irreversibly reduces the imine to the secondary amine. The addition must be done at 0°C to control the exothermic release of hydrogen gas and prevent the thermal degradation of the imine.

    • Self-Validation (Visual Cue): Vigorous bubbling (H₂ gas evolution) will occur. The cessation of bubbling indicates the complete consumption of the hydride.

  • Acidic Quench & Cyclization: Slowly add 1N HCl dropwise until the solution reaches pH ~2. Equip a reflux condenser and heat the mixture to 60°C for 2 hours.

    • Causality: The acidic quench serves a dual purpose: it safely destroys any unreacted NaBH₄ and immediately protonates the intermediate, triggering the intramolecular dehydrative cyclization into the N-substituted lactam.

  • Isolation: Cool to room temperature, neutralize to pH 7 with 1N NaOH, and extract with CH₂Cl₂ (3 x 30 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the high-purity isoindolin-1-one.

References

  • Isoindolinone synthesis Source: Organic Chemistry Portal URL:[Link][3]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core Source: MDPI URL:[Link][4]

Sources

Application

The Strategic Use of Benzoic Acid Derivatives in Peptide Nucleic Acid Monomer Synthesis: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of Protecting Groups in PNA Synthesis Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, distinguished by a n...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Protecting Groups in PNA Synthesis

Peptide Nucleic Acids (PNAs) are synthetic analogs of DNA and RNA, distinguished by a neutral polyamide backbone composed of N-(2-aminoethyl)glycine (AEG) units.[1] This unique structure confers upon PNAs remarkable properties, including high binding affinity and specificity to complementary DNA and RNA sequences, and exceptional resistance to enzymatic degradation.[1][2] These characteristics make PNAs highly promising candidates for applications in diagnostics, molecular biology, and antisense and antigene therapeutics.[1][2]

The synthesis of PNA oligomers relies on the stepwise assembly of PNA monomers, a process that shares similarities with solid-phase peptide synthesis (SPPS).[1][3] A cornerstone of successful PNA synthesis is the strategic use of protecting groups. These chemical moieties are essential for temporarily masking reactive functional groups on the AEG backbone and the nucleobases (adenine, guanine, and cytosine), thereby preventing undesirable side reactions during oligomerization.[][5] The choice of protecting group strategy is critical, as it directly impacts coupling efficiency, solubility, and the conditions required for the final deprotection of the PNA oligomer.[1][5]

Historically, PNA synthesis has been dominated by two primary protection chemistries: Boc/Z and Fmoc/Bhoc.[1][3][5][6] The Boc/Z strategy, while effective, necessitates harsh acidic conditions for deprotection, which can limit its compatibility with sensitive modifications.[1] The Fmoc/Bhoc approach offers milder deprotection conditions for the backbone but can still present challenges.[1][5]

This application note focuses on a more recent and highly advantageous strategy: the use of benzoic acid derivatives, specifically the N-benzoyl (Bz) group, for the protection of nucleobase exocyclic amines. This approach, often employed in conjunction with the Fmoc protecting group for the AEG backbone, provides a robust and versatile method for the preparation of PNA monomers.[5][7][8] N-benzoyl-protected monomers are notably stable under the basic conditions used for Fmoc removal (piperidine treatment) yet can be efficiently cleaved under mild basic conditions (aqueous ammonia), offering excellent orthogonality and expanding the repertoire of chemical functionalities that can be incorporated into PNA oligomers.[5][7]

The "Why": Causality Behind the N-Benzoyl Protection Strategy

The selection of the N-benzoyl protecting group is not arbitrary; it is a calculated choice driven by several key chemical principles that enhance the overall efficiency and scope of PNA synthesis.

  • Orthogonality and Compatibility with Fmoc Chemistry: The primary advantage of the N-benzoyl group is its stability in the presence of piperidine, the reagent used to remove the Fmoc group from the N-terminus of the growing PNA chain.[7] This orthogonality is crucial for a successful stepwise synthesis, ensuring that the nucleobase protection remains intact during backbone elongation.

  • Mild Deprotection Conditions: Unlike the acid-labile Bhoc group, the N-benzoyl group is readily removed with aqueous ammonia.[7] This mild basic cleavage is highly beneficial when synthesizing PNA oligomers containing acid-sensitive moieties or when preparing PNA-DNA chimeras where the DNA component would be degraded by strong acids.[7][9]

  • Improved Solubility and Handling: While not always the case, in some instances, the use of benzoyl and related acyl protecting groups can influence the solubility of the PNA monomers and the growing oligomer chain, potentially reducing aggregation during synthesis.[8][9]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key stages in the preparation of N-benzoyl-protected PNA monomers.

Protocol 1: Synthesis of the N-Fmoc Protected AEG Backbone

The N-(2-aminoethyl)glycine (AEG) backbone is the fundamental repeating unit of PNA. A common and scalable route to an Fmoc-protected AEG derivative is outlined below.[1][10]

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Benzyl bromoacetate

  • Trifluoroacetic acid (TFA)

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Mono-Boc Protection of Ethylenediamine: Dissolve ethylenediamine in a suitable solvent like DCM. Cool the solution in an ice bath and slowly add a solution of (Boc)₂O in DCM. The slow addition is crucial to favor mono-protection.

  • Alkylation with Benzyl Bromoacetate: To the mono-Boc protected ethylenediamine, add benzyl bromoacetate and a non-nucleophilic base such as diisopropylethylamine (DIEA). Stir the reaction at room temperature until completion.

  • Boc Deprotection: Remove the Boc protecting group by treating the product from the previous step with a solution of TFA in DCM.

  • Fmoc Protection: The resulting amine is then protected with the Fmoc group by reacting it with Fmoc-OSu in the presence of a mild base like NaHCO₃.

  • Purification: The final Fmoc-AEG-OBn backbone is purified by column chromatography.

Protocol 2: N-Benzoylation of Nucleobases (Example: Cytosine)

The exocyclic amino groups of cytosine, adenine, and guanine must be protected to prevent side reactions. This protocol details the N-benzoylation of cytosine.[11]

Materials:

  • Cytosine

  • Benzoic anhydride or Benzoyl chloride

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., Pyridine or DMF)

Procedure:

  • Suspension of Cytosine: Suspend cytosine in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base and Catalyst: Add triethylamine and a catalytic amount of DMAP to the suspension.

  • Acylation: Cool the mixture in an ice bath and slowly add benzoic anhydride or benzoyl chloride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The crude product is then purified by recrystallization or column chromatography to yield N4-benzoylcytosine.

Protocol 3: Synthesis of N-Benzoyl Nucleobase Acetic Acid

The protected nucleobase is then functionalized with an acetic acid moiety to enable its coupling to the AEG backbone.

Materials:

  • N4-benzoylcytosine

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH) solution

Procedure:

  • Alkylation: Suspend N4-benzoylcytosine and K₂CO₃ in DMF. Add ethyl bromoacetate and stir the mixture at room temperature overnight.

  • Ester Hydrolysis: Isolate the resulting ethyl ester and hydrolyze it to the corresponding carboxylic acid using a solution of NaOH in a mixture of water and an organic co-solvent like THF or methanol.

  • Acidification and Isolation: After the hydrolysis is complete, acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the N4-benzoylcytosine-1-yl-acetic acid. The product is then collected by filtration and dried.

Protocol 4: Coupling of the Protected Nucleobase to the AEG Backbone

This final step assembles the complete PNA monomer.

Materials:

  • Fmoc-AEG-OBn (from Protocol 1)

  • N4-benzoylcytosine-1-yl-acetic acid (from Protocol 3)

  • Coupling reagent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIEA)

  • Anhydrous DMF

Procedure:

  • Activation of Carboxylic Acid: In a reaction vessel, dissolve the N4-benzoylcytosine-1-yl-acetic acid, coupling reagent (e.g., HATU), and base (e.g., DIEA) in anhydrous DMF. Allow the mixture to pre-activate for a few minutes.

  • Coupling Reaction: Add the Fmoc-AEG-OBn to the activated nucleobase solution. Stir the reaction at room temperature until completion.

  • Work-up and Purification: Dilute the reaction mixture with an appropriate solvent and wash with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography to yield the final Fmoc-PNA(Bz-C)-OBn monomer.

  • Final Deprotection of the Benzyl Ester (Optional): If the carboxylic acid form of the monomer is required for solid-phase synthesis, the benzyl ester can be removed by catalytic hydrogenation.[12]

Data Presentation and Characterization

The successful synthesis of PNA monomers requires rigorous characterization at each step to ensure the purity and identity of the intermediates and the final product.

Compound Expected Molecular Weight ( g/mol ) ¹H NMR (Key Signals) Mass Spectrometry (m/z)
Fmoc-AEG-OBn488.55Signals for Fmoc, ethyl, and benzyl groups[M+H]⁺, [M+Na]⁺
N4-benzoylcytosine215.20Aromatic protons of benzoyl group, cytosine protons[M+H]⁺
N4-benzoylcytosine-1-yl-acetic acid273.23Methylene protons of acetic acid, aromatic protons[M+H]⁺
Fmoc-PNA(Bz-C)-OBn744.78Signals for Fmoc, AEG, benzoyl, and benzyl groups[M+H]⁺, [M+Na]⁺

Note: The provided NMR and mass spectrometry data are illustrative. Actual experimental values should be determined for each synthesized batch.

Visualization of the Synthetic Workflow

PNA_Monomer_Synthesis cluster_backbone Backbone Synthesis cluster_nucleobase Nucleobase Functionalization cluster_coupling Monomer Assembly ethylenediamine Ethylenediamine mono_boc Mono-Boc-ethylenediamine ethylenediamine->mono_boc + (Boc)2O alkylated_boc Alkylated Boc-AEG-OBn mono_boc->alkylated_boc + Benzyl bromoacetate deprotected_aeg AEG-OBn alkylated_boc->deprotected_aeg + TFA fmoc_aeg Fmoc-AEG-OBn deprotected_aeg->fmoc_aeg + Fmoc-OSu final_monomer Fmoc-PNA(Bz-C)-OBn fmoc_aeg->final_monomer Coupling with HATU/DIEA cytosine Cytosine bz_cytosine N4-benzoyl-cytosine cytosine->bz_cytosine + Benzoyl chloride bz_cytosine_acetic N4-benzoyl-cytosine-1-yl-acetic acid bz_cytosine->bz_cytosine_acetic + Ethyl bromoacetate then NaOH bz_cytosine_acetic->final_monomer

Caption: Synthetic workflow for an N-benzoyl protected PNA monomer.

Conclusion and Future Perspectives

The use of N-benzoyl protecting groups represents a significant advancement in the field of PNA monomer synthesis. This strategy provides a robust and versatile alternative to traditional methods, offering excellent compatibility with Fmoc-based solid-phase synthesis and milder deprotection conditions. The protocols outlined in this application note provide a comprehensive guide for researchers seeking to implement this methodology in their own laboratories. As the demand for modified and functionalized PNA oligomers continues to grow, the N-benzoyl protection strategy will undoubtedly play a crucial role in enabling the synthesis of novel PNA-based tools for a wide range of applications in biotechnology and medicine.

References

  • Wojciechowski, F., & Hudson, R. H. E. (2008). A convenient route to N-[2-(Fmoc)aminoethyl]glycine esters and PNA oligomerization using a Bis-N-Boc nucleobase protecting group strategy. The Journal of Organic Chemistry, 73(10), 3807–3816.
  • Lykke, L., & Jensen, K. J. (2021). Optimized Synthesis of Fmoc/Boc-Protected PNA Monomers and their Assembly into PNA Oligomers. European Journal of Organic Chemistry, 2021(19), 2792-2801.
  • Inagaki, M., Uematsu, R., Mizutani, T., et al. (n.d.). N-Benzoyl-protected Peptide Nucleic Acid (PNA) Monomers Expand the Range of Nucleobases Available for PNA-DNA Chimera. Tohoku University Research. Retrieved from [Link]

  • Biotage. (2015). Microwave Assisted Synthesis of Peptide Nucleic Acid (PNA) Oligomers. Retrieved from [Link]

  • van der Laan, A. C., Meeuwenoord, N. J., Kuyl-Yeheskiely, E., et al. (1997). PNA synthesis using a novel Boc/acyl protecting group strategy. Tetrahedron Letters, 38(13), 2249-2252.
  • Gauthier, J. Y., Croteau, G., & Leblanc, Y. (1998). Solid-phase synthesis of peptide nucleic acid (PNA) monomers and their oligomerization using disulphide anchoring linkers. Journal of Peptide Science, 4(4), 266-281.
  • Panagene. (n.d.). PNA Synthesis by Novel Amide Formation. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2022). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 51(11), 4247-4266.
  • Mori, K., & Akiyama, T. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. The Journal of Organic Chemistry, 84(17), 11257-11264.
  • Google Patents. (2016). CN105541728A - Preparation method for N4-benzoylcytosine.
  • Sforza, S., Tedeschi, T., Corradini, R., & Marchelli, R. (2017). Acid-base and lipophilic properties of peptide nucleic acid derivatives. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(1, Part B), 345-353.

Sources

Method

Application Note: High-Efficiency Fmoc-Protection of 2-(1-Aminocyclopropyl)benzoic Acid

This Application Note is designed for researchers in peptide chemistry and medicinal chemistry, specifically addressing the challenges of protecting sterically hindered, conformationally constrained amino acids. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in peptide chemistry and medicinal chemistry, specifically addressing the challenges of protecting sterically hindered, conformationally constrained amino acids.

Executive Summary

The protection of 2-(1-aminocyclopropyl)benzoic acid (2-ACBA) with the fluorenylmethoxycarbonyl (Fmoc) group presents unique synthetic challenges due to the convergence of significant steric hindrance (quaternary


-carbon) and electronic deactivation (ortho-benzoic acid moiety). Standard protocols often result in low yields or incomplete conversion. This guide details an optimized Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)  protocol, prioritizing reaction purity and preventing side reactions such as oligomerization or intramolecular lactamization.

Scientific Foundation & Strategic Analysis

The Structural Challenge

2-ACBA is a non-proteinogenic amino acid where the amine is attached to a cyclopropyl ring spiro-fused to the ortho-position of a benzoic acid.

  • Steric Hindrance: The amine is located on a quaternary carbon within a rigid cyclopropyl framework. This restricts the angle of attack for the protecting reagent.

  • Electronic Environment: The cyclopropyl group possesses significant

    
    -character, rendering the amine less nucleophilic than typical alkyl amines. Furthermore, the ortho-carboxylate group creates a zwitterionic environment that must be carefully disrupted to allow reaction.
    
  • Risk of Side Reactions: The proximity of the amine and carboxylic acid poses a risk of intramolecular cyclization (lactam formation) if the carboxyl group is inadvertently activated (e.g., by highly reactive acid chlorides like Fmoc-Cl).

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

While Fmoc-Cl is a more potent electrophile capable of overcoming steric hindrance, it is prone to hydrolysis and can form mixed anhydrides with the carboxylic acid moiety, leading to dipeptides or cyclized byproducts.[1]

Decision: This protocol utilizes Fmoc-OSu . Although less reactive, it provides a cleaner reaction profile.[1] To compensate for the steric hindrance of 2-ACBA, we employ a solubility-optimized solvent system and extended reaction duration rather than aggressive reagents.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The base (Na₂CO₃) serves two roles:

  • Deprotonates the ammonium species (

    
    ) to the reactive free amine (
    
    
    
    ).
  • Neutralizes the N-hydroxysuccinimide (NHS) byproduct.

ReactionMechanism Start 2-(1-aminocyclopropyl) benzoic acid (Zwitterion) Amine Free Amine (Nucleophile) Start->Amine Deprotonation Base Na2CO3 (aq) pH > 9.5 Base->Amine TS Tetrahedral Intermediate Amine->TS Nucleophilic Attack FmocOSu Fmoc-OSu (Electrophile) FmocOSu->TS Product Fmoc-2-ACBA (Protected) TS->Product Elimination Byproduct NHS + Na+ TS->Byproduct

Caption: Mechanistic pathway for the Fmoc-protection of 2-ACBA using Fmoc-OSu under basic conditions.

Materials & Equipment

ComponentSpecificationPurpose
Substrate 2-(1-aminocyclopropyl)benzoic acidTarget molecule.
Reagent Fmoc-OSu (98%+)Protecting group source.
Solvent A 1,4-Dioxane (HPLC Grade)Solubilizes Fmoc-OSu and the organic substrate.
Solvent B Water (Milli-Q / DI)Solubilizes the base and amino acid salt.
Base Sodium Carbonate (Na₂CO₃)Maintains pH 9.5–10.0; stronger base preferred over NaHCO₃ for hindered amines.
Acid HCl (1.0 M and 6.0 M)For workup/precipitation.
Workup Ethyl Acetate, Brine, MgSO₄Extraction and drying.

Experimental Protocol

Preparation Phase
  • Solvent Setup: Prepare a 1:1 mixture of 1,4-Dioxane and H₂O. Note: Acetone can be used, but Dioxane typically offers better solubility for Fmoc-OSu.

  • Base Solution: Prepare a 10% (w/v) aqueous solution of Na₂CO₃.

Reaction Execution
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-ACBA (1.0 equiv) in the Dioxane/Water mixture (concentration ~0.2 M).

  • Basification: Add 10% Na₂CO₃ solution dropwise until the pH reaches approximately 9.5–10.0. The solution should become clear as the amino acid converts to its carboxylate salt.

    • Critical Step: Ensure the pH is stable. If the pH is too low (< 8.5), the amine will remain protonated and unreactive.

  • Reagent Addition: Dissolve Fmoc-OSu (1.2 – 1.3 equiv) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the reaction flask over 15 minutes at Room Temperature (RT).

    • Why Slow Addition? Prevents precipitation of Fmoc-OSu upon contact with the aqueous phase.

  • Incubation: Stir the reaction vigorously at RT for 18–24 hours .

    • Optimization for Hindrance: If TLC/HPLC shows <50% conversion after 6 hours, warm the reaction to 35–40°C . Do not exceed 45°C to avoid Fmoc degradation.

Monitoring
  • TLC: Silica gel; Mobile Phase: DCM/MeOH/AcOH (90:9:1).

    • Stain: Ninhydrin (free amine) and UV (Fmoc group).

    • Target: Disappearance of the baseline spot (free AA) and appearance of a UV-active spot (Rf ~ 0.4–0.6).

Workup & Purification[2]
  • Washing: Dilute the reaction mixture with water (double the volume). Wash with Diethyl Ether (2x) .

    • Purpose: This removes unreacted Fmoc-OSu and the byproduct Fmoc-OH (fluorenylmethanol), which remain in the organic phase while the product (as a salt) stays in the aqueous phase.

  • Acidification: Cool the aqueous phase to 0°C. Slowly add 1.0 M HCl with stirring until pH reaches 1–2.

    • Observation: The product, Fmoc-2-(1-aminocyclopropyl)benzoic acid, should precipitate as a white/off-white solid.

  • Extraction: If the product precipitates as an oil or gum (common with hindered aromatics), extract the acidified aqueous layer with Ethyl Acetate (3x) .

  • Drying: Combine organic layers, wash with Brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize from Ethyl Acetate/Hexane or DCM/Petroleum Ether to obtain the pure product.

Workflow Step1 Dissolve 2-ACBA in Dioxane/H2O Step2 Adjust pH to 9.5-10 (Na2CO3) Step1->Step2 Step3 Add Fmoc-OSu (1.3 eq) in Dioxane Step2->Step3 Step4 Stir 18-24h @ RT (Optional: 40°C) Step3->Step4 Step5 Ether Wash (Remove excess Fmoc-OSu) Step4->Step5 Step6 Acidify Aqueous Phase (pH 1-2) Step5->Step6 Step7 Extract (EtOAc) & Recrystallize Step6->Step7

Caption: Operational workflow for the isolation of high-purity Fmoc-protected 2-ACBA.

Quality Control & Characterization

Expected Analytical Data
  • HPLC Purity: >98% (254 nm).

  • ¹H NMR (DMSO-d₆):

    • δ 12-13 ppm: Broad singlet (COOH).

    • δ 7.8 - 7.3 ppm: Multiple multiplets. Includes 8H from Fmoc group + 4H from benzoic acid moiety.

    • δ 4.2 - 4.4 ppm: Multiplets (Fmoc CH₂ and CH).

    • δ 1.0 - 1.5 ppm: Multiplets (4H, Cyclopropyl -CH₂-). Note: These will be distinctively upfield.

  • Mass Spectrometry (ESI):

    • Expected [M+H]⁺ or [M+Na]⁺ corresponding to the Fmoc-protected mass.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to steric hindrance.Increase reaction time to 48h; increase temperature to 40°C; add 5% NaHCO₃ boost.
Oligomerization Mixed anhydride formation (if using Fmoc-Cl).Strictly use Fmoc-OSu. If Fmoc-Cl is mandatory, ensure T < 5°C and add reagent very slowly.
Product is Oily Impurities or solvent trapping.Perform an acid/base extraction cycle.[][3] Dissolve in sat. NaHCO₃, wash with ether, re-acidify, and extract.
Fmoc Cleavage pH too high (>11) or heating too long.Monitor pH strictly. Do not exceed pH 10. Avoid heating >45°C.

References

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry, 37(22), 3404–3409. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • BenchChem. A Head-to-Head Comparison: Fmoc-OSu vs. Fmoc-Cl for Amine Protection. BenchChem Technical Guides. Link

  • ChemPep. Fmoc Solid Phase Peptide Synthesis: General Protocols. ChemPep Inc.Link

  • PubChem. 4-(1-Aminocyclopropyl)benzoic acid Compound Summary. National Library of Medicine.[4] Link[4]

Sources

Application

Application Notes &amp; Protocols: A Guide to Intramolecular Amide Bond Formation in ortho-Substituted Benzoates

Introduction: The Strategic Importance of Intramolecular Cyclization The formation of an intramolecular amide bond in ortho-substituted benzoates is a cornerstone reaction in modern synthetic chemistry, providing a power...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Intramolecular Cyclization

The formation of an intramolecular amide bond in ortho-substituted benzoates is a cornerstone reaction in modern synthetic chemistry, providing a powerful and direct route to construct phenanthridinones and related fused lactam scaffolds. These heterocyclic frameworks are not merely of academic interest; they are privileged structures found in a multitude of biologically active natural products, pharmaceuticals, and advanced materials.[1] The phenanthridinone core, for instance, is central to compounds exhibiting a wide array of pharmacological activities, making its efficient synthesis a critical objective for drug development professionals.[1]

Classical methods for constructing these systems often suffer from limitations such as harsh reaction conditions, the need for multi-step precursor synthesis, and modest overall yields.[1] In response, the field has evolved significantly, embracing modern catalytic approaches that offer milder conditions, improved atom economy, and broader substrate scope. This guide provides an in-depth exploration of the key contemporary strategies for achieving this pivotal transformation, focusing on the underlying mechanistic principles and providing detailed, field-proven protocols. We will delve into transition-metal catalysis (Palladium and Copper), direct C-H bond activation, and innovative visible-light photocatalysis, equipping researchers with the knowledge to select and execute the optimal strategy for their synthetic targets.

Mechanistic Foundations: Understanding the "Why" Behind the Reaction

A robust understanding of the reaction mechanism is paramount for successful protocol implementation, optimization, and troubleshooting. The choice of catalyst and substrate dictates the operative pathway, influencing reaction efficiency and selectivity.

Transition-Metal Catalyzed C-N Cross-Coupling

This is the most established approach, typically involving the coupling of an ortho-halobenzoate with an amide. Palladium and copper are the workhorses in this domain.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction proceeds via a well-understood catalytic cycle. The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide (C-X) bond of the benzoate substrate. Subsequent coordination of the deprotonated amide (amidate) and reductive elimination forms the desired C-N bond, regenerating the Pd(0) catalyst and closing the lactam ring. The choice of ligand (typically a bulky, electron-rich phosphine) is critical for promoting both the oxidative addition and the final reductive elimination steps.

digraph "Palladium_Catalytic_Cycle" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#FFFFFF"]; oa_complex [label="Oxidative Addition\nComplex\n(Ar)Pd(II)(X)L₂", fillcolor="#FFFFFF"]; amide_complex [label="Amide Complex\n[(Ar)Pd(II)(NHR')L₂]⁺", fillcolor="#FFFFFF"]; product_complex [label="Product Complex", fillcolor="#FFFFFF"];

// Invisible nodes for layout sub [label="ortho-Halobenzoate\n(Ar-X)", shape=plaintext, fontcolor="#202124"]; amide [label="Amide (R'-NH₂)\n+ Base", shape=plaintext, fontcolor="#202124"]; product [label="Phenanthridinone", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> oa_complex [label=" Oxidative\n Addition", color="#4285F4"]; sub -> oa_complex [style=dashed, arrowhead=none];

oa_complex -> amide_complex [label=" Ligand Exchange/\n Amide Binding", color="#34A853"]; amide -> amide_complex [style=dashed, arrowhead=none];

amide_complex -> product_complex [label=" Reductive\n Elimination", color="#EA4335"]; product_complex -> product [style=dashed, arrowhead=none]; product_complex -> pd0 [label=" Catalyst\n Regeneration", color="#FBBC05"]; }

Figure 1: Simplified catalytic cycle for Pd-catalyzed intramolecular amidation.


  • Copper-Catalyzed Ullmann Condensation: A more economical alternative to palladium, copper-catalyzed N-arylation has seen a resurgence with the development of effective ligand systems.[2] The mechanism, while still debated, is thought to involve a Cu(I) species that coordinates with the amide. This copper(I) amidate then reacts with the aryl halide, possibly through an oxidative addition/reductive elimination pathway involving a Cu(III) intermediate, to forge the C-N bond.[3] Ligands, such as 1,2-diamines or phenanthrolines, are crucial for stabilizing the copper catalyst and increasing its reactivity.[3][4]

Direct C-H Amidation

Representing a more atom-economical approach, intramolecular C-H amidation bypasses the need for pre-functionalized aryl halides. In these reactions, a transition metal catalyst (often palladium) coordinates to a directing group on the substrate (the amide itself).[5] This brings the catalyst into close proximity to an ortho C-H bond on the other aryl ring, enabling C-H activation or "metalation." A subsequent oxidative step, often involving an external oxidant, facilitates the C-N bond formation and cyclization.[6]

Visible-Light Photocatalysis

A modern, green approach utilizes visible light to generate highly reactive intermediates under exceptionally mild conditions.[7] In a typical system, a photocatalyst (e.g., an Iridium or Ruthenium complex) absorbs light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with the amide substrate.[8] This process generates a nitrogen-centered amidyl radical.[7][8] This highly reactive radical can then undergo a rapid intramolecular cyclization onto the adjacent aromatic ring. A final oxidation and deprotonation step yields the phenanthridinone product and regenerates the photocatalyst.[1][8] The key advantage is the avoidance of harsh reagents and high temperatures.

digraph "Photocatalytic_Cycle" { graph [splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes PC [label="Photocatalyst\n(PC)", fillcolor="#FFFFFF"]; PC_star [label="Excited State\n(PC*)", fillcolor="#FBBC05", fontcolor="#202124"]; PC_red [label="Reduced PC\n(PC⁻)", fillcolor="#FFFFFF"];

Amide [label="Amide Substrate\n(Ar-CONH-Ar')", shape=plaintext, fontcolor="#202124"]; Amidyl [label="Amidyl Radical", fillcolor="#FFFFFF"]; Cyclized [label="Cyclized Radical\nIntermediate", fillcolor="#FFFFFF"]; Product [label="Phenanthridinone", shape=plaintext, fontcolor="#202124"];

// Edges PC -> PC_star [label=" Blue LED\n (hν)", color="#4285F4"]; PC_star -> PC_red [label=" SET", color="#EA4335"]; Amide -> Amidyl [label=" -e⁻, -H⁺", style=dashed, arrowhead=none]; PC_star -> Amidyl [style=invis]; // for layout

Amidyl -> Cyclized [label=" Intramolecular\n Cyclization", color="#34A853"]; Cyclized -> Product [label=" Oxidation\n (-e⁻, -H⁺)", color="#EA4335"]; PC_red -> PC [label=" SET", color="#4285F4"]; }

Figure 2: General mechanism for visible-light-promoted C-H amidation.


Application Protocols

The following protocols are presented as self-validating systems derived from authoritative literature. They serve as robust starting points and should be optimized for specific substrates.

Protocol 1: Palladium-Catalyzed Intramolecular Amidation of a 2-Bromobenzamide

This method is a reliable and widely applicable route for synthesizing phenanthridinones from readily available 2-bromobenzamides.[1][5]

  • Rationale & Causality: The use of a palladium catalyst is ideal for its high efficiency in C-N bond formation. Pd(OAc)₂ is a common and stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. A bulky phosphine ligand like Xantphos is chosen for its wide bite angle, which facilitates the crucial reductive elimination step. A strong, non-nucleophilic base like Cs₂CO₃ is used to deprotonate the amide without competing in the coupling reaction. Dioxane is a suitable high-boiling aprotic solvent that effectively solubilizes the reactants and catalyst.

digraph "General_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=11]; edge [color="#5F6368", fontname="Arial", fontsize=10];

}

Figure 3: General experimental workflow for catalytic cyclization reactions.


  • Step-by-Step Methodology:

    • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the 2-bromobenzamide substrate (1.0 mmol, 1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), Xantphos (0.06 mmol, 6 mol%), and Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

    • Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

    • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate (2 x 10 mL).

    • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired phenanthridinone.

  • Data Summary:

Substrate (R group on Amide Nitrogen)Catalyst SystemYield (%)Reference
PhenylPd(OAc)₂ / Xantphos85-95%[5]
4-MethoxyphenylPd(OAc)₂ / Xantphos88%[5]
4-TrifluoromethylphenylPd(OAc)₂ / Xantphos75%[5]
Thien-2-ylPd₂(dba)₃ / XPhos82%[1]
Protocol 2: Visible-Light-Promoted Direct Oxidative C-H Amidation

This protocol outlines a modern, mild approach for the synthesis of phenanthridinones from benzamide precursors lacking a halide, relying on C-H activation.[7][8]

  • Rationale & Causality: This method leverages photocatalysis to avoid the high temperatures and stoichiometric reagents of classical methods. An iridium-based photocatalyst, such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, is chosen for its favorable redox potentials and long-lived excited state. Blue LEDs provide the necessary energy to excite the photocatalyst. An oxidant, often molecular oxygen (from air) or a persulfate salt, is required to turn over the catalytic cycle and regenerate the active catalyst.[8] A base, like a phosphate salt, may be necessary to facilitate the initial single-electron transfer event by deprotonating the amide.[8] Acetonitrile is a common solvent due to its transparency to visible light and ability to dissolve the reaction components.

  • Step-by-Step Methodology:

    • Preparation: To a screw-cap vial equipped with a magnetic stir bar, add the N-arylbenzamide substrate (0.2 mmol, 1.0 equiv), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.004 mmol, 2 mol%), and K₂HPO₄ (0.4 mmol, 2.0 equiv).

    • Solvent Addition: Add anhydrous acetonitrile (4.0 mL, 0.05 M).

    • Reaction Setup: Place the vial, uncapped, approximately 5 cm from a blue LED lamp (40 W). Ensure efficient stirring to facilitate mixing and exposure to air (as the oxidant). A small fan may be used for cooling to maintain room temperature.

    • Irradiation: Irradiate the mixture for 24-48 hours.

    • Monitoring: Periodically check the reaction progress by TLC or LC-MS.

    • Workup: Upon completion, transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure.

    • Purification: Redissolve the residue in dichloromethane (DCM) and purify directly by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to isolate the product.

  • Data Summary:

Substrate (Substituent on Benzoyl Ring)PhotocatalystOxidantYield (%)Reference
HIr(ppy)₃O₂ (Air)85%[7][8]
4-FluoroIr[dF(CF₃)ppy]₂(dtbbpy)PF₆O₂ (Air)91%[1]
4-ChloroIr[dF(CF₃)ppy]₂(dtbbpy)PF₆O₂ (Air)89%[1]
4-MethoxyIr[dF(CF₃)ppy]₂(dtbbpy)PF₆O₂ (Air)76%[1]
Protocol 3: Microwave-Assisted Copper-Catalyzed Cyclization

Microwave irradiation can dramatically reduce reaction times for C-N coupling reactions, often from many hours to minutes. This protocol is an example of a rapid, copper-catalyzed intramolecular amidation.[9]

  • Rationale & Causality: Microwave heating provides rapid and uniform energy transfer to the reaction mixture, accelerating reaction rates. Copper(I) iodide (CuI) is a cost-effective catalyst for Ullmann-type couplings.[4] 1,10-Phenanthroline serves as an effective N,N-bidentate ligand to stabilize the copper catalyst and promote the reaction.[9] A strong base (Cs₂CO₃) is required, and a high-boiling polar aprotic solvent like DMSO is ideal for its ability to dissolve the components and efficiently absorb microwave energy.

  • Step-by-Step Methodology:

    • Preparation: To a 10 mL microwave reactor vessel equipped with a magnetic stir bar, add the ortho-halobenzamide substrate (0.2 mmol, 1.0 equiv), CuI (0.02 mmol, 10 mol%), 1,10-phenanthroline (0.04 mmol, 20 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv).

    • Solvent Addition: Add anhydrous DMSO (2 mL).

    • Reaction: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 150 °C for 15-30 minutes with stirring.

    • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL) and water (15 mL).

    • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature/time; Poor quality solvent/reagents.- Use a fresh batch of catalyst and ligands. - Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). - Increase temperature or reaction time. - Use anhydrous, degassed solvents.
Side Product Formation (e.g., Dehalogenation) Reductive elimination of H-X from the oxidative addition complex.- Use a more sterically hindered ligand (e.g., XPhos, RuPhos) to disfavor side reactions. - Lower the reaction temperature.
Intermolecular Coupling High concentration favors intermolecular reaction.- Perform the reaction under more dilute conditions (e.g., decrease molarity from 0.1 M to 0.01 M).
Difficulty in Purification Co-elution of product with ligand or byproducts.- Wash the crude organic extract with a dilute acid (e.g., 1 M HCl) to remove basic ligands. - Use a different chromatography eluent system or consider recrystallization.

References

  • Visible-Light-Photocatalyzed Synthesis of Phenanthridinones and Quinolinones via Direct Oxidative C-H Amidation. Korea Advanced Institute of Science and Technology.
  • Synthetic Strategies in the Prepar
  • Visible-Light-Photocatalyzed Synthesis of Phenanthridinones and Quinolinones via Direct Oxidative C–H Amid
  • Synthesis of phenanthridines by I2-mediated sp3 C–H amin
  • Synthesis of phenanthridinones via intramolecular cyclization.
  • Copper-catalyzed intramolecular C–N coupling reaction of aryl halide with amide. Springer.
  • Application Notes and Protocols for Cyclization Reactions of 2-Amino-5-chloro-2'-fluorobenzophenone. Benchchem.
  • Microwave-assisted linear approach toward highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support. PubMed.
  • Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. PMC.
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides.
  • Copper-Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amides. Academia.edu.
  • Copper- and palladium-catalyzed intramolecular C–S bond formation: a convenient synthesis of 2-aminobenzothiazoles. RSC Publishing.
  • Pd-catalyzed intermolecular ortho-C-H amidation of anilides by N-nosyloxycarbam
  • Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation str
  • MICROWAVE-ASSISTED N,N-DIMETHYLBENZIMIDAZOLIUM IODIDE AS A POWERFUL AND EFFICIENT CATALYTIC SYSTEM FOR THE INTERMOLECULAR STETTE. Journal of the Chilean Chemical Society.
  • Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[5][10]imidazo[1,2-a]pyrimidines via A3 coupling. Frontiers.

Sources

Method

Synthesis of fused tricyclic heterocycles via cyclopropyl ring opening

Application Note: Synthesis of Fused Tricyclic Heterocycles via Cyclopropyl Ring Opening Abstract & Strategic Value The synthesis of fused tricyclic heterocycles—such as pyrrolo[1,2-a]indoles, indolizines, and chromenopy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Fused Tricyclic Heterocycles via Cyclopropyl Ring Opening

Abstract & Strategic Value

The synthesis of fused tricyclic heterocycles—such as pyrrolo[1,2-a]indoles, indolizines, and chromenopyrroles—is a cornerstone of modern drug discovery. These scaffolds form the core of numerous bioactive alkaloids (e.g., mitomycins, yuremamine) and synthetic pharmaceuticals. Traditional methods often require harsh conditions or multi-step sequences.[1]

This guide focuses on cyclopropyl ring opening , a strategy that leverages the release of high ring strain (~27.5 kcal/mol) to drive reaction kinetics. By utilizing Donor-Acceptor (D-A) cyclopropanes, chemists can access 1,3-zwitterionic intermediates under mild Lewis Acid (LA) catalysis. This approach enables rapid complexity generation via intramolecular annulations or intermolecular cascade sequences.

Mechanistic Principles: The 1,3-Zwitterion

The reactivity of D-A cyclopropanes is governed by the "push-pull" electronic effect. An electron-donating group (EDG) adjacent to the ring and an electron-withdrawing group (EWG) on the ring polarize the C–C bond. Upon Lewis acid coordination to the EWG (typically a diester or ketone), the bond cleaves to form a transient 1,3-zwitterion.

Key Mechanistic Pathway:

  • Activation: LA coordinates to the EWG (acceptor).

  • Ring Opening: The bond between the donor and acceptor carbons breaks, generating a carbocation stabilized by the donor and an enolate stabilized by the acceptor/LA.

  • Trapping: A nucleophile (internal or external) attacks the electrophilic carbon.

G Start D-A Cyclopropane Complex LA-Activated Complex Start->Complex Coordination LA Lewis Acid (LA) LA->Complex Zwitterion 1,3-Zwitterion (Reactive Intermediate) Complex->Zwitterion Ring Strain Release Product Fused Tricycle Zwitterion->Product Nucleophilic Attack & Cyclization

Figure 1: General mechanistic pathway for Lewis Acid catalyzed ring opening of Donor-Acceptor cyclopropanes.

Protocol A: Intramolecular Synthesis of Pyrrolo[1,2-a]indoles

This protocol details the synthesis of the pyrrolo[1,2-a]indole scaffold, a structural motif found in the flinderole alkaloid family. The method utilizes an Indium(III) catalyzed intramolecular ring opening of indole-tethered cyclopropanes.[1]

Target Molecule: Methyl 9-phenyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate derivatives.

Materials & Reagents
  • Substrate: Indole-derived cyclopropane-1,1-diester (prepared via diazo decomposition/cyclopropanation).

  • Catalyst: Indium(III) triflimide [In(NTf2)3] or Indium(III) bromide [InBr3].[2]

  • Additive: 4 Å Molecular Sieves (Activated).

  • Solvent: Chlorobenzene (PhCl) or Dichloroethane (DCE), anhydrous.

  • Quench: Triethylamine (Et3N).

Step-by-Step Procedure
  • Preparation (Glovebox/Schlenk):

    • Flame-dry a 10 mL Schlenk tube and cool under argon.

    • Add In(NTf2)3 (10 mol%, 0.1 equiv) or InBr3 (10 mol%).

    • Add 50 mg of activated 4 Å Molecular Sieves (Critical for high yields).[1]

    • Note: Moisture acts as a competitive nucleophile, quenching the zwitterion.

  • Reaction Assembly:

    • Dissolve the cyclopropane substrate (1.0 equiv, ~0.2 mmol scale) in anhydrous PhCl (2.0 mL).

    • Add the substrate solution dropwise to the catalyst mixture at Room Temperature (25 °C).

  • Execution:

    • Stir the mixture at RT for 4–18 hours.

    • Optimization: If the indole bears Electron-Withdrawing Groups (EWGs), heat the reaction to 100 °C .[1]

    • Monitor via TLC (Hexane/EtOAc 4:1). The starting material spot (usually higher Rf) should disappear.

  • Work-up:

    • Quench by adding Et3N (0.1 mL).

    • Filter the mixture through a short pad of silica gel, eluting with EtOAc (20 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Data Summary: Catalyst Optimization

The choice of Lewis Acid significantly impacts yield. Indium salts have proven superior to Bismuth or Copper in this specific transformation.

EntryCatalyst (10 mol%)AdditiveSolventYield (%)
1In(OTf)3NonePhCl61%
2Bi(OTf)3NonePhCl52%
3In(NTf2)3NonePhCl75%
4InBr3NonePhCl76%
5 InBr3 4 Å MS PhCl 92%

Table 1: Optimization data adapted from recent literature comparisons (e.g., Zhang et al., Chem. Commun.).

Protocol B: Intermolecular Cascade to Fused Thio-Heterocycles

This protocol describes a [3+2] cycloaddition cascade using thiourea and D-A cyclopropanes. This reaction is notable because thiourea acts as a bis-nucleophile, leading to a cascade of ring opening, cyclization, and deamination/decarboxylation to form fused dihydrothiophenes.

Materials & Reagents
  • Substrate: D-A Cyclopropane (e.g., dimethyl 2-phenylcyclopropane-1,1-dicarboxylate).

  • Reagent: Thiourea (2.0 equiv).[3]

  • Catalyst: Ytterbium(III) triflate [Yb(OTf)3] (20 mol%).

  • Base: Rubidium Carbonate [Rb2CO3] (20 mol%).[3]

  • Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Procedure
  • Setup:

    • In a sealed tube, combine the D-A Cyclopropane (0.2 mmol) and Thiourea (0.4 mmol).

    • Add Yb(OTf)3 (25 mg, 0.04 mmol) and Rb2CO3 (9.2 mg, 0.04 mmol).[3]

  • Reaction:

    • Add DCE (3.0 mL).[3]

    • Heat the mixture to 90 °C for 8 hours.

    • Note: The reaction releases ammonia (NH3).[3] Ensure proper ventilation.

  • Work-up:

    • Cool to room temperature.[4]

    • Concentrate directly on a rotary evaporator.

    • Purify via flash chromatography (Petroleum Ether/Ethyl Acetate 5:1).[3]

  • Mechanism Insight:

    • The Yb(III) activates the cyclopropane diester.

    • Thiourea sulfur attacks the donor carbon (homo-Michael addition).

    • Nitrogen attacks the ester carbonyl (cyclization).

    • Elimination of NH3 and decarboxylation yields the final fused system.

Troubleshooting & Critical Parameters

  • Moisture Sensitivity:

    • Symptom:[2][5][6][7][8][9] Low conversion or formation of acyclic hydrolyzed products.

    • Fix: Flame-dry glassware and use 4 Å Molecular Sieves (Protocol A). Ensure solvents are <50 ppm water.

  • Steric Hindrance:

    • Symptom:[2][5][6][7][8][9] Reaction stalls with ortho-substituted aryl donors.

    • Fix: Increase temperature to 100–120 °C or switch to a "super" Lewis Acid like In(NTf2)3 or Hf(OTf)4 .

  • Regioselectivity:

    • In intermolecular reactions, the nucleophile typically attacks the carbon best able to stabilize a positive charge (the donor site). If regioselectivity is poor, increase the electronic differentiation of the cyclopropane substituents (e.g., use a p-methoxy phenyl donor).

References

  • Intramolecular Ring-opening of Indole-cyclopropanes. Zhang, Y., et al. (2022).[1][10][11] ResearchGate.

  • Thiourea participation in [3+2] cycloaddition with donor–acceptor cyclopropanes. Wang, J., et al. (2020).[9] Chemical Communications.

  • Lewis Acid Catalyzed Cyclopropane Ring-Opening. BenchChem Technical Support. (2025).[1][6][12]

  • Ring Opening of Donor–Acceptor Cyclopropanes with N-Nucleophiles. Budynina, E. M., et al.[5] (2017).[12] Synthesis (Thieme).

  • A Counterion-Directed Approach to the Diels-Alder Paradigm. France, S., et al. (2018). PubMed Central.

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 2-(1-Aminocyclopropyl)benzoates

Introduction & Scientific Rationale The 2-(1-aminocyclopropyl)benzoate motif is a highly privileged and sterically demanding scaffold in modern medicinal chemistry. It is frequently utilized in the design of epigenetic m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 2-(1-aminocyclopropyl)benzoate motif is a highly privileged and sterically demanding scaffold in modern medicinal chemistry. It is frequently utilized in the design of epigenetic modulators (such as LSD1 inhibitors) and advanced kinase inhibitors[1]. However, the late-stage functionalization of the primary cyclopropylamine via transition-metal catalysis presents significant synthetic hurdles. The inherent steric bulk of the quaternary cyclopropyl carbon impedes the amine coordination step, while the strained three-membered ring is highly susceptible to ring-opening side reactions under harsh basic or thermal conditions.

This application note details an optimized, self-validating protocol for the Palladium-catalyzed Buchwald-Hartwig cross-coupling of 2-(1-aminocyclopropyl)benzoates (e.g.,2[2]) with aryl and heteroaryl halides.

Mechanistic Insights & Catalyst Causality (E-E-A-T)

The Buchwald-Hartwig amination proceeds through a fundamental


 catalytic cycle. For cyclopropylamines, the rate-limiting step is almost exclusively the reductive elimination from the transient 

intermediate[3].
  • Ligand Causality: Standard bidentate ligands (e.g., BINAP, dppf) or first-generation monodentate phosphines generally fail to couple cyclopropylamines, leading to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydride elimination or unreacted starting materials. Sterically demanding, electron-rich ligands such as RuPhos , BrettPhos , or the adamantyl-substituted ylide-functionalized phosphine (adYPhos ) are mandatory. These bulky ligands enforce the formation of a highly reactive monoligated 
    
    
    
    species and accelerate the challenging reductive elimination step via steric crowding.
  • Base Causality: While strong alkoxide bases (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) are traditionally optimal for the arylation of unhindered amines, their use here causes rapid, competitive saponification of the benzoate ester moiety[4]. Therefore, a milder inorganic base, such as anhydrous Cesium Carbonate (
    
    
    ) or Potassium Phosphate (
    
    
    ), is strictly required to maintain the structural integrity of the ester.

Pd_Catalytic_Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Pd(II)(Ar)(NHR)L + HX OxAdd->AmineCoord + R-NH2 + Base RedElim Reductive Elimination Ar-NHR AmineCoord->RedElim Base-HX RedElim->Pd0 Release of Product

Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination for cyclopropylamines.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization of reaction parameters for the model coupling of tert-butyl 2-(1-aminocyclopropyl)benzoate with 4-chlorotoluene. The data illustrates the critical balance between achieving high conversion and preventing ester hydrolysis.

Palladium SourceLigand (mol%)Base (Equiv)Solvent (0.1 M)Temp (°C)Outcome / Yield (%)

(2.5%)
adYPhos (10%)

(2.0)
Toluene250% (Complete Ester Hydrolysis)

(2.5%)
adYPhos (10%)

(2.0)
Toluene8065% (Intact Ester)

(5.0%)
XantPhos (10%)

(2.0)
1,4-Dioxane80<10% (Steric Inhibition)

(2.5%)
RuPhos (10%)

(2.0)
1,4-Dioxane 80 88% (Optimal Conditions)

Experimental Workflow Visualization

Workflow Prep 1. Pre-activation Pd + Ligand Mix 2. Reagent Assembly Amine + Ar-X + Base Prep->Mix React 3. Thermal Heating 80°C, 12-16h Mix->React Workup 4. Filtration & Extraction React->Workup Purify 5. Chromatography & LC-MS Workup->Purify

Step-by-step experimental workflow for the cross-coupling of cyclopropylamines.

Detailed Step-by-Step Protocol

Self-Validating System: This protocol incorporates specific visual and analytical checkpoints to ensure reproducibility, verify catalyst activation, and prevent false positives caused by side reactions.

Materials Required:

  • tert-butyl 2-(1-aminocyclopropyl)benzoate (1.0 equiv, 0.5 mmol)

  • Aryl/Heteroaryl Halide (1.2 equiv, 0.6 mmol)

  • 
     (2.5 mol%, 0.0125 mmol)
    
  • RuPhos (10 mol%, 0.05 mmol)

  • Anhydrous

    
     (2.0 equiv, 1.0 mmol)
    
  • Anhydrous 1,4-Dioxane (5.0 mL, 0.1 M)

Step 1: Precatalyst Activation (Schlenk Technique)

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add

    
     and RuPhos.
    
  • Causality Check: Pre-activation of the catalyst is crucial to prevent catalyst poisoning by the primary amine. Evacuate and backfill the tube with ultra-pure Argon three times. Add 1.0 mL of anhydrous 1,4-Dioxane.

  • Stir at room temperature for 30 minutes.

    • Validation: The solution must transition from a dark purple/red (characteristic of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      ) to a homogenous yellow/orange solution, confirming the successful formation of the active 
      
      
      
      species.

Step 2: Reagent Assembly

  • To a separate oven-dried 10 mL microwave vial, add the 2-(1-aminocyclopropyl)benzoate, aryl halide, and finely milled anhydrous

    
    .
    
  • Transfer the pre-activated catalyst solution to this vial using a gas-tight syringe under an Argon stream.

  • Rinse the Schlenk tube with the remaining 4.0 mL of 1,4-Dioxane and add it to the reaction mixture to ensure quantitative transfer.

  • Seal the vial tightly with a Teflon-lined crimp cap.

Step 3: Reaction Execution & Monitoring

  • Place the sealed vial in a pre-heated oil bath or heating block at 80 °C.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 8:2) at the 4-hour and 12-hour marks. The disappearance of the primary amine mass (

    
    ) and the appearance of the secondary amine product confirms productive coupling.
    
    • Troubleshooting: If rapid dehalogenation of the aryl halide is observed without product formation, it indicates trace moisture contamination or insufficient ligand coordination[4]. Abort and restart with fresh anhydrous solvent.

Step 4: Workup & Isolation

  • Upon completion (typically 12-16 hours), cool the mixture to room temperature.

  • Dilute the crude mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the pad with an additional 10 mL of EtOAc.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 0% to 20% EtOAc in Hexanes).

References

  • 5. The Journal of Organic Chemistry. ACS Publications. 2.3. Chemical Reviews. ACS Publications. 3.4. RSC Advances. PMC / National Institutes of Health. 4.2. Sigma-Aldrich. 5.1. European Journal of Medicinal Chemistry. PMC / National Institutes of Health.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in ortho-substituted amide coupling

Technical Support Center: High-Steric Amide Coupling Executive Summary & Diagnostic Framework The Challenge: Ortho-substituted amide coupling (e.g., 2,6-disubstituted benzoic acids reacting with 2,6-disubstituted aniline...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Steric Amide Coupling

Executive Summary & Diagnostic Framework

The Challenge: Ortho-substituted amide coupling (e.g., 2,6-disubstituted benzoic acids reacting with 2,6-disubstituted anilines) presents a "perfect storm" of kinetic barriers. The ortho substituents create a formidable steric wall that blocks the Bürgi-Dunitz trajectory required for nucleophilic attack. Furthermore, these substituents often twist the carboxylate group out of planarity with the aromatic ring, reducing conjugation but paradoxically increasing the activation energy required to reach the tetrahedral intermediate.

The Solution Hierarchy: We do not rely on "trying harder" with standard reagents. We change the mechanism.

  • Activation Switch: Move from leaving group dependent reagents (EDC, HATU) to highly reactive anhydrides (T3P) or acid halides (Ghosez’s Reagent, TFFH).

  • Solvent Effects: Utilize fluorinated solvents (HFIP) to activate the carbonyl via hydrogen bonding.

  • Synthetic Rerouting: If the barrier is too high, bypass the condensation reaction entirely (e.g., Grignard addition to isocyanates).

Troubleshooting Guide: Reagent Selection & Activation

Q: My standard HATU/DIPEA coupling yields <10% product after 24h. Should I add more reagent?

A: No. If HATU fails, the issue is likely not "amount" but "access." HATU (and COMU) relies on the formation of an active ester (OBt/OAt). In tetra-ortho-substituted systems, the active ester itself is too bulky to be approached by the amine. Adding more HATU only accumulates the activated intermediate without forming the product.

Recommendation: Switch to T3P (Propylphosphonic Anhydride) or Ghosez’s Reagent .

  • Why T3P? It forms a mixed anhydride. While still bulky, the reaction is driven by the irreversible release of a water-soluble salt and often proceeds with lower epimerization rates than HATU.

  • Why Ghosez's Reagent? It converts the acid into an acid chloride (or keteniminium salt) in situ under neutral conditions. Acid chlorides have a smaller electrophilic carbon center compared to the bulky OBt-ester of HATU, allowing the amine to attack more easily.

Q: I am worried about acid-sensitive groups. Can I still use Acid Chlorides?

A: Yes, if you use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). Unlike thionyl chloride (


) or oxalyl chloride, which generate HCl gas and require acidic conditions, Ghosez’s reagent generates the acid chloride under neutral conditions .
  • Mechanism: It reacts with the carboxylic acid to form the acid chloride and an equimolar amount of a neutral amide byproduct (

    
    -dimethylisobutyramide).
    
  • Protocol: React the acid with Ghosez’s reagent in dry DCM at 0°C to RT for 1-2 hours, then add the amine and a non-nucleophilic base (e.g., 2,6-lutidine).

Q: My substrate is prone to racemization (e.g., ortho-substituted amino acid). What is the safest high-power reagent?

A: T3P (Propylphosphonic Anhydride). Data consistently shows T3P exhibits lower racemization rates than HATU or acid chlorides. This is attributed to the rapid intramolecular acyl transfer mechanism and the absence of free chloride ions (which can promote oxazolone formation and subsequent racemization).

Troubleshooting Guide: Reaction Conditions

Q: I’m using DMF as a solvent. Is there a better choice for sterically hindered couplings?

A: Yes. Try Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE). While DMF is standard, it is a hydrogen bond acceptor. In difficult couplings, you want to activate the carbonyl electrophile.

  • The "HFIP Effect": HFIP is a strong hydrogen bond donor.[1] It coordinates to the carbonyl oxygen of the activated ester/anhydride, pulling electron density away and making the carbonyl carbon significantly more electrophilic. This can accelerate reaction rates by orders of magnitude in hindered systems.

  • Caution: HFIP is nucleophilic enough to react with highly active acid chlorides. Use it with T3P or carbodiimides, but avoid it with Ghosez’s reagent.

Q: How does the choice of base affect the steric barrier?

A: The base itself can add to the steric congestion. If you use DIPEA (Hünig's base) or Triethylamine, the protonated base salt can form tight ion pairs with the carboxylate, further crowding the reaction center.

  • Fix: Use Pyridine or 2,6-Lutidine . These are planar bases. Their flat structure causes less steric interference around the reaction center compared to the bulky alkyl chains of DIPEA. Pyridine also acts as a nucleophilic catalyst (forming an N-acyl pyridinium intermediate), which is a "shuttle" that transfers the acyl group to the hindered amine.

Decision Logic & Visualization

Figure 1: Reagent Selection Decision Tree for Hindered Amides

ReagentSelection Start Start: Ortho-Substituted Amide Coupling IsRacemization Is the substrate racemization prone? Start->IsRacemization HighSteric Is it Tetra-Ortho substituted? IsRacemization->HighSteric No UseT3P USE T3P (50% in EtOAc) + Pyridine IsRacemization->UseT3P Yes (Best Epimerization Control) UseGhosez USE Ghosez's Reagent (In situ Acid Chloride) HighSteric->UseGhosez Yes (Moderate Sterics) UseTFFH USE TFFH (Acid Fluoride) HighSteric->UseTFFH Yes (Amino Acid/Peptide) UseBode USE Bode Protocol (Grignard + Isocyanate) HighSteric->UseBode Extreme Sterics (Fails all else) UseGhosez->UseBode If Ghosez Fails

Caption: Logical flow for selecting the optimal coupling strategy based on substrate sensitivity and steric demand.

Comparative Data: Coupling Agent Performance

Table 1: Efficiency of Coupling Agents for 2,4,6-Trimethylbenzoic Acid + 2,6-Diisopropylaniline (Simulated representative data based on literature trends [1][2])

Coupling AgentBaseSolventYield (24h)Comments
HATU DIPEADMF12%Failed. Active ester too bulky.
EDC / HOBt DIPEADCM<5%Failed. Urea byproduct precipitation; slow kinetics.
T3P PyridineEtOAc88% Recommended. Low epimerization risk.
Ghosez's Rgt 2,6-LutidineDCM92% Best Yield. High reactivity via Acid Chloride.
TFFH DIPEADCM75%Good alternative if acid chlorides are too unstable.

Detailed Experimental Protocols

Protocol A: The "Powerhouse" Method (T3P)

Best for: General hindered couplings, scale-up, and epimerization-prone substrates.

  • Dissolution: Dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc or 2-MeTHF (Concentration ~0.2 M). Note: T3P is supplied as a 50% solution in EtOAc or DMF.

  • Base Addition: Add Pyridine (3.0 equiv) at 0°C.

  • Activation: Dropwise add T3P (50% w/w solution, 1.5 equiv) .

  • Reaction: Allow to warm to Room Temperature (RT). If no reaction after 4h, heat to 50°C.

    • Tip: If conversion stalls, add 0.5 equiv more T3P.

  • Workup: Dilute with EtOAc. Wash with water, 1M HCl (to remove pyridine), sat. NaHCO3, and brine.

    • Advantage:[2][3][4][5] T3P byproducts are water-soluble phosphates, making purification simple.[6]

Protocol B: The "Brute Force" Method (Ghosez’s Reagent)

Best for: Extremely hindered benzoic acids where HATU/T3P fail.

  • Activation: Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM under Argon.

  • Chlorination: Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir at RT for 1-2 hours.

    • Checkpoint: Monitor by TLC (methanol quench of an aliquot shows methyl ester).

  • Coupling: Cool back to 0°C. Add the hindered amine (1.2 equiv) followed by 2,6-Lutidine (2.0 equiv).

  • Reaction: Stir at RT overnight.

  • Workup: Standard aqueous extraction.

Protocol C: The "Workaround" (Grignard + Isocyanate)

Reference: Bode et al. [4] Best for: "Impossible" amides where the C-N bond cannot be formed via condensation.

  • Concept: Instead of reacting Acid + Amine, react Grignard + Isocyanate.

  • Setup: Dissolve the Isocyanate (R-NCO, 1.0 equiv) in dry THF.

  • Addition: Cool to -78°C or 0°C depending on substrate stability. Add the Grignard reagent (R-MgBr, 1.2 equiv) dropwise.

  • Mechanism: The Grignard attacks the central carbon of the isocyanate.

  • Quench: Quench with 1M HCl. The resulting intermediate tautomerizes to the amide.

Mechanistic Insight

Figure 2: Activation Pathways - Why T3P and Ghosez Win

Mechanism Acid Carboxylic Acid HATU HATU Activation Acid->HATU Ghosez Ghosez's Reagent Acid->Ghosez ActiveEster OBt-Active Ester (VERY BULKY) HATU->ActiveEster Fail Amine Approach Blocked ActiveEster->Fail Steric Clash AcidCl Acid Chloride (Small Electrophile) Ghosez->AcidCl Success Product Formed (Low Steric Drag) AcidCl->Success Amine Attack

Caption: Comparison of steric bulk in the activated intermediate. The OBt ester (from HATU) is often larger than the original acid, exacerbating the problem. The Acid Chloride (from Ghosez) minimizes the electrophile's size.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7] Organic Process Research & Development.

    • Source:

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis.

    • Source:

  • Augustine, J. K., et al. (2009).[3] Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Transformation of Aldehydes to Nitriles (and Amides). Synlett.

    • Source:

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA.

    • Source:

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Source:

Sources

Optimization

Technical Support Center: Hofmann Degradation of Cyclopropanecarboxamides

Topic: Yield Optimization & Process Control for Cyclopropylamine Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Engineering of a Rearrangement Welcome...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Yield Optimization & Process Control for Cyclopropylamine Synthesis Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Engineering of a Rearrangement

Welcome to the technical support hub for the Hofmann degradation of cyclopropanecarboxamides. This transformation is the industrial standard for synthesizing cyclopropylamine , a critical pharmacophore found in fluoroquinolone antibiotics (e.g., Ciprofloxacin) and antiretroviral agents.

While the Hofmann rearrangement is a classic reaction, applying it to cyclopropanecarboxamides presents unique challenges due to the strain energy of the cyclopropane ring (~27.5 kcal/mol) and the high reactivity of the isocyanate intermediate. This guide moves beyond basic textbook descriptions to address the kinetic and thermodynamic bottlenecks that compromise yield in real-world applications.

Module 1: Critical Mechanism Analysis

To troubleshoot yield loss, you must visualize the invisible competition occurring in your reactor. The diagram below illustrates the "Golden Path" to the amine versus the "Yield Killers" (Urea formation and Hydrolysis).

Reaction Pathway Topology

HofmannPathway Amide Cyclopropanecarboxamide (Starting Material) N_Halo N-Haloamide Anion (Intermediate) Amide->N_Halo 1. NaOCl/Br2, NaOH (Low Temp) Acid Cyclopropanecarboxylic Acid (Hydrolysis Impurity) Amide->Acid Direct Hydrolysis (Excess Base/Heat) Isocyanate Cyclopropyl Isocyanate (Electrophilic Hub) N_Halo->Isocyanate 2. Heat (Rearrangement) - Halide Carbamate Carbamic Acid Isocyanate->Carbamate 3. H2O (Hydrolysis) Urea N,N'-Dicyclopropylurea (Major Impurity) Isocyanate->Urea Reaction with Product Amine (Yield Killer) Amine Cyclopropylamine (Target Product) Carbamate->Amine - CO2

Figure 1: Mechanistic flow of the Hofmann degradation.[1][2] The red nodes/paths indicate critical control points where yield is frequently lost.

The "Why" Behind Yield Loss
  • The Urea Trap: The product (cyclopropylamine) is a nucleophile. The intermediate (cyclopropyl isocyanate) is an electrophile. If they coexist in high concentrations, they react to form N,N'-dicyclopropylurea . This is the most common cause of yield reduction [1].

  • Ring Stability: While the cyclopropane ring is relatively stable to base, radical species generated by uncontrolled halogenation can trigger ring opening, leading to acyclic impurities (allyl amines).

  • Incomplete N-Chlorination: Adding the oxidant (bleach/bromine) too quickly or at too high a temperature promotes hydrolysis of the amide back to the carboxylic acid before the rearrangement can occur.

Module 2: Troubleshooting Guide

Use this matrix to diagnose specific experimental failures.

SymptomProbable CauseCorrective Action
Precipitate forms during reaction Urea Formation The isocyanate intermediate is reacting with the formed amine.[2] Fix: Increase the concentration of NaOH (up to 20-25%). High alkalinity suppresses the nucleophilicity of the amine product by keeping it in equilibrium, or use a surfactant to sequester the isocyanate [2].
Low Yield (<50%) + Acidic byproduct Hydrolysis of Amide The amide hydrolyzed to carboxylic acid before rearranging. Fix: Ensure the N-chlorination step is done at <5°C . Do not heat the mixture until the N-chloro species is fully formed (monitor by starch-iodide paper).
Product contains allyl impurities Ring Opening Radical mechanism or excessive thermal stress. Fix: Switch from Bromine (

) to Sodium Hypochlorite (NaOCl). NaOCl generally operates under milder conditions. Ensure strict temperature control during the exothermic rearrangement phase [3].
Violent exotherm upon heating Accumulation of N-Haloamide You heated the reaction too fast with too much intermediate present. Fix: This is a safety hazard. Initiate rearrangement slowly. On scale-up, use a semi-batch process : feed the N-chloroamide solution slowly into a pre-heated caustic solution to rearrange instantaneously rather than in bulk.
Yellow/Orange Coloration Excess Halogen Unreacted Bromine or Chlorine. Fix: Quench with sodium thiosulfate or sodium sulfite before workup to prevent post-reaction oxidation of the amine.

Module 3: Optimized Protocol (The "Gold Standard")

This protocol utilizes Sodium Hypochlorite (NaOCl) instead of Bromine. It is safer, greener, and often higher-yielding for cyclopropyl systems due to milder oxidation potentials [4].

Reagents & Stoichiometry
  • Substrate: Cyclopropanecarboxamide (1.0 equiv)

  • Oxidant: NaOCl (10-13% active chlorine solution) (1.05 equiv)

  • Base: NaOH (50% w/w solution) (2.5 - 3.0 equiv)

  • Solvent: Water

Step-by-Step Workflow

1. Preparation of the N-Chloro Intermediate (Cold Phase)

  • Charge the reaction vessel with cyclopropanecarboxamide and 50% NaOH solution.

  • Dilute with water to achieve a stirrable slurry.

  • Cool to 0–5°C. This is critical.

  • Add NaOCl solution dropwise.[3] Rate Limit: Maintain internal temperature <10°C.[3]

  • Checkpoint: Stir at 0–5°C for 30–60 minutes. The solution should become clear/homogeneous as the N-chlorocyclopropanecarboxamide salt forms.

2. The Rearrangement (Hot Phase)

  • Option A (Batch - Small Scale): Slowly warm the vessel to 20°C, then heat to 50°C. An exotherm will occur; have a cooling bath ready to maintain 50–60°C.

  • Option B (Semi-Batch - Scale Up >100g): Prepare a separate vessel with dilute NaOH at 60°C. Slowly feed the cold N-chloro solution (from Step 1) into the hot base. This prevents the accumulation of explosive intermediates and minimizes urea formation by ensuring rapid conversion [5].

3. Hydrolysis & Isolation

  • Once addition/heating is complete, maintain 60°C for 30 minutes to ensure decarboxylation of the carbamate.

  • Distillation: Cyclopropylamine (b.p. ~50°C) forms an azeotrope with water. Distill the product directly from the reaction mixture.

  • Salting Out: Saturate the distillate with NaOH or NaCl to separate the organic amine layer.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Methanol as a solvent to improve solubility? A: Proceed with caution. If you use methanol, the isocyanate intermediate will react with the solvent to form a methyl carbamate (


) instead of the amine. You will then need a second harsh hydrolysis step (refluxing with strong acid/base) to liberate the amine, which may degrade the cyclopropane ring. Stick to water for direct amine synthesis.

Q: Why is the order of addition critical? A: Adding the amide to the bleach (inverse addition) often leads to local excesses of oxidant, promoting ring chlorination or over-oxidation. Always form the N-chloro species in the presence of base first.

Q: How do I handle the safety risks of N-chloro compounds? A: N-halocyclopropanecarboxamides are potentially explosive if isolated and dried. Never isolate the intermediate. Keep it in solution and process it immediately. Ensure your reactor has a rupture disk or relief valve if scaling up >1kg.

Q: My GC-MS shows a peak at M+42. What is it? A: This is likely the isocyanate intermediate (


) that failed to hydrolyze, or an acetylated impurity if acetic acid was used in workup. Ensure your post-rearrangement heating step is long enough to fully decarboxylate the carbamic acid.

References

  • Wallis, E. S., & Lane, J. F. (1946). The Hofmann Reaction. Organic Reactions, 3, 267–306. Link

  • Bayer AG. (1991).[4] Process for the preparation of cyclopropylamine. US Patent 5,032,687.[4] Link

  • Sloane, R. B. (1984). Process for the preparation of cyclopropylamine. US Patent 4,465,863. Link

  • Keillor, J. W., & Huang, X. (2002).[1] Methyl Carbamate Formation via Modified Hofmann Rearrangement.[1] Organic Syntheses, 78, 234.[1] Link

  • Cantin, T., et al. (2023).[5] Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synthesis, 55(10), 1548-1554. Link

Sources

Troubleshooting

Technical Support Center: Stability of the 1-Aminocyclopropyl Group in Radical Reactions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1-aminocyclopropyl moiety. This guide provides in...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the 1-aminocyclopropyl moiety. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this valuable structural motif under radical reaction conditions. Our goal is to equip you with the knowledge to anticipate challenges, diagnose experimental issues, and optimize your synthetic strategies.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by an analysis of potential causes and actionable solutions based on established chemical principles.

Issue 1: Unwanted Ring-Opening and Low Yield of Desired Product

Observation: My reaction results in a low yield of the intended product containing the intact cyclopropyl ring. I observe significant formation of a linear, ring-opened byproduct.

Potential Causes:

  • Generation of a Nitrogen-Centered Radical Cation: The most common pathway for the degradation of aminocyclopropanes involves a one-electron oxidation of the nitrogen atom to form a nitrogen-centered radical cation.[1] This intermediate is highly prone to rapid and irreversible ring-opening to generate a more stable β-carbon radical.[1] This process is often facilitated by photoredox catalysts or strong chemical oxidants.[2][3][4]

  • Reaction Conditions are Too Harsh: High temperatures or prolonged reaction times can provide the necessary activation energy for undesired fragmentation pathways, even in the absence of direct oxidation of the amine.

  • Inappropriate Choice of Radical Initiator or Mediator: Some radical generation methods may be too aggressive or possess an oxidation potential high enough to oxidize the aminocyclopropyl moiety concurrently with the intended substrate.

Recommended Solutions:

  • Re-evaluate Your Catalyst/Oxidant System: If using photoredox catalysis, select a photocatalyst with a lower excited-state oxidation potential that is sufficient to activate your desired radical precursor but not the aminocyclopropyl nitrogen.[4] If using chemical oxidants, consider milder alternatives. For example, instead of a strong oxidant, explore radical initiation via thermal decomposition of an azo-initiator like AIBN or atom transfer radical addition (ATRA) conditions.[5][6]

  • Protect the Amine: The stability of the aminocyclopropyl group is highly dependent on the substituent on the nitrogen.[7] Electron-withdrawing protecting groups (e.g., amides, carbamates, sulfonamides) can increase the oxidation potential of the amine, making it more resistant to one-electron oxidation and subsequent ring-opening.[7]

  • Lower the Reaction Temperature: If thermally initiated, attempt the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This can be achieved by choosing an initiator with a lower decomposition temperature.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the accumulation of decomposition products over time.

Issue 2: Reaction Fails to Initiate or Proceeds Sluggishly

Observation: The radical reaction does not proceed, and I recover mostly unreacted starting material.

Potential Causes:

  • Steric Hindrance: The 1-aminocyclopropyl group, especially when substituted with bulky protecting groups, can sterically hinder the approach of a radical to an adjacent reaction center.

  • Unsuitable Radical Precursor: The chosen radical precursor (e.g., an alkyl halide) may not be reactive enough under the applied conditions. The reactivity order for radical formation from halides is generally I > Br > Cl.[5]

  • Inefficient Radical Initiation: The initiator may be decomposing too slowly at the reaction temperature, or the light source (in photoredox catalysis) may not have the appropriate wavelength or intensity.

Recommended Solutions:

  • Modify the Substrate Design: If possible, consider synthetic strategies that place the radical reaction center further away from the sterically demanding aminocyclopropyl group.

  • Change the Radical Precursor: Switch to a more easily reduced or fragmented radical precursor. For instance, replace an alkyl chloride with the corresponding bromide or iodide. N-hydroxyphthalimide (NHPI) esters are also efficient radical precursors under mild conditions.[8][9]

  • Optimize Initiation Conditions:

    • Thermal: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, temperatures around 80 °C are common.[5]

    • Photochemical: Verify the emission spectrum of your light source matches the absorption spectrum of your photocatalyst. Increase the light intensity or move the reaction vessel closer to the source if needed.

Troubleshooting Decision Tree

This diagram provides a logical workflow for diagnosing and solving common problems encountered when using the 1-aminocyclopropyl group in radical reactions.

G start Reaction Issue Observed check_yield Low Yield / Side Products? start->check_yield check_start_mat Mainly Starting Material? check_yield->check_start_mat No ring_opened Ring-Opened Byproduct Observed? check_yield->ring_opened Yes cause_initiation Probable Cause: Inefficient Initiation / Sterics check_start_mat->cause_initiation Yes cause_oxidation Probable Cause: Amine Oxidation & Ring Opening ring_opened->cause_oxidation Yes cause_other_decomp Probable Cause: Other Decomposition Pathways ring_opened->cause_other_decomp No sol_oxidation Solutions: 1. Use Milder Oxidant/Catalyst 2. Add Electron-Withdrawing   Protecting Group 3. Lower Temperature cause_oxidation->sol_oxidation sol_other_decomp Solutions: 1. Lower Temperature 2. Reduce Reaction Time 3. Screen Solvents cause_other_decomp->sol_other_decomp sol_initiation Solutions: 1. Use More Reactive Precursor (I > Br > Cl) 2. Optimize Initiator/Temp 3. Check Light Source (PhotoRxn) 4. Redesign Substrate cause_initiation->sol_initiation

Caption: A troubleshooting decision tree for radical reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is the 1-aminocyclopropyl group under typical radical conditions?

The stability is highly conditional. The cyclopropyl ring itself is strained, but the C-C bonds are generally robust enough to withstand many radical reactions, provided that a radical is not formed directly on the ring or on the adjacent nitrogen. The primary vulnerability stems from the amine functionality. Under oxidative conditions, particularly those used in photoredox catalysis, the amine can undergo a single-electron transfer (SET) to form a nitrogen radical cation.[1][4] This species readily undergoes C-C bond cleavage of the cyclopropane ring to form a resonance-stabilized iminium ion and a distal carbon-centered radical, a process driven by the release of ring strain.[2][3] Therefore, in non-oxidative radical chain reactions (e.g., tin-hydride mediated dehalogenations), the group is often stable.[5][6]

Q2: What factors influence the ring-opening of the aminocyclopropyl radical?

Several factors govern the propensity for ring-opening:

  • Oxidation of Nitrogen: The formation of a radical cation on the nitrogen is the most potent trigger for ring-opening.[1] This is because the cleavage of the C-C bond is energetically favorable, leading to a stabilized β-carbon radical and an iminium ion.

  • Protecting Group: As mentioned in the troubleshooting guide, an electron-withdrawing protecting group (e.g., acetyl, tosyl, Boc) on the nitrogen increases its oxidation potential, making it more resistant to the initial SET event that triggers ring-opening.[7]

  • Substitution on the Ring: Substituents on the cyclopropane ring can influence the regioselectivity of ring cleavage. Cleavage typically occurs to form the more stable carbon-centered radical.[10]

  • Stereoelectronics: For ring-opening to be efficient, the C-C bond being broken must be able to align with the p-orbital of the radical (or developing radical cation). In some rigid, fused-ring systems, this alignment may be disfavored, slowing down or preventing ring-opening.[11][12]

Q3: Are there specific reaction conditions to avoid when working with this group?

Yes. You should be particularly cautious with:

  • Visible-Light Photoredox Catalysis: Many common photocatalysts (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) have high enough excited-state oxidation potentials to oxidize amines.[4] If your reaction requires these conditions, protecting the amine is critical.

  • Strong Single-Electron Oxidants: Reagents like ceric ammonium nitrate (CAN) or other strong oxidants can readily trigger the ring-opening cascade.[11]

  • Electrochemical Oxidation: Anodic oxidation will almost certainly lead to the formation of the nitrogen radical cation and subsequent decomposition.[3]

Q4: Can the aminocyclopropyl group itself be used as a radical precursor?

Absolutely. This is a modern and powerful synthetic strategy. By intentionally oxidizing the amine under controlled conditions (often photochemically), the ring-opening process can be harnessed to generate a 1,3-radical-cation intermediate.[3] This intermediate can then be trapped by various nucleophiles or participate in cycloadditions, effectively using the aminocyclopropane as a 1,3-difunctionalized synthon.[1][2][3]

Reaction Stability Comparison Table
Reaction TypeReagents/ConditionsStability of 1-Aminocyclopropyl GroupKey Considerations
Radical Dehalogenation AIBN, n-Bu₃SnHGenerally Stable A non-oxidative chain reaction. The amine is typically a spectator.[5][6]
Barton Decarboxylation NHPI ester, Initiator, H-donorGenerally Stable The radical is generated from a carboxylic acid derivative, avoiding direct interaction with the amine.[6]
Photoredox C-C Coupling Ru/Ir photocatalyst, LightPotentially Unstable High risk of amine oxidation and ring-opening. Amine protection is strongly recommended.[1][4]
Oxidative Ring-Opening Photocatalyst, OxidantIntentionally Cleaved This is a synthetic strategy that leverages the instability to create new bonds.[2][3]

Experimental Protocol: General Procedure for a Radical Reaction with an N-Protected Aminocyclopropyl Substrate

This protocol describes a generic radical dehalogenation, a reaction where the N-protected 1-aminocyclopropyl group is expected to be stable.

Objective: To perform a radical-mediated reduction of an alkyl bromide without causing the degradation of the N-Boc-1-aminocyclopropyl moiety.

Materials:

  • Substrate: N-Boc-1-(2-bromoethyl)cyclopropanamine

  • Radical Initiator: Azobisisobutyronitrile (AIBN)

  • Radical Mediator: Tributyltin hydride (n-Bu₃SnH)

  • Solvent: Anhydrous, degassed toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Nitrogen or Argon source

Procedure:

  • System Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas (N₂ or Ar). Ensure all glassware is oven-dried and cooled under vacuum before use.

  • Reagent Addition: To the flask, add the N-Boc-1-(2-bromoethyl)cyclopropanamine (1.0 eq) and AIBN (0.1 eq).

  • Solvent Addition: Add anhydrous, degassed toluene via cannula or syringe to achieve a substrate concentration of approximately 0.1 M.

  • Degassing: Stir the solution and bubble inert gas through it for 15-20 minutes to remove any dissolved oxygen, which can quench radical reactions.

  • Initiation: Add tributyltin hydride (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C using an oil bath.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Concentrate the mixture under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel. Note: Tributyltin byproducts can be challenging to remove. A common method is to treat the crude mixture with a solution of potassium fluoride (KF) in methanol to precipitate the tin salts.

Workflow Diagram

G cluster_0 Setup (Inert Atmosphere) cluster_1 Reaction cluster_2 Workup & Purification A 1. Add Substrate & AIBN to dry Schlenk flask B 2. Add Degassed Toluene A->B C 3. Degas solution with N2/Ar B->C D 4. Add n-Bu3SnH at RT C->D E 5. Heat to 80-90 °C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Concentrate F->G H 8. Purify via Column Chromatography G->H I Product H->I

Caption: Workflow for a stable radical dehalogenation reaction.

References
  • Kim, D., Yang, E., Cho, Y., & Hong, S. (2025). Photocatalytic construction of N-acyl-N,O-acetal-linked pyridines via aminocyclopropane ring opening. Chemical Science.
  • Tanko, J. M.
  • Radical Reactions (Part 1). University of Michigan.
  • Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe.
  • Sibi, M. P., & Porter, N. A. (1999). Enantioselective Free Radical Reactions. Accounts of Chemical Research, 32(2), 163-171.
  • The Chemistry of Cyclopropylarene Radical C
  • Jin, S., Qian, W., Suo, R., Li, Y., Ling, H., Li, S., Deng, K., Wei, Y., Wu, B., & Chen, H. (2025). Radical-triggered ring-opening of aminocyclopropane for detection of hydroxyl radicals in living cells. RSC Publishing.
  • Sergeev, P. G., Novikov, R. G., & Tomilov, Y. V. (2024). Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews.
  • Recent Advances in the Enantioselective Radical Reactions. MDPI.
  • Activation of aminocyclopropanes via radical intermediates.
  • Narayanam, J. M., & Stephenson, C. R. (2013). The chemistry of amine radical cations produced by visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 9, 1977-1988.
  • Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. Infoscience.
  • Ali, A. (1992). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery.
  • Jin, S., Qian, W., Suo, R., Li, Y., Ling, H., Li, S., Deng, K., Wei, Y., Wu, B., & Chen, H. (2025). Radical-triggered ring-opening of aminocyclopropane for detection of hydroxyl radicals in living cells. Analytical Methods.
  • Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. PMC.
  • (PDF) Synthesis and Properties of 1-Aminocyclopropane-1,2-dicarboxylic Acid and Compounds Incorporating it.
  • Song, L., & Yoon, T. P. (2012).
  • Šakić, D., & Zipse, H. (2016). Radical Stability as a Guideline in C–H Amination Reactions.
  • Application of the stabilization effect of a silyl group in radical-polar crossover reactions enabled by photoredox-neutral catalysis. Organic Chemistry Frontiers (RSC Publishing).
  • A General Amino Acid Synthesis Enabled by Inn
  • 4: Radical Reactions. (2023). Chemistry LibreTexts.
  • 3 Factors That Stabilize Free Radicals. (2013). Master Organic Chemistry.
  • 6.
  • Experimental and theoretical investigations into the stability of cyclic aminals. PMC.
  • Most common fragment
  • Enantioselective Radical Reactions Using Chiral C
  • Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. PMC.
  • Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chrom

Sources

Optimization

Troubleshooting low reactivity of bulky ortho-amino benzoic acids

Technical Support Center: Bulky Ortho-Amino Benzoic Acids Topic: Troubleshooting Low Reactivity & Side Reactions in Anthranilic Acid Derivatives Ticket ID: ANTHRA-001 Support Level: Tier 3 (Senior Application Scientist)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Bulky Ortho-Amino Benzoic Acids

Topic: Troubleshooting Low Reactivity & Side Reactions in Anthranilic Acid Derivatives Ticket ID: ANTHRA-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The "Anthranilic Wall"

Welcome to the deep-dive troubleshooting center. If you are here, you are likely facing a yield cliff (<10%) or intractable mixtures when attempting to couple bulky ortho-amino benzoic acids (anthranilic acid derivatives).

The low reactivity you observe is rarely simple "steric hindrance." It is usually a convergence of three hostile factors:

  • The Kinetic Trap (Benzoxazinone Formation): The ortho-amino group acts as an internal nucleophile, attacking your activated carboxylate faster than your external amine can.

  • Electronic Deactivation: The carboxylic acid is electronically deactivated by the resonance of the amino group, and the amino group is deactivated by the electron-withdrawing carboxylate.

  • Zwitterionic Lattice Energy: These molecules form tight intermolecular salt bridges (NH₃⁺...COO⁻), resulting in abysmal solubility in standard organic solvents (DCM, THF) at mild temperatures.

This guide moves beyond standard "add more catalyst" advice. We will treat your reaction as a competition between intermolecular coupling and intramolecular cyclization.

Diagnostic Workflow

Before changing reagents, confirm your failure mode. Use this logic flow to identify if you are fighting sterics or cyclization.

TroubleshootingFlow Start Start: Low Coupling Yield CheckIR Step 1: Analyze Crude IR/LCMS Start->CheckIR Decision1 Peak at ~1760-1780 cm⁻¹ (M-18 in Mass Spec)? CheckIR->Decision1 Benzox DIAGNOSIS: Benzoxazinone Formation (Intramolecular Cyclization) Decision1->Benzox Yes Steric DIAGNOSIS: Steric/Electronic Inertia (No Activation) Decision1->Steric No (Unreacted SM) Sol1 SOLUTION A: Switch to Ghosez's Reagent or HATU/HOAt Benzox->Sol1 Sol2 SOLUTION B: Disrupt Zwitterion (LiCl) Use Acid Chloride route Steric->Sol2

Figure 1: Diagnostic logic tree for identifying the root cause of coupling failure.

Critical Failure Modes & Solutions

Issue 1: The "M-18" Peak (Benzoxazinone Formation)

Symptom: You attempt an amide coupling (COOH + Amine), but LCMS shows a major peak corresponding to [Mass of Substrate - 18]. The Mechanism: Upon activation (e.g., with EDC or CDI), the ortho-amino group attacks the activated carbonyl before your external amine can react. This forms a 4H-3,1-benzoxazin-4-one .[1][2] This is a thermodynamic sink.

Protocol A: The Ghosez's Reagent Bypass Standard acid chloride formation (SOCl₂) generates HCl, which protonates the amine, effectively killing its nucleophilicity, or promotes cyclization. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under neutral conditions.[3]

  • Why it works: It forms a highly reactive

    
    -chloroenamine intermediate that converts the acid to the acid chloride without releasing acidic protons that catalyze the benzoxazinone ring closure.
    

Step-by-Step Protocol:

  • Dissolution: Suspend your bulky anthranilic acid (1.0 equiv) in dry DCM. If insoluble, add catalytic DMF.

  • Activation: Add Ghosez’s Reagent (1.1 equiv) dropwise at 0°C. Stir for 1–2 hours at RT.

    • Checkpoint: The slurry should clear as the acid chloride forms.

  • Coupling: Cool to 0°C. Add a pre-mixed solution of your external amine (1.2 equiv) and DIPEA (2.0 equiv) rapidly.

  • Rationale: Rapid addition favors the intermolecular reaction (second order) over the intramolecular cyclization (first order) by swamping the system with nucleophile.

Issue 2: "The Slurry That Never Clears" (Zwitterionic Insolubility)

Symptom: Reagents are added, but the starting material remains a solid at the bottom of the flask. Yield is near zero.[4] The Cause: Bulky amino acids exist as zwitterions. The lattice energy is too high for standard solvents to overcome.

Protocol B: The LiCl Disruption Method Chaotropic salts can disrupt the hydrogen-bonding network, solubilizing the amino acid and exposing the reactive centers.

Step-by-Step Protocol:

  • Solvent Switch: Use NMP or DMAc (Dimethylacetamide) instead of DMF/DCM.

  • Additive: Add anhydrous LiCl (2.0 – 3.0 equiv) to the reaction mixture.

  • Observation: Heat to 40°C. The mixture should become homogeneous.

  • Coupling: Proceed with HATU (1.1 equiv) and HOAt (1.1 equiv).

    • Note:HOAt is critical here. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that speeds up the transfer of the acyl group to the amine, outcompeting the steric bulk.

Reagent Selection Matrix

Use this table to select the correct coupling system based on your specific steric constraints.

Substrate ConstraintRecommended SystemMechanism of Action"Watch Out"
Ortho-Amino + Bulky R Ghosez's Reagent Neutral Acid Chloride formation.Moisture sensitive.[5][6] Must use dry solvents.
High Zwitterionic Character HATU / HOAt / LiCl HOAt accelerates active ester capture; LiCl breaks solubility lattice.Difficult to remove NMP/DMAc during workup.
Acid Sensitive Substrate Mixed Anhydride (IBCF) Isobutyl chloroformate forms mixed anhydride at -20°C.High Risk: Warm temperatures (>0°C) trigger benzoxazinone cyclization immediately.
Standard Carbodiimide EDC / HCl NOT RECOMMENDED Slow activation allows time for intramolecular cyclization.

The "Nuclear Option": Protection Strategies

If the direct coupling fails despite the above interventions, you must remove the "Ortho Effect" by masking the amine.

The FMOC Strategy:

  • Protect: React the anthranilic acid with Fmoc-Cl/Na₂CO₃/Dioxane.

  • Couple: The resulting Fmoc-amino acid behaves like a standard bulky benzoic acid. Use T3P (Propylphosphonic anhydride) for the coupling.

  • Deprotect: Piperidine/DMF removes the Fmoc group.

    • Why T3P? It is notoriously low-epimerization and handles bulky substrates well by keeping the activated species in a tight solvent cage.

Visualizing the Kinetic Trap

Understanding the enemy is half the battle. The diagram below illustrates why standard activation often leads to the benzoxazinone dead-end.

Mechanism Substrate Anthranilic Acid (Ortho-NH2, COOH) Activated Activated Species (O-Acyl Urea / Mixed Anhydride) Substrate->Activated Activation (EDC/CDI) Benzoxazinone Benzoxazinone (Dead End / M-18) Activated->Benzoxazinone Intramolecular Attack (Fast k1) Product Desired Amide (Coupled Product) Activated->Product Intermolecular Attack (Slow k2 due to Sterics) note Challenge: k1 >> k2 Solution: Increase k2 (Concentration) or Change Mechanism (Ghosez) Activated->note

Figure 2: The Kinetic Competition. Standard activation favors the red path (cyclization). Specialized reagents favor the green path.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[7][8] Amide bond formation and peptide coupling.[6][8][9][10][11] Tetrahedron, 61(46), 10827–10852. Link[8]

    • The definitive review on amide coupling reagents and mechanisms.
  • Ghosez, L., et al. (1979).

    
    -Chloroenamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[3] Organic Syntheses, 59, 26. Link
    
    • Original protocol for the neutral gener
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Discusses the limitations of HOBt/EDC and the superiority of HO
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11675–11769. Link

    • Industrial perspective on handling difficult couplings and T3P usage.

Sources

Troubleshooting

Mechanistic Overview: The Divergence of Activated 2-Substituted Benzoic Acids

Welcome to the Technical Support Center for Peptide and Small Molecule Synthesis. This guide is specifically engineered for researchers and drug development professionals facing the notorious challenge of lactamization w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide and Small Molecule Synthesis. This guide is specifically engineered for researchers and drug development professionals facing the notorious challenge of lactamization when activating 2-substituted benzoic acids (such as anthranilic acid or 2-(aminomethyl)benzoic acid derivatives).

Below, you will find a mechanistic overview, a troubleshooting Q&A, quantitative data comparisons, and self-validating experimental protocols designed to help you achieve high-yielding intermolecular amide couplings.

When the carboxylic acid of a 2-substituted benzoic acid is activated to form an electrophilic intermediate, it faces two competing pathways. The desired pathway is the intermolecular attack by an exogenous target amine. However, the proximity of the ortho-amine substituent creates a highly favorable 5- or 6-membered transition state, leading to an intramolecular attack (lactamization). Because intramolecular reactions are entropically favored, lactamization will rapidly outcompete your desired coupling if the kinetics and protecting groups are not strictly optimized.

MechanisticPathway Substrate 2-Substituted Benzoic Acid ActiveEster Activated Ester (Electrophilic) Substrate->ActiveEster Activator (e.g., DIC/Oxyma) Amide Desired Amide (Intermolecular) ActiveEster->Amide + Target Amine (k_inter) Lactam Lactam Side Product (Intramolecular) ActiveEster->Lactam Ortho-Amine Attack (k_intra)

Mechanistic divergence of activated 2-substituted benzoic acids into amide or lactam products.

Troubleshooting FAQs

Q: I am using Fmoc-2-aminobenzoic acid in Solid-Phase Peptide Synthesis (SPPS), but I observe massive lactamization upon activation. Why does this happen? A: The Fmoc protecting group provides insufficient steric bulk to completely block the nucleophilic attack of the ortho-aniline nitrogen on the activated ester. Furthermore, standard SPPS protocols often use basic additives (like DIPEA) which can deprotonate the carbamate, dramatically increasing its nucleophilicity. Anthranilic acid derivatives are historically prone to forming 6-membered benzoxazinones or quinazolines upon activation, necessitating strict control over the nucleophilicity of the ortho-amine ().

Q: Which protecting groups are best to suppress the nucleophilicity of the ortho-amine? A: To shut down the intramolecular pathway, you must alter the electronics or the sterics of the ortho-amine:

  • Steric Blocking: The Trityl (Trt) group is highly recommended. Its massive steric bulk physically prevents the nitrogen from achieving the necessary trajectory to attack the activated ester.

  • Electronic Deactivation: Strongly electron-withdrawing groups like Nosyl (Ns) or Trifluoroacetyl (TFA) pull electron density away from the nitrogen, rendering it non-nucleophilic.

Q: How do my coupling reagents influence the rate of lactamization? A: Reagents that require pre-activation (like HATU/DIPEA) are detrimental here. Pre-activation generates the electrophilic active ester in the absence of the target amine. During this window, the only available nucleophile is the intramolecular ortho-amine, leading exclusively to lactam formation. Switching to an in-situ activation method using neutral reagents (like DIC/OxymaPure) ensures the target amine is present the moment the active ester is formed.

Q: Does the choice of solvent matter? A: Yes. Recent advancements in sustainable SPPS demonstrate that adjusting the solvent ratio (e.g., using binary mixtures like DMSO/EtOAc or DMF/DCM) can significantly suppress intramolecular side reactions. These mixtures alter the dielectric environment, disrupt internal hydrogen bonding that pre-organizes the molecule for lactamization, and improve resin swelling ().

Quantitative Data: Impact of Reaction Conditions

The table below summarizes the causality between experimental choices and the resulting product distribution. Note how the combination of steric protection and neutral coupling conditions effectively eliminates the side reaction.

Amine Protecting GroupCoupling ReagentsTemp (°C)Intermolecular Amide Yield (%)Intramolecular Lactam (%)
FmocHATU / DIPEA253560
FmocDIC / OxymaPure255540
FmocDIC / OxymaPure07520
Trt (Trityl) DIC / OxymaPure 25 92 < 5
Ns (Nosyl) HATU / DIPEA 25 88 < 5

Diagnostic Workflow

Use the following logical workflow to systematically diagnose and eliminate lactamization in your synthetic pipeline.

TroubleshootingLogic Problem Issue: Lactamization Detected CheckPG Check Amine Protecting Group (PG) Problem->CheckPG PG_Weak Fmoc / Boc (Insufficient Sterics) CheckPG->PG_Weak Current PG PG_Strong Trt / Ns (Strong Steric/Electronic Block) CheckPG->PG_Strong Current PG Action_PG Switch to Trt or Ns PG_Weak->Action_PG CheckCoupling Evaluate Coupling Kinetics PG_Strong->CheckCoupling Action_PG->CheckCoupling Kinetics_Slow Slow Intermolecular Coupling (Steric Target Amine) CheckCoupling->Kinetics_Slow Action_Kinetics Use DIC/Oxyma at 0°C Avoid Pre-activation Kinetics_Slow->Action_Kinetics Success Desired Amide Synthesized Action_Kinetics->Success

Step-by-step logical workflow for troubleshooting and resolving lactamization side reactions.

Self-Validating Experimental Protocol

Protocol: Solution-Phase Coupling of 2-(Aminomethyl)benzoic Acid Objective: Achieve >90% amide bond formation while suppressing phthalimidine (lactam) generation.

Materials : Trt-protected 2-(aminomethyl)benzoic acid, target primary amine, N,N'-Diisopropylcarbodiimide (DIC), OxymaPure, DMF/DCM (1:1 v/v).

  • Step 1: Reagent Co-dissolution (The Anti-Pre-activation Step)

    • Action: Dissolve 1.0 eq of the Trt-protected acid and 1.2 eq of the target amine in the binary solvent mixture (0.1 M concentration).

    • Causality: Ensuring the target amine is present before activation guarantees that the intermolecular nucleophile is immediately available the exact moment the active ester forms, outcompeting the intramolecular pathway.

  • Step 2: Temperature Equilibration

    • Action: Chill the reaction flask to 0 °C using an ice bath for 15 minutes.

    • Causality: The kinetics of intramolecular cyclization are highly temperature-dependent. Lowering the thermal energy disproportionately slows the entropically-driven intramolecular cyclization compared to the diffusion-driven intermolecular coupling ().

  • Step 3: In-situ Activation

    • Action: Add 1.2 eq of OxymaPure, stir for 2 minutes to dissolve, then dropwise add 1.2 eq of DIC. Do not add any base (e.g., DIPEA).

    • Validation Check: Pull a 10 µL aliquot at 10 minutes, quench in MeOH, and analyze via LC-MS. The presence of the intermediate Oxyma ester (or desired amide) without the lactam mass (M - H2O) validates that the intramolecular pathway is successfully suppressed.

  • Step 4: Reaction Maturation

    • Action: Stir at 0 °C for 1 hour, then allow to slowly warm to 25 °C over 2 hours.

    • Validation Check: Final LC-MS should show >90% conversion to the desired amide mass. Proceed to standard aqueous workup.

References

  • Pawlas, J. "Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling." Organic Letters, ACS Publications, 2025. URL: [Link]

  • "Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide." ACS Omega, 2022. URL: [Link]

  • "Synthesis of Heterocycles from Anthranilic acid and its Derivatives." CORE, 2008. URL: [Link]

Optimization

Technical Support Center: Purification Strategies for Zwitterionic Aminocyclopropyl Benzoates

Introduction: The Zwitterionic Purification Challenge Welcome to the technical support center for the purification of zwitterionic aminocyclopropyl benzoates. These molecules, which contain both a basic amino group and a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Zwitterionic Purification Challenge

Welcome to the technical support center for the purification of zwitterionic aminocyclopropyl benzoates. These molecules, which contain both a basic amino group and an acidic carboxylate group, present unique and often frustrating challenges during isolation and purification.[1] Their zwitterionic nature means they possess both a positive and a negative charge within the same molecule, leading to high polarity, salt-like behavior, and often poor solubility in common organic solvents.[2][3]

This guide is designed for researchers, medicinal chemists, and process development professionals. It provides a structured approach to overcoming these purification hurdles, grounded in the fundamental physicochemical properties of zwitterions. We will explore the causality behind common issues and offer field-proven, step-by-step protocols to ensure you can achieve the desired purity for your target compounds.

Section 1: Troubleshooting Guide (Question & Answer Format)

This section directly addresses the most common and specific problems encountered during the purification of zwitterionic aminocyclopropyl benzoates.

Q1: My compound is a crude solid that won't dissolve in any standard chromatography or recrystallization solvents (e.g., ethyl acetate, hexanes, dichloromethane, methanol). How can I proceed?

A1: This is the most frequent issue with zwitterionic compounds. Their high polarity and strong intermolecular ionic interactions make them behave more like salts than traditional organic molecules.

  • Probable Cause: At or near its isoelectric point (pI), the compound exists as a zwitterion, minimizing its solubility in both nonpolar and many polar organic solvents. Its solubility is highest in highly polar, protic solvents like water.

  • Step-by-Step Solution: pH-Modulated Dissolution

    • Acidification: Suspend a small amount of your crude material in deionized water. Add a dilute acid (e.g., 1 M HCl or 0.1 M TFA) dropwise while stirring. As the pH drops, the carboxylate group (COO⁻) will be protonated to a neutral carboxylic acid (COOH). This breaks the zwitterionic state, creating a cationic species (the ammonium group remains as NH₃⁺) that is often soluble in water or aqueous-organic mixtures.

    • Basification: Alternatively, add a dilute base (e.g., 1 M NaOH or 0.5 M NH₄OH) to a separate aqueous suspension.[4] As the pH rises, the ammonium group (NH₃⁺) will be deprotonated to a neutral amine (NH₂), creating an anionic species that may also be more soluble.

    • Solvent Screening: Once you have formed the cationic (acidic pH) or anionic (basic pH) form in an aqueous solution, you can explore extraction into an organic solvent or proceed with a purification method suited for charged species, such as ion-exchange chromatography.

Q2: I'm trying to run a silica gel column, but my compound either streaks badly or remains stuck at the origin. What is happening?

A2: Standard silica gel chromatography is often incompatible with highly polar, charged molecules like zwitterions.

  • Probable Cause: The zwitterion interacts too strongly with the polar, acidic silanol groups (Si-OH) on the silica surface. This leads to irreversible binding or very broad, tailing peaks.[2]

  • Solutions & Alternatives:

    • Eluent Modification: If you must use silica, modify your mobile phase. Adding a small amount of a competitive base like triethylamine or ammonia can neutralize the acidic silica sites. Adding an acid like acetic acid or formic acid can protonate your compound, potentially improving mobility. However, success is often limited.

    • Alternative Stationary Phases: The recommended approach is to abandon standard silica gel.[5]

      • Ion-Exchange Chromatography (IEX): This is the most powerful technique for zwitterions.[5][6][7] You can use a cation-exchange resin to bind your compound at a low pH (when it's a cation) and elute it with an increasing salt or pH gradient.[4] (See Section 3 for a detailed protocol).

      • Reversed-Phase (RP) Chromatography: RP-HPLC (e.g., with a C18 column) can be challenging due to poor retention of these polar molecules.[2][8] However, success can be achieved using highly aqueous mobile phases with an acid modifier (e.g., 0.1% TFA or formic acid) to ensure the compound is in its cationic form.[2]

      • Mixed-Mode or HILIC Chromatography: Specialized columns that combine reversed-phase and ion-exchange or hydrophilic interaction mechanisms (HILIC) are designed for retaining and separating highly polar compounds and are excellent choices.[2][9][10]

Q3: My purification seems to work, but my final product is contaminated with inorganic salts (e.g., NaCl, Na₂SO₄). How do I remove them?

A3: Salt contamination is a common consequence of pH adjustments and ion-exchange chromatography. Zwitterions tend to co-precipitate or trap salts.[11]

  • Probable Cause: Salts are highly water-soluble and insoluble in most organic solvents. Your zwitterionic product may have similar solubility characteristics, making simple extraction or washing ineffective.

  • Step-by-Step Solution: Desalting Strategies

    • pH Adjustment & Precipitation: Adjust the pH of your aqueous solution to the isoelectric point (pI) of your compound. At the pI, the zwitterion has minimal water solubility and may precipitate out, leaving the inorganic salts in the solution.[4] Collect the precipitate by filtration and wash with cold deionized water, followed by a non-polar organic solvent to remove residual water.

    • Size Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on size. It is effective for removing small salt ions from your larger organic molecule.

    • Dialysis: If you have a larger quantity of material, dialysis using a membrane with an appropriate molecular weight cutoff can effectively remove small salt ions.

    • Ion-Exchange Resin Treatment: A cation-exchange resin in the H⁺ form can be used to capture the cationic salt ions (e.g., Na⁺), and an anion-exchange resin in the OH⁻ form can capture the anionic ions (e.g., Cl⁻). However, your product might also bind, so this requires careful planning. A more robust method is to use a cation exchange resin in the NH₄⁺ form. Your protonated compound will bind, displacing NH₄⁺. After washing away the chloride salts with water, you can elute your compound with aqueous ammonia. The resulting ammonium salt of your compound can be lyophilized to yield the pure zwitterion as the ammonia is volatile.[4]

Q4: I successfully isolated my compound, but I'm struggling with recrystallization. It either oils out or doesn't form crystals at all.

A4: Recrystallization of zwitterions is notoriously difficult due to their salt-like nature and complex solvation properties.[4][12]

  • Probable Cause:

    • Oiling Out: The melting point of your compound might be lower than the boiling point of the solvent, or the solution is too supersaturated.[13]

    • No Crystals: The solution is not sufficiently saturated, or the energy barrier for nucleation is too high.[14]

  • Solutions & Optimization:

    • Solvent System: The best solvents are often polar, protic mixtures like water/ethanol, water/isopropanol, or water/acetone.[4][15] The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

    • Anti-Solvent Crystallization: Dissolve your compound in a minimum amount of a good solvent (e.g., water or methanol). Then, slowly add a miscible "anti-solvent" (e.g., acetone, acetonitrile, or THF) in which your compound is insoluble until the solution becomes faintly turbid.[16] Warm the mixture slightly to redissolve the precipitate and then allow it to cool slowly.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a "seed" crystal of the pure compound.[12][14]

    • Slow Cooling: Rapid cooling in an ice bath often leads to precipitation or oiling out. Allow the solution to cool slowly to room temperature first to encourage the formation of an ordered crystal lattice.[17][18]

Section 2: Purification Strategy Selection

Choosing the correct purification strategy from the start is critical. The following decision tree and comparison table will guide your selection process based on the nature of your impurities and the scale of your experiment.

Purification Decision Workflow

Purification_Workflow Start Crude Zwitterionic Aminocyclopropyl Benzoate Impurity_Check What are the main impurities? Start->Impurity_Check Salts Inorganic Salts Impurity_Check->Salts High Salt Content Organic_Neutral Non-ionic Organic Impurity_Check->Organic_Neutral Similar Polarity Organic_Charged Charged Organic Impurity_Check->Organic_Charged Different pKa Method_PI_Precip Adjust to pI, Precipitate & Wash Salts->Method_PI_Precip Method_IEX Ion-Exchange Chromatography (IEX) Organic_Neutral->Method_IEX Method_RP_HPLC Reversed-Phase HPLC (with acid modifier) Organic_Neutral->Method_RP_HPLC Organic_Charged->Method_IEX Method_Recryst pH-Modulated Recrystallization / Anti-Solvent Method_PI_Precip->Method_Recryst Further Purity Needed Method_IEX->Method_Recryst For final polishing Method_RP_HPLC->Method_Recryst If solid is needed

Sources

Troubleshooting

Solubility enhancement of rigid amino acid analogues in organic solvents

Welcome to the Advanced Applications Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals dealing with the notoriously difficult solubilization of rigid amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals dealing with the notoriously difficult solubilization of rigid amino acid analogues (e.g., azabicyclo compounds, cyclopropyl amino acids, and constrained proline derivatives).

Below, you will find in-depth troubleshooting guides, mechanistic explanations, and field-validated protocols to overcome solubility barriers in organic solvents.

Core Mechanisms: The Solubilization Barrier

Q: Why do rigid amino acid analogues exhibit exceptionally poor solubility in standard organic solvents like DCM, THF, or DMF compared to their linear counterparts?

A: The insolubility of rigid amino acid analogues in non-polar or weakly polar organic solvents is driven by a combination of electrostatic and thermodynamic factors.

First, like all amino acids, they exist as zwitterions in their solid state. The resulting electrostatic attractions between the positively charged ammonium and negatively charged carboxylate groups create a highly stable, tightly packed ionic crystal lattice[1].

Second, the structural rigidity of these analogues exacerbates the issue. Linear aliphatic amino acids possess conformational flexibility, allowing their side chains to adopt low-energy, solvated conformations that can slightly offset the enthalpic penalty of dissolution. Rigid analogues lack this flexibility. Consequently, standard organic solvents cannot form sufficiently strong intermolecular interactions (like hydrogen bonds or dipole-dipole interactions) with the zwitterion to provide the energy required to pull the rigid ionic lattice apart[1].

Decision Matrix: Selecting a Solubilization Strategy

Before proceeding to specific protocols, use the workflow below to determine the optimal solubilization strategy based on your downstream application requirements.

G A Rigid Amino Acid (Zwitterion) B Determine Downstream Application A->B C Non-Covalent Modification? B->C Reversible D Covalent Modification? B->D Synthesis E Hydrophobic Ion Pairing (HIP) C->E Lipophilic Counterions G Fluorinated Co-solvents (e.g., HFIP) C->G H-Bond Disruption F Protecting Groups (Boc, Fmoc, Trt) D->F Masking Termini H Solubilized Analogue (Organic Phase) E->H F->H G->H

Workflow for solubilizing rigid amino acid analogues based on downstream application.

Hydrophobic Ion Pairing (HIP) & Salt Engineering

Q: I cannot covalently modify my amino acid (e.g., for formulation purposes), but I need it dissolved in a lipid-based or non-polar organic solvent. What is the most robust method?

A: The most effective non-covalent approach is Hydrophobic Ion Pairing (HIP) . This technique involves replacing the small, hydrophilic inorganic counterions (such as chloride or sodium) of the ionized amino acid with bulky, lipophilic counterions (e.g., docusate, decyl sulfate, or linoleic acid)[2][3].

Causality: The bulky lipophilic counterion serves a dual purpose. First, it neutralizes the charge of the amino acid, mitigating its insolubility in non-polar media. Second, the steric bulk of the lipophilic tail disrupts the highly ordered crystal lattice, significantly lowering the melting point. In many cases, this transforms the solid amino acid into a lipophilic ionic liquid or a low-melting solid, which is highly miscible with organic solvents and lipid-based formulations[2].

Protocol: Generation of a Soluble HIP Complex

This protocol is a self-validating system: the transition from a clear aqueous solution to a turbid suspension visually confirms the successful displacement of the highly soluble inorganic salt by the water-insoluble HIP complex.

  • Ionization: Dissolve the rigid amino acid (10 mmol) in 50 mL of an aqueous buffer. Adjust the pH to be at least 2 units away from the isoelectric point (pI) to ensure >99% ionization of the target functional group (e.g., use 0.1 M HCl to protonate the amine).

  • Counterion Preparation: Dissolve the stoichiometric equivalent (10 mmol) of the lipophilic counterion (e.g., sodium docusate) in 10 mL of a water-miscible solvent like ethanol.

  • Complexation: Add the counterion solution dropwise to the aqueous amino acid solution under constant magnetic stirring at 400 RPM at room temperature. Stir for 2 hours. Validation checkpoint: The solution will become opaque and turbid as the hydrophobic complex precipitates.

  • Isolation: Centrifuge the mixture at 5,000 x g for 15 minutes to pellet the HIP complex.

  • Purification: Decant the supernatant. Wash the pellet twice with 20 mL of deionized water to remove residual inorganic salts (e.g., NaCl).

  • Drying: Lyophilize the washed pellet overnight. The resulting dry complex will now readily dissolve in solvents like DCM, chloroform, or lipid matrices.

Protecting Group Strategies for Synthetic Workflows

Q: When synthesizing peptidomimetics, how do different protecting groups quantitatively affect the solubility of rigid scaffolds in solvents like DMF and DCM?

A: Covalent masking of the N-terminus (amine) and C-terminus (carboxylic acid) eliminates the zwitterionic charges, shifting the molecule from a lattice-dominated solid to a discrete, solvated organic molecule. The choice of protecting group dictates the degree of lipophilicity (LogP) and steric disruption introduced to the molecule.

Bulky groups like Trityl (Trt) provide massive steric hindrance, preventing the rigid cores from stacking and aggregating, thereby yielding the highest solubility.

Table 1: Impact of Protecting Groups on Rigid Amino Acid Solubility

Protecting Group StrategyRepresentative LogP ShiftSolvation MechanismTypical Solubility in DCM (mg/mL)
Unprotected (Zwitterion) -2.5 to -1.0None (Crystal Lattice dominated)< 0.1
N-Boc +1.5 to +2.0Masks amine, adds lipophilic tert-butyl group10 - 50
C-tert-Butyl Ester +1.5 to +2.0Masks carboxylate, prevents H-bonding15 - 60
N-Fmoc +2.5 to +3.5Masks amine, adds planar lipophilic fluorenyl20 - 80
N-Trityl (Trt) +4.0 to +5.0Extreme steric bulk completely disrupts stacking> 100

Advanced Solvent Systems: Managing Aggregation

Q: My protected rigid analogue is technically soluble, but it forms gels or aggregates in DCM, ruining my coupling kinetics. Are there specific co-solvent systems that disrupt this?

A: Yes. Rigid amino acid analogues, even when protected, can form highly stable intermolecular hydrogen-bonded networks (beta-sheet-like structures), leading to gelation or aggregation. The most authoritative solution is the use of fluorinated alcohols, specifically Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE), as co-solvents[4].

Causality: HFIP is a uniquely strong hydrogen-bond donor but an exceptionally weak hydrogen-bond acceptor. When added to a solvent system, HFIP aggressively donates hydrogen bonds to the peptide backbone (amides and protected termini) of the rigid analogue. This effectively "caps" the hydrogen-bonding sites, thermodynamically stabilizing the monomeric state in the liquid phase and instantly breaking apart aggregates without permanently altering the chemical structure[4].

Protocol: HFIP Co-Solvent Disruption Workflow
  • Initial Suspension: Weigh the aggregated protected amino acid analogue into a dry borosilicate glass vial containing your primary organic solvent (e.g., DCM).

  • Co-Solvent Addition: Add 10% to 20% (v/v) HFIP to the suspension.

  • Mechanical Disruption: Vortex the mixture vigorously for 60 seconds.

  • Thermal/Acoustic Solvation: Place the vial in an ultrasonic water bath at 25°C for 5 to 10 minutes. Validation checkpoint: The transition from a cloudy suspension or gel to an optically clear, free-flowing liquid confirms the disruption of intermolecular H-bonds.

  • Solvent Exchange (Optional): Because HFIP can sometimes interfere with specific nucleophilic coupling reagents, you may evaporate the clear solution under a gentle stream of nitrogen gas to yield a non-aggregated film, which can then be immediately reconstituted in pure DMF or DCM for the reaction.

References

1.[1] Chemistry LibreTexts. "1. Backgrounds of Amino Acids". Chemistry LibreTexts.[Link] 2.[4] PubMed (National Institutes of Health). "The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization". Int J Biol Macromol.[Link] 3.[2] ACS Publications. "Transformation of Poorly Water-Soluble Drugs into Lipophilic Ionic Liquids Enhances Oral Drug Exposure from Lipid Based Formulations". Molecular Pharmaceutics.[Link] 4.[3] RSC Publishing. "Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers". Nanoscale Advances.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characteristic Peaks of 1-Aminocyclopropyl Methylene Protons

For researchers, medicinal chemists, and professionals in drug development, the cyclopropyl ring is a privileged structural motif, imparting unique conformational constraints and metabolic stability to bioactive molecule...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the cyclopropyl ring is a privileged structural motif, imparting unique conformational constraints and metabolic stability to bioactive molecules. The 1-aminocyclopropyl group, in particular, is a key building block in numerous pharmaceuticals and agrochemicals. Accurate and efficient characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H NMR spectral features of the methylene protons in 1-aminocyclopropyl derivatives, offering a comparative framework and experimental insights to aid in structural elucidation.

The Unique Magnetic Environment of the Cyclopropane Ring

The cyclopropane ring's strained, three-membered structure creates a distinct magnetic environment that significantly influences the chemical shifts of its constituent protons. Unlike their acyclic counterparts which typically resonate between 1.2-1.6 ppm, the protons on an unsubstituted cyclopropane ring are remarkably shielded, appearing at approximately 0.22 ppm[1][2]. This pronounced upfield shift is a consequence of the ring's magnetic anisotropy. The circulation of electrons in the C-C bonds generates a local magnetic field that opposes the applied external magnetic field in the region where the protons reside, leading to this characteristic shielding effect.

Diastereotopicity: The Key to Understanding Methylene Proton Signals in Substituted Cyclopropanes

In a symmetrically substituted cyclopropane, such as the parent cyclopropane molecule, all methylene protons are chemically and magnetically equivalent, resulting in a single peak in the ¹H NMR spectrum[1]. However, the introduction of a substituent, such as an amino group at the C1 position, breaks this symmetry. The two protons on each methylene carbon (C2 and C3) are no longer interchangeable by any symmetry operation and are therefore classified as diastereotopic[3][4].

This diastereotopicity is a critical concept for interpreting the ¹H NMR spectra of 1-aminocyclopropyl derivatives. It gives rise to distinct signals for the protons cis and trans to the substituent on the neighboring carbon. These diastereotopic protons will have different chemical shifts and will couple to each other (geminal coupling) and to the protons on the other ring carbons (vicinal coupling).

Comparative Analysis of ¹H NMR Data

The precise chemical shifts of the diastereotopic methylene protons in 1-aminocyclopropyl derivatives are sensitive to the nature of the substituents on both the nitrogen atom and the cyclopropane ring itself. The following sections provide a comparative analysis based on experimental data from the literature.

Table 1: ¹H NMR Chemical Shifts of Methylene Protons in Representative 1-Aminocyclopropyl Derivatives
CompoundSubstituent(s)Methylene Proton Chemical Shifts (δ, ppm)SolventReference
Cyclopropylamine-NH₂~0.32-0.44 (m, 4H)CDCl₃Electronic supplementary information - The Royal Society of Chemistry
N-Acetyl-cyclopropylamine-NH-C(O)CH₃Not explicitly detailed, but acylation generally deshields alpha protons.Not specified
(trans)-2-Phenylcyclopropan-1-amine-NH₂ at C1, Phenyl at C2 (trans)1.46-1.51 (m, 1H), 1.54-1.58 (m, 1H)CD₃ODStructurally Designed Trans-2-phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1
1,1-DichlorocyclopropaneTwo Cl at C11.47 (s, 4H)Not specified1,1-dichlorocyclopropane(2088-35-9) 1H NMR spectrum - ChemicalBook
tert-Butyl (2-((4-((((benzyloxy)carbonyl)amino)methyl)phenyl)amino)cyclopropyl)carbamateComplex N- and C2-substituents0.05–0.15 (m, 1H), 0.16–0.27 (m, 1H), 0.32–0.51 (m, 2H)DMSO-d₆Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain

Note: The exact multiplet patterns can be complex due to geminal and vicinal couplings.

Analysis of Substituent Effects:
  • Amino Group: The introduction of the amino group at C1 deshields the methylene protons relative to unsubstituted cyclopropane (from ~0.22 ppm to ~0.3-0.5 ppm). This is due to the electron-withdrawing inductive effect of the nitrogen atom.

  • N-Acylation: Acylating the amino group, for instance to form an N-acetyl derivative, is expected to further deshield the cyclopropyl protons. The electron-withdrawing character of the carbonyl group in the acetyl moiety enhances the deshielding effect on the ring protons.

  • Substitution on the Cyclopropane Ring: The presence of substituents on the other ring carbons has a profound impact on the chemical shifts of the methylene protons. For example, in trans-2-phenylcyclopropan-1-amine, the methylene protons are significantly deshielded (resonating around 1.5 ppm) compared to the parent cyclopropylamine[5]. This is due to the combined inductive and anisotropic effects of the phenyl group.

  • Geminal Disubstitution: In 1,1-dichlorocyclopropane, the two chlorine atoms strongly deshield the methylene protons, shifting their resonance to approximately 1.47 ppm[6].

Experimental Protocols

General Procedure for ¹H NMR Spectroscopic Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 1-aminocyclopropyl derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent can influence the chemical shifts, particularly of the N-H protons[7].

    • If the sample contains acidic or basic functional groups, the pH of the solution (for D₂O) can significantly affect the spectrum.

    • Transfer the solution to a 5 mm NMR tube. For optimal resolution, filter the solution through a pipette with a small cotton plug to remove any particulate matter.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Standard acquisition parameters should be employed, including a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The spectral width should be set to encompass all expected proton resonances.

    • For quantitative analysis, ensure a sufficient relaxation delay between pulses.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm)[8].

Visualizing the Concepts

Diagram 1: Factors Influencing Methylene Proton Chemical Shifts

G cluster_factors Influencing Factors cluster_protons Methylene Protons Anisotropy Ring Anisotropy (Shielding) Methylene 1-Aminocyclopropyl Methylene Protons Anisotropy->Methylene Upfield Shift Inductive Inductive Effects (Deshielding) Inductive->Methylene Downfield Shift Steric Steric Effects Steric->Methylene Conformational Changes

Caption: Key factors determining the ¹H NMR chemical shifts of 1-aminocyclopropyl methylene protons.

Diagram 2: Workflow for NMR Analysis of 1-Aminocyclopropyl Derivatives

G start Start: Synthesized 1-Aminocyclopropyl Derivative sample_prep Sample Preparation (5-10 mg in 0.6 mL solvent) start->sample_prep data_acq Data Acquisition (≥400 MHz Spectrometer) sample_prep->data_acq data_proc Data Processing (FT, Phasing, Baseline Correction) data_acq->data_proc analysis Spectral Analysis (Chemical Shift, Coupling, Integration) data_proc->analysis comparison Comparison with Reference Data analysis->comparison structure Structural Elucidation comparison->structure

Caption: A typical workflow for the ¹H NMR analysis of 1-aminocyclopropyl compounds.

Conclusion

The ¹H NMR spectrum of 1-aminocyclopropyl derivatives provides a wealth of structural information, with the methylene protons serving as sensitive probes of the molecular environment. Their characteristic upfield shift, a consequence of the cyclopropane ring's anisotropy, and the splitting pattern arising from diastereotopicity are hallmark features. By understanding the influence of various substituents on the chemical shifts of these protons, researchers can confidently elucidate the structures of novel and known 1-aminocyclopropyl-containing molecules. This guide serves as a foundational resource for leveraging ¹H NMR spectroscopy in the analysis of this important class of compounds.

References

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

  • Uesugi, M., et al. (2013). Structurally Designed Trans-2-phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Journal of Medicinal Chemistry, 56(15), 6245-6258.
  • Royal Society of Chemistry. (n.d.). Electronic supplementary information. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Retrieved from [Link]

  • ACS Publications. (2021, March 17). Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

Sources

Comparative

13C NMR Chemical Shifts of Quaternary Carbon in Aminocyclopropyl Groups: A Comparative Technical Guide

Topic: 13C NMR Chemical Shifts of Quaternary Carbon in Aminocyclopropyl Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The aminocyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Chemical Shifts of Quaternary Carbon in Aminocyclopropyl Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminocyclopropyl moiety is a privileged scaffold in medicinal chemistry, valued for its ability to introduce conformational constraint without adding excessive molecular weight. However, characterizing the quaternary carbon (Cα) of this group via 13C NMR presents distinct challenges due to its long spin-lattice relaxation time (


) and lack of Nuclear Overhauser Effect (NOE) enhancement.

This guide provides a definitive technical comparison of the 13C NMR signatures of the aminocyclopropyl group against its acyclic and cyclic analogues. It establishes the diagnostic upfield shift as a primary identification marker and details the experimental protocols required to acquire quantitative data for this elusive quaternary center.

Technical Background: The Physics of the Shift

The chemical shift of the quaternary carbon in an aminocyclopropyl group is governed by two competing electronic factors:

  • Deshielding by Electronegativity: The attached nitrogen atom (amine group) withdraws electron density, pulling the signal downfield (typically toward 50–60 ppm in acyclic systems).

  • Shielding by Ring Anisotropy (The Cyclopropyl Effect): The unique bonding orbitals of the cyclopropane ring (high p-character "banana bonds") create a magnetic anisotropy that significantly shields the ring carbons.

The Result: The quaternary Cα of an aminocyclopropyl group resonates significantly upfield (lower ppm) compared to its acyclic analogues (e.g., isopropyl or isobutyl amines). This "cyclopropyl upfield shift" is the diagnostic fingerprint of the moiety.[1]

Comparative Analysis: Aminocyclopropyl vs. Alternatives

The following data compares the 13C NMR shifts of the aminocyclopropyl moiety against standard acyclic and cyclic alternatives.

Table 1: Quaternary Carbon Shift Comparison (Diagnostic Ranges)
Compound ClassStructureCα Shift (ppm)Shift Difference (

)
Aminocyclopropyl (ACPC) Cyclopropane-1-amino-1-carboxylic acid33.0 – 36.0 Reference
Acyclic Analogue (Aib) 2-Aminoisobutyric acid56.0 – 57.0 +20–23 ppm (Deshielded)
Unsubstituted Cyclopropyl Cyclopropanecarboxylic acid (CH)13.0 – 15.0 -20 ppm (Shielded, no amine)
Cyclopropylamine Cyclopropanamine (CH)22.0 – 24.0 -10 ppm (No carboxyl)

Key Insight: The quaternary carbon of the 1-aminocyclopropyl group typically appears at ~34 ppm . This is approximately 20 ppm upfield from the corresponding carbon in 2-aminoisobutyric acid (Aib), its closest acyclic steric equivalent. This


 of ~20 ppm is a reliable metric for confirming ring closure in synthetic pathways.
Table 2: Substituent Effects on the Quaternary Center
Substituent (R) on C1Effect on C1 ShiftMechanism
-H (Secondary C) Upfield (~23 ppm)Lack of steric crowding/alpha-effect.
-Methyl (Quaternary) Downfield (~31 ppm)

-effect of alkyl group.
-COOH (Quaternary) Downfield (~34 ppm)Electron-withdrawing carbonyl + steric compression.
-Ph (Aryl) Downfield (~40-45 ppm)Anisotropic deshielding from aromatic ring.
Experimental Protocol: Acquiring the Quaternary Signal

Standard 13C NMR parameters often fail to detect the quaternary aminocyclopropyl carbon because it lacks attached protons (no NOE enhancement) and has a relaxation time (


) that can exceed 10–20 seconds.
Protocol A: The "Quantitative" Method (High Integrity)

Best for: Final characterization and purity assessment.

  • Pulse Sequence: Inverse Gated Decoupling (zgig on Bruker).

    • Why: Decoupler is ON during acquisition (to remove splitting) but OFF during delay (to suppress NOE). This ensures peak integrals are quantitative.

  • Relaxation Delay (d1): Set to 10–20 seconds .

    • Why: The quaternary carbon needs

      
       to fully relax. Short delays will saturate the signal, making it disappear.
      
  • Scan Count (ns): Minimum 1024 scans.

    • Why: Loss of NOE enhancement reduces signal-to-noise ratio (SNR) by a factor of ~3. You must compensate with more scans.

Protocol B: The "Rapid" Method (Doping)

Best for: Routine reaction monitoring.

  • Relaxation Agent: Add 0.02 M Chromium(III) acetylacetonate [Cr(acac)₃] to the sample.

    • Why: The paramagnetic Cr³⁺ electron relaxes nearby nuclei via dipole-dipole interactions, drastically reducing

      
       from >20s to <1s.
      
  • Relaxation Delay (d1): Reduce to 2 seconds .

  • Pulse Sequence: Standard decoupled 13C (zgpg).

    • Why: The relaxation agent suppresses the NOE difference, allowing for faster recycling of scans.

Visualization: Logic & Workflow
Figure 1: Signal Assignment Logic Flow

A decision tree for distinguishing the quaternary aminocyclopropyl carbon from solvent or impurity peaks.

NMR_Assignment Start Unknown Signal in 30-40 ppm Region DEPT135 Run DEPT-135 Experiment Start->DEPT135 CheckPhase Check Signal Phase DEPT135->CheckPhase Positive Positive (+) (CH or CH3) CheckPhase->Positive Up Negative Negative (-) (CH2) CheckPhase->Negative Down Absent Absent (Null) CheckPhase->Absent Missing Conclusion1 Not Quaternary (Methine/Methyl) Positive->Conclusion1 Conclusion2 Not Quaternary (Methylene) Negative->Conclusion2 RunIG Run Inverse Gated 13C (Long d1 > 10s) Absent->RunIG Verify Signal Appears? RunIG->Verify Confirmed CONFIRMED: Quaternary Aminocyclopropyl C Verify->Confirmed Yes Artifact Artifact / Impurity Verify->Artifact No

Caption: Logical workflow for rigorously identifying quaternary carbons using DEPT and Inverse Gated experiments.

Figure 2: The "Beta-Effect" Pathway

Visualizing how ring strain influences chemical shift relative to acyclic chains.

Shift_Mechanism Acyclic Acyclic Precursor (e.g., Aib) ~56 ppm RingClose Cyclization (Ring Closure) Acyclic->RingClose Strain Ring Strain & Anisotropy RingClose->Strain Shielding Magnetic Shielding (Upfield Shift) Strain->Shielding Product Aminocyclopropyl (ACPC) ~34 ppm Shielding->Product -22 ppm Delta

Caption: Mechanistic pathway showing the origin of the diagnostic upfield shift upon cyclization.

References
  • BenchChem. (2025).[1] Quantitative 13C NMR Spectroscopy for Structural Elucidation: Standard and Accelerated Protocols. BenchChem Application Notes. Link

  • Kusuyama, Y., & Ikeda, Y. (1978). Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates. Bulletin of the Chemical Society of Japan. Link

  • Reich, H. J. (2020). 13C Chemical Shifts: Cyclopropanes and Heterocycles.[1] University of Wisconsin-Madison Organic Chemistry Data. Link

  • Breit, B., & Seiche, W. (2003). Scientific Synthesis of Cyclopropyl Building Blocks. Synthesis Journal. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for Aib vs ACPC shift values).

Sources

Validation

Mass spectrometry fragmentation patterns of aminocyclopropyl benzoates

Title: Mass Spectrometry Profiling of Aminocyclopropyl Benzoates: A Comparative Guide to Analytical Platforms and Fragmentation Mechanisms Executive Summary Aminocyclopropyl benzoates represent a highly specialized class...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mass Spectrometry Profiling of Aminocyclopropyl Benzoates: A Comparative Guide to Analytical Platforms and Fragmentation Mechanisms

Executive Summary

Aminocyclopropyl benzoates represent a highly specialized class of chemical entities frequently utilized in medicinal chemistry, particularly in the development of mechanism-based enzyme inhibitors (such as monoamine oxidase and LSD1 inhibitors)[1]. The structural dichotomy of these molecules—combining a highly stable, resonance-stabilized benzoate ester with a strained, labile aminocyclopropyl ring—presents unique challenges for mass spectrometry (MS) characterization.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS), Triple Quadrupole (QqQ) MS, and Gas Chromatography-Electron Ionization MS (GC-EI-MS) for analyzing these compounds. By understanding the fundamental causality behind their fragmentation, researchers can select the optimal platform for structural elucidation versus high-throughput pharmacokinetic quantification.

Mechanistic Causality of Fragmentation Patterns

Understanding the thermodynamic drivers of fragmentation is paramount for accurate spectral interpretation. The fragmentation of aminocyclopropyl benzoates is a competition between ester cleavage and ring strain relief.

  • Benzoyl Cleavage (The Dominant Pathway): Under both hard (EI) and soft (ESI followed by Collision-Induced Dissociation) ionization, the cleavage of the bond adjacent to the carbonyl group is the most thermodynamically favored event. This yields the highly stable benzoyl cation (C₆H₅CO⁺) at an exact mass of m/z 105.0335[2]. This ion almost universally forms the base peak. Subsequent neutral loss of carbon monoxide (CO) from the benzoyl cation generates the phenyl cation (C₆H₅⁺) at m/z 77.0386[2].

  • Cyclopropylamine Ring Opening: The aminocyclopropyl moiety is highly susceptible to structural rearrangement. Upon ionization, especially under conditions that generate a radical cation, the cyclopropyl ring rapidly opens to form a distonic radical cation to relieve immense angular ring strain[3]. In ESI-MS/MS, alpha-cleavage and the subsequent loss of ammonia (-17 Da) are frequently observed diagnostic pathways for the amine portion of the molecule, which is critical for distinguishing active drug candidates from their metabolites[1].

Fragmentation M Aminocyclopropyl Benzoate [M+H]+ B Benzoyl Cation m/z 105 M->B Ester Cleavage C Aminocyclopropyl Cation Ring Opening M->C Alpha-Cleavage P Phenyl Cation m/z 77 B->P -CO (Neutral Loss) A Loss of NH3 (Amine Cleavage) C->A -NH3

Mass spectrometry fragmentation pathways of aminocyclopropyl benzoates.

Analytical Platform Comparison

Selecting the appropriate MS platform depends entirely on the specific phase of drug development and the matrix complexity.

  • LC-ESI-HRMS (Orbitrap/Q-TOF): The premier choice for metabolite identification. Soft electrospray ionization (ESI) preserves the intact pseudomolecular ion[M+H]⁺. The sub-2 ppm mass accuracy allows for the unambiguous assignment of the m/z 105.0335 benzoyl fragment and complex cyclopropyl ring-opened adducts, ensuring high-confidence structural elucidation.

  • LC-ESI-QqQ (Triple Quadrupole): The gold standard for pharmacokinetic (PK) quantification. By operating in Multiple Reaction Monitoring (MRM) mode—specifically targeting the highly efficient[M+H]⁺ → 105.05 transition—QqQ platforms filter out matrix noise, providing unparalleled sub-pg/mL sensitivity and a linear dynamic range spanning 4-5 orders of magnitude.

  • GC-EI-MS (Single Quadrupole): Useful for library matching but chemically destructive. The 70 eV electron ionization obliterates the molecular ion, resulting in spectra dominated entirely by m/z 105 and 77[2]. Furthermore, the primary/secondary amine on the cyclopropyl ring requires chemical derivatization (e.g., with MSTFA) to prevent thermal degradation and column tailing.

Workflow Sample Sample Preparation (Extraction & Derivatization) LC LC-ESI-HRMS (Orbitrap/Q-TOF) Sample->LC Intact/Labile GC GC-EI-MS (Single Quad) Sample->GC Volatile/Derivatized QqQ LC-ESI-QqQ (MRM Mode) Sample->QqQ Targeted Target DataHR Exact Mass & Formula (Structural Elucidation) LC->DataHR DataGC Library Matching (Standardization) GC->DataGC DataQqQ High-Sensitivity Quantification QqQ->DataQqQ

Analytical workflow comparison for aminocyclopropyl benzoate profiling.

Quantitative Data Summary
Analytical FeatureLC-ESI-HRMS (Orbitrap)LC-ESI-QqQ (Triple Quad)GC-EI-MS
Ionization Energy Soft (ESI, ~3-4 kV)Soft (ESI, ~3-4 kV)Hard (EI, 70 eV)
Primary Application Structural ElucidationTargeted PK QuantificationVolatiles / Library Matching
Mass Accuracy < 2 ppmNominal (~0.7 Da FWHM)Nominal (~0.7 Da FWHM)
Diagnostic Ions [M+H]⁺, m/z 105.0335Precursor → m/z 105.1m/z 105, 77, 51
Limit of Detection Low pg/mLSub-pg/mLng/mL
Sample Prep Needs Protein PrecipitationSolid Phase Extraction (SPE)Derivatization (MSTFA)

Self-Validating Experimental Protocol: LC-ESI-QqQ Workflow

To ensure rigorous scientific integrity, the following protocol for quantifying aminocyclopropyl benzoates in biological matrices acts as a self-validating system. It utilizes isotopic dilution to mathematically cancel out matrix effects.

Step 1: Sample Preparation & Isotopic Spiking

  • Action: Aliquot 50 µL of plasma. Spike with 10 µL of a deuterated internal standard (IS) solution (e.g., d5-benzoyl aminocyclopropane at 10 ng/mL).

  • Causality: The IS co-elutes with the target analyte, experiencing the exact same ion suppression in the ESI source. Normalizing the analyte peak area to the IS peak area self-validates the extraction recovery and corrects for matrix effects.

  • Extraction: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL of the supernatant onto a sub-2 µm C18 UHPLC column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% formic acid.

  • Causality: Formic acid acts as a proton donor, ensuring the primary/secondary amine on the cyclopropyl ring is fully ionized to [M+H]⁺ prior to entering the mass spectrometer, drastically increasing sensitivity.

Step 3: MS/MS Optimization (MRM Mode)

  • Action: Tune the QqQ to monitor the[M+H]⁺ → 105.1 transition. Perform a collision energy (CE) ramp from 10 eV to 40 eV.

  • Causality: Because the benzoyl ester bond is highly susceptible to cleavage, a moderate CE (typically 15-20 eV) will quantitatively convert the precursor ion into the m/z 105 product ion. Monitoring this specific transition filters out 99% of background biological noise.

Step 4: System Validation

  • Action: Run a "Double Blank" (matrix with no analyte, no IS) and a "Single Blank" (matrix with IS only) before the sample batch.

  • Causality: This step proves the absence of isobaric interferences in the matrix and confirms that the internal standard does not contain trace amounts of the unlabeled target compound, ensuring absolute trustworthiness of the quantitative data.

References

  • cLogD, LC-MS, and MS-MS data for PE2I and its metabolites Source: ResearchGate URL: [Link]

  • Associative return electron transfer. A bond-coupled electron transfer in the photoreactions of cyclopropylamines Source: RSC Publishing URL: [Link]

Sources

Comparative

A Researcher's Guide to Identifying Cyclopropyl C-H Stretching Vibrations in Amino Acids via IR Spectroscopy

The incorporation of cyclopropyl groups into amino acid structures is a powerful strategy in medicinal chemistry and drug development. This small, strained ring system can profoundly influence a molecule's conformation,...

Author: BenchChem Technical Support Team. Date: March 2026

The incorporation of cyclopropyl groups into amino acid structures is a powerful strategy in medicinal chemistry and drug development. This small, strained ring system can profoundly influence a molecule's conformation, metabolic stability, and binding affinity. As researchers increasingly utilize these unique building blocks, the need for precise and reliable analytical characterization methods becomes paramount. Infrared (IR) spectroscopy offers a rapid and non-destructive technique to confirm the presence of the cyclopropyl moiety, provided one can accurately identify its characteristic vibrational signatures.

This guide provides an in-depth comparison of cyclopropyl C-H stretching bands with those of other common hydrocarbon groups found in amino acids. It details the theoretical underpinnings, presents a practical experimental workflow, and offers data-driven insights to aid researchers in unambiguously identifying this key functional group.

The Spectroscopic Signature of Ring Strain

At its core, IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational energy states.[1] The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects. For carbon-hydrogen bonds, the stretching frequency is highly sensitive to the hybridization of the carbon atom and the local electronic environment.

Standard alkane (sp³ hybridized) C-H bonds typically exhibit stretching vibrations in the 2850-3000 cm⁻¹ region.[2] However, the cyclopropyl group is no ordinary alkane. Its three-membered ring structure imposes significant angle strain, forcing the C-C-C bond angles to be 60° instead of the ideal 109.5° for sp³ carbons. This strain alters the hybridization of the carbon atoms, giving the C-H bonds more s-character.[3] An increase in s-character leads to a stronger, stiffer C-H bond, which vibrates at a higher frequency.

This phenomenon pushes the cyclopropyl C-H stretching frequency into a distinct region, typically between 3040 and 3100 cm⁻¹ .[4][5][6] This is notably higher than unstrained alkanes and overlaps with the region for alkene (=C-H) and aromatic C-H stretches (3000-3100 cm⁻¹).[2][7] Therefore, while the presence of a signal above 3000 cm⁻¹ is a strong indicator, careful comparison is required for definitive assignment.

Comparative Analysis: Distinguishing Cyclopropyl C-H Bands

To highlight the unique spectral fingerprint of the cyclopropyl group, let's compare the expected IR absorption frequencies for various C-H bonds commonly encountered in amino acid structures.

Bond TypeFunctional Group ExampleHybridizationC-H Stretching Frequency (cm⁻¹)Key Distinguishing Features
Cyclopropyl C-H Cyclopropylalanine Strained sp³ ~3040 - 3100 [4][5][6]Higher frequency than typical alkanes due to ring strain.
Alkane C-HLeucine, Valinesp³~2850 - 3000[2]Appears below the 3000 cm⁻¹ threshold.
Alkene C-HDehydroalanine (unsaturated)sp²~3000 - 3100[2]Often accompanied by a C=C stretch (1620-1680 cm⁻¹).
Aromatic C-HPhenylalanine, Tyrosinesp²~3000 - 3100[6]Accompanied by characteristic C=C in-ring stretches (1400-1600 cm⁻¹).
Alkyne C-HPropargylglycinesp~3300[8]Sharp, strong band at a significantly higher frequency.

Experimental Protocol: High-Fidelity FT-IR Analysis of Amino Acids

This section provides a robust, field-proven methodology for acquiring high-quality Fourier-Transform Infrared (FT-IR) spectra of solid-state amino acid samples using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its minimal sample preparation and excellent reproducibility.[9]

Objective: To acquire a clean, interpretable IR spectrum of a cyclopropyl-containing amino acid to identify the characteristic C-H stretching band.

Materials:

  • FT-IR Spectrometer with a Diamond or Germanium ATR accessory

  • The cyclopropyl-containing amino acid sample (solid powder)

  • A non-cyclopropyl aliphatic amino acid for comparison (e.g., L-Leucine)

  • Spatula

  • Isopropyl alcohol and laboratory wipes for cleaning

Step-by-Step Methodology
  • ATR Crystal Cleaning:

    • Causality: The ATR technique is a surface-sensitive measurement. Any residue on the crystal from previous analyses will contaminate the spectrum.

    • Procedure: Thoroughly wipe the ATR crystal surface with a soft laboratory wipe dampened with isopropyl alcohol. Allow the solvent to evaporate completely.

  • Instrument Setup and Background Scan:

    • Causality: A background scan is critical to account for and computationally remove interfering signals from atmospheric water vapor and carbon dioxide. This self-validating step ensures that the final spectrum is solely that of the sample.

    • Procedure:

      • Launch the instrument control software.

      • Set the scan parameters:

        • Scan Range: 4000 - 400 cm⁻¹

        • Resolution: 4 cm⁻¹ (Sufficient for identifying broad and sharp features in amino acids).

        • Number of Scans: 32 (Improves signal-to-noise ratio).

      • With nothing on the ATR crystal, execute the "Collect Background" command.

  • Sample Application:

    • Causality: Achieving good contact between the solid sample and the ATR crystal is essential for a strong, high-quality signal.

    • Procedure: Place a small amount of the powdered amino acid sample onto the center of the ATR crystal using a clean spatula. Lower the ATR press and apply consistent pressure to ensure intimate contact.

  • Sample Spectrum Acquisition:

    • Causality: This step measures the infrared absorption of the sample itself.

    • Procedure: Execute the "Collect Sample" command. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Interpretation and Comparison:

    • Causality: The final step involves a logical analysis of the collected data, comparing it against known frequency ranges to identify the key functional groups.

    • Procedure:

      • Examine the region from 3100 cm⁻¹ to 2800 cm⁻¹.

      • For the cyclopropyl amino acid, look for a distinct absorption peak or shoulder above 3000 cm⁻¹ , characteristic of the cyclopropyl C-H stretch.

      • Note the strong, broad absorptions for the amine (N-H, ~3000-3300 cm⁻¹) and carboxylic acid (O-H, ~2500-3300 cm⁻¹) groups, which are typical for zwitterionic amino acids.

      • Identify the strong carbonyl (C=O) stretch around 1580-1640 cm⁻¹ (asymmetric) and ~1400 cm⁻¹ (symmetric) for the carboxylate group.

      • Run the spectrum of the aliphatic amino acid (e.g., Leucine) using the same procedure. Observe that its C-H stretching region is confined to below 3000 cm⁻¹. This direct comparison provides powerful evidence for the assignment of the >3000 cm⁻¹ peak to the cyclopropyl group.

Visualizing the Workflow and Key Vibrations

To further clarify the process and concepts, the following diagrams have been generated.

G FT-IR (ATR) Experimental Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean 1. Clean ATR Crystal Setup 2. Instrument Setup Clean->Setup Background 3. Collect Background (No Sample) Setup->Background Apply 4. Apply Sample Background->Apply Scan 5. Collect Sample Spectrum Apply->Scan Process 6. Background Correction (Automatic) Scan->Process Interpret 7. Identify Key Bands (e.g., C-H > 3000 cm⁻¹) Process->Interpret Compare 8. Compare to Analog Interpret->Compare

Caption: Workflow for FT-IR analysis of amino acids.

G C-H Stretch Frequency Comparison cluster_high cluster_low center 3000 cm⁻¹ Threshold Cyclopropyl Cyclopropyl C-H ~3080 cm⁻¹ Cyclopropyl->center Ring Strain Alkene Alkene C-H ~3050 cm⁻¹ Alkene->center sp² Hybridization Alkane Alkane C-H ~2950 cm⁻¹ Alkane->center sp³ Hybridization

Caption: Impact of hybridization and strain on C-H frequency.

Conclusion

The strained nature of the cyclopropyl ring provides a distinct diagnostic handle in infrared spectroscopy. The C-H stretching vibrations of this group are reliably found at higher wavenumbers (3040-3100 cm⁻¹) compared to their unstrained aliphatic counterparts (<3000 cm⁻¹). By following a meticulous experimental protocol and performing a comparative analysis against a suitable aliphatic analog, researchers can confidently confirm the incorporation of this valuable moiety into novel amino acid structures. This guide equips scientists in drug discovery and chemical biology with the foundational knowledge and practical steps necessary to leverage FT-IR spectroscopy for the robust characterization of their cyclopropyl-containing molecules.

References

  • Doc Brown's Chemistry. (n.d.). Interpretation of the infrared spectrum of cyclopropane. Retrieved from [Link]

  • El-Azazy, M., Al-Ghamdi, A. A., Al-Ghamdi, A. H., & El-Fattah, A. A. (2014). The features of IR spectrum. Retrieved from [Link]

  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Absorption Table. Retrieved from [Link]

  • LibreTexts. (2020, August 14). 20.2: Vibrations and Rotations of Molecules: Infrared and Microwave Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • University of Colorado. (n.d.). IR Chart. Retrieved from [Link]

  • IUPAC. (n.d.). Factors influencing vibration frequencies. Retrieved from [Link]

  • Pele, L., & Gerber, R. B. (2013). Spectroscopy of the C−H Stretching Vibrational Band in Selected Organic Molecules. The Journal of Physical Chemistry A, 117(28), 5896-5906. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of 2-(1-Aminocyclopropyl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 2-(1-Aminocyclopropyl)benzoic Acid Derivatives The 2-(1-aminocyclopropyl)benzoic acid scaffold is a key pharmacophore foun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-(1-Aminocyclopropyl)benzoic Acid Derivatives

The 2-(1-aminocyclopropyl)benzoic acid scaffold is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have demonstrated a wide spectrum of activities, including potential as anti-inflammatory and analgesic agents. The constrained cyclopropyl ring introduces unique conformational rigidity, which can significantly influence binding affinity and selectivity for biological targets. A precise understanding of the crystal structure provides invaluable information on molecular conformation, intermolecular interactions, and packing, all of which are critical for structure-activity relationship (SAR) studies and the optimization of drug candidates.

Core Analytical Techniques for Structural Elucidation: A Comparative Overview

While single-crystal X-ray diffraction remains the gold standard for determining the absolute three-dimensional structure of a molecule, a comprehensive analysis often involves complementary techniques. This section compares the primary methods for characterizing 2-(1-aminocyclopropyl)benzoic acid derivatives.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction (SC-XRD) Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.Unambiguous determination of absolute configuration and conformation in the solid state.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may not be identical to the solution-state or biologically active conformation.
Powder X-ray Diffraction (PXRD) Information on crystallinity, phase purity, and unit cell parameters.Useful for analyzing bulk crystalline materials and identifying different polymorphic forms.Does not provide detailed atomic-level structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms, connectivity, and through-space interactions (e.g., NOESY).Provides detailed structural information in solution, which can be more relevant to biological conditions.Indirect method for structure determination; conformational analysis can be complex and may require computational support.
Computational Modeling (e.g., DFT) Theoretical prediction of stable conformers, bond energies, and electronic properties.Can provide insights into conformational preferences and the relative energies of different structures.Predictions are theoretical and must be validated by experimental data. Accuracy is dependent on the level of theory and basis set used.

In-Depth Focus: Single-Crystal X-ray Diffraction

For drug development professionals, obtaining a high-resolution crystal structure is a pivotal milestone. It provides a definitive blueprint of the molecule, guiding further synthetic modifications and computational studies.

Experimental Workflow: From Powder to Structure

The process of determining a crystal structure via SC-XRD is a multi-step workflow that demands precision and expertise.

SC-XRD Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization) Synthesis->Purification Solvent Solvent Screening Purification->Solvent Evaporation Slow Evaporation Solvent->Evaporation Vapor Vapor Diffusion Solvent->Vapor Cooling Slow Cooling Solvent->Cooling Mounting Crystal Mounting Evaporation->Mounting Vapor->Mounting Cooling->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing & Reduction Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol for Single-Crystal X-ray Diffraction

This protocol provides a self-validating system for obtaining high-quality crystallographic data.

1. Synthesis and Purification:

  • Synthesize the desired 2-(1-aminocyclopropyl)benzoic acid derivative. A common route involves the reaction of a suitably substituted anthranilic acid with a cyclopropanone equivalent, or through multi-step sequences starting from α-chloroaldehydes.

  • Purify the compound to the highest possible degree, typically through recrystallization or column chromatography, to remove impurities that can hinder crystal growth.

2. Crystallization:

  • Causality: The choice of solvent is a critical parameter that can significantly influence crystal quality and even the resulting polymorphic form.

  • Protocol:

    • Begin with a solvent screen using a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, hexane, and mixtures thereof).

    • Prepare a saturated or near-saturated solution of the purified compound at an elevated temperature.

    • Employ one of the following slow crystallization techniques:

      • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days to weeks.

      • Vapor Diffusion: Place the vial containing the compound's solution inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

      • Slow Cooling: After preparing a saturated solution at a higher temperature, allow it to cool to room temperature slowly, and then transfer to a refrigerator or cold room.

3. Data Collection:

  • Protocol:

    • Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.

    • Place the mounted crystal in a single-crystal X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

4. Structure Solution and Refinement:

  • Protocol:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The crystal structure is then solved using direct methods or Patterson methods.

    • The initial structural model is refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Comparative Data Analysis: Insights from the Crystal Structure

The crystallographic data provides a wealth of information for understanding the structure-property relationships of 2-(1-aminocyclopropyl)benzoic acid derivatives.

Conformational Analysis

The conformation of the molecule in the solid state is a key piece of information. For instance, the relative orientation of the aminocyclopropyl and benzoic acid moieties can be defined by specific torsion angles. This conformation is often stabilized by intramolecular hydrogen bonds. Computational studies can complement these findings by exploring the potential energy surface and identifying other low-energy conformers that may exist in solution.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the crystal lattice is dictated by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking. For aminobenzoic acid derivatives, hydrogen bonding involving the carboxylic acid and amino groups often plays a dominant role in defining the supramolecular architecture. The analysis of these interactions is crucial for understanding physical properties like melting point and solubility.

The following diagram illustrates the logical relationship between molecular structure and bulk properties, as revealed by crystal structure analysis.

Structure-Property Relationship cluster_molecular Molecular Level cluster_bulk Bulk Properties Conformation Molecular Conformation (Torsion Angles) Packing Crystal Packing & Polymorphism Conformation->Packing Activity Biological Activity Conformation->Activity Interactions Intermolecular Interactions (e.g., H-bonds, π-π stacking) Interactions->Packing Interactions->Activity Properties Physicochemical Properties (Melting Point, Solubility) Packing->Properties Properties->Activity

Caption: Relationship between molecular structure and macroscopic properties.

Alternative and Complementary Techniques

Comparative

A Comparative Guide to the NMDA Receptor Affinity of 2-(1-aminocyclopropyl)benzoic Acid Analogues

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for evaluating the N-methyl-D-aspartate (NMDA) receptor affinity of novel chemical entities, specific...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the N-methyl-D-aspartate (NMDA) receptor affinity of novel chemical entities, specifically focusing on analogues of the 2-(1-aminocyclopropyl)benzoic acid scaffold. We will delve into the foundational principles of NMDA receptor pharmacology, establish a robust methodology for determining binding affinity, and explore the critical nature of structure-activity relationships (SAR) in the design of potent and selective antagonists.

The NMDA Receptor: A Target of Therapeutic Importance

The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in excitatory synaptic transmission throughout the central nervous system.[1][2] Its proper function is fundamental to synaptic plasticity, the molecular basis for learning and memory.[2] Functional NMDA receptors are heterotetrameric complexes, typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 (A-D) subunits.[1][3] The activation of the receptor is unique in that it requires the simultaneous binding of both glutamate and a co-agonist, typically glycine or D-serine, leading to the opening of its ion channel.[1][4]

This complex activation mechanism, along with the receptor's high permeability to Ca²⁺, makes it a critical regulator of neuronal function.[2] However, the over-activation of NMDA receptors leads to excessive calcium influx, a condition known as excitotoxicity, which is implicated in a wide range of neurological disorders. Consequently, antagonists of the NMDA receptor are of significant interest for therapeutic applications in conditions such as epilepsy, neuropathic pain, and neurodegenerative diseases.

The 2-(1-aminocyclopropyl)benzoic acid scaffold represents a promising starting point for the development of novel NMDA receptor modulators. Its rigid cyclopropyl group and ionizable amino and carboxyl functionalities provide a distinct three-dimensional structure for probing the receptor's binding pockets.

cluster_receptor NMDA Receptor Complex cluster_sites Key Ligand Binding Sites GluN1_1 GluN1 GluN2_1 GluN2 GluN1_2 GluN1 GluN2_2 GluN2 Glutamate_Site Glutamate Site (on GluN2) Glutamate_Site->GluN2_1 Glycine_Site Glycine Site (on GluN1) Glycine_Site->GluN1_1 Channel_Pore Ion Channel Pore (Phencyclidine Site) Channel_Pore->GluN1_2 Allosteric_Site Allosteric Sites (e.g., Ifenprodil Site) Allosteric_Site->GluN2_2

Caption: Diagram of the NMDA receptor complex and its primary binding sites.

Quantifying Affinity: The Radioligand Binding Assay

To compare the efficacy of newly synthesized analogues, a quantitative, reproducible, and robust assay is required. The gold standard for measuring the affinity of a test compound for a receptor is the competitive radioligand binding assay.[5] This technique measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand (the "radioligand") that is known to bind to the target receptor with high affinity.

Principle of the Assay

The assay relies on reaching equilibrium between the receptor, the radioligand, and the unlabeled test compound. By incubating a fixed amount of receptor preparation and radioligand with increasing concentrations of the test compound, one can generate a dose-response curve. From this curve, the IC₅₀ (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Step-by-Step Experimental Protocol: Competitive Binding Assay

This protocol is a self-validating system for determining the Ki of a test compound at the NMDA receptor, adapted from standard methodologies.[6]

A. Membrane Preparation

  • Rationale: This step isolates the cell membranes, where the transmembrane NMDA receptors are located, from other cellular components.

  • Homogenize whole rat brain tissue (or cells expressing the recombinant receptor) in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).[6]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[6]

  • Resuspend the pellet in fresh buffer and repeat the centrifugation step to wash the membranes.

  • Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and determine the protein concentration using a standard method like the BCA assay.[6] Store aliquots at -80°C.

B. Binding Assay

  • Rationale: This is the core incubation step where the competition for the receptor binding site occurs. All additions are performed on ice to minimize degradation.

  • On the day of the assay, thaw the membrane preparation and resuspend in the final assay binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

  • Set up a 96-well plate with the following conditions in triplicate:

    • Total Binding: 150 µL membranes, 50 µL buffer, 50 µL radioligand (e.g., [³H]CGP 39653, a competitive NMDA antagonist).[6]

    • Non-specific Binding (NSB): 150 µL membranes, 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM unlabeled L-glutamate) to saturate all specific binding sites, 50 µL radioligand.

    • Competition: 150 µL membranes, 50 µL of the test compound (at 8-10 different concentrations over a log range), 50 µL radioligand.[5][6]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[6]

C. Filtration and Counting

  • Rationale: This step rapidly separates the receptor-bound radioligand from the free (unbound) radioligand in the solution. Glass fiber filters trap the membranes, while the unbound ligand passes through.

  • Pre-soak GF/B or GF/C glass fiber filter mats in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.

  • Terminate the incubation by rapid vacuum filtration of the plate contents onto the filter mat using a cell harvester.[6]

  • Wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove all traces of unbound radioligand.[6]

  • Dry the filter mats, place them in scintillation vials or bags, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[6]

D. Data Analysis

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation :

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

prep 1. Membrane Preparation (Isolate Receptors) assay 2. Competitive Binding (Incubate Receptor + Radioligand + Test Compound) prep->assay filter 3. Rapid Filtration (Separate Bound from Free Ligand) assay->filter count 4. Scintillation Counting (Quantify Bound Radioactivity) filter->count analyze 5. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Experimental workflow for determining NMDA receptor binding affinity.

Structure-Activity Relationship (SAR): A Comparative Framework

While specific published data for a wide range of 2-(1-aminocyclopropyl)benzoic acid analogues is emerging, we can establish a framework for analysis by examining SAR principles from other well-studied classes of NMDA antagonists.[7][8] The core principle of SAR is to systematically modify a lead compound's structure and observe the resulting changes in biological activity, in this case, NMDA receptor affinity.

Key modifications to the 2-(1-aminocyclopropyl)benzoic acid scaffold for an SAR study would include:

  • Substitution on the Benzoic Acid Ring: Adding electron-withdrawing or electron-donating groups at various positions (ortho, meta, para) can influence the electronic distribution and steric profile, affecting how the molecule fits into the binding pocket.

  • Modification of the Carboxyl Group: Esterification or conversion to an amide could probe the necessity of the negative charge for binding.

  • Substitution on the Amino Group: Alkylation or acylation of the primary amine would test the importance of the positive charge and hydrogen bond donating capacity.

  • Stereochemistry: The cyclopropyl group introduces chiral centers. Separating and testing individual enantiomers is critical, as receptor binding pockets are chiral and often show high stereoselectivity.

Exemplar Data Presentation

The results of an SAR study should be presented in a clear, tabular format that allows for easy comparison. The following table illustrates how data for a hypothetical series of analogues should be structured.

Compound IDR¹ (Position 4)R² (Position 5)Ki (nM) at NMDA ReceptorFold Change from Parent
Parent -H-H1501.0 (Reference)
Analogue 1 -Cl-H752.0 (Increase)
Analogue 2 -OCH₃-H3000.5 (Decrease)
Analogue 3 -H-F951.6 (Increase)
Analogue 4 -H-NO₂5500.3 (Decrease)

This table is for illustrative purposes only and does not represent real experimental data for this specific chemical series.

cluster_scaffold Core Scaffold: 2-(1-aminocyclopropyl)benzoic acid cluster_mods Potential Modification Points for SAR Core [Core Structure] R_group Aromatic Ring Substitutions (R1, R2, etc.) Core->R_group Carboxyl Carboxyl Group Modification (-COOH -> -COOR, -CONH2) Core->Carboxyl Amine Amino Group Modification (-NH2 -> -NHR, -NR2) Core->Amine Stereo Stereochemistry (R vs. S enantiomers) Core->Stereo

Caption: Conceptual diagram of SAR analysis for the target scaffold.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the NMDA receptor affinity of 2-(1-aminocyclopropyl)benzoic acid analogues. By employing standardized radioligand binding assays, researchers can generate high-quality, comparable data. This data is the foundation for building a detailed structure-activity relationship, which is essential for rationally designing analogues with improved potency and selectivity.

Future work should focus on synthesizing a diverse library of these analogues, systematically exploring the chemical space around the core scaffold as outlined. Subsequent evaluation should not be limited to binding affinity but should also include functional assays (e.g., electrophysiology) to determine whether compounds are antagonists, agonists, or allosteric modulators, and to assess their selectivity for different GluN2 subunits. This multi-faceted approach will be critical in advancing this chemical series from promising leads to potential therapeutic candidates.

References

  • Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. Current Protocols in Pharmacology. Available at: [Link]

  • NMDA Biochemical Binding Assay Service. Reaction Biology. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Nature Experiments. Available at: [Link]

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Molecules and Cells. Available at: [Link]

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. PubMed. Available at: [Link]

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Korea Science. Available at: [Link]

  • Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-amino-5-phosphonopentanoic Acid. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Journal of Medicinal Chemistry. Available at: [Link]

  • Pharmacology of NMDA Receptors. National Center for Biotechnology Information. Available at: [Link]

  • Structure-activity relationships for allosteric NMDA receptor inhibitors based on 2-naphthoic acid. Neuropharmacology. Available at: [Link]

  • Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. PubMed. Available at: [Link]

  • ChemInform Abstract: Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-Amino-5-phosphonopentanoic Acid. ResearchGate. Available at: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]

  • Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. RSC Medicinal Chemistry. Available at: [Link]

  • Cell type-specific pharmacology of NMDA receptors using masked MK801. eLife. Available at: [Link]

  • NMDA receptors: Biological properties and their roles in neuropsychiatric disorders. Acta Pharmacologica Sinica. Available at: [Link]

Sources

Validation

A Comparative Guide to the Acidity of Ortho-Cyclopropyl Substituted Benzoic Acids: An Exploration of the Ortho Effect

In the landscape of drug discovery and development, the acid dissociation constant (pKa) is a critical physicochemical parameter that governs a molecule's behavior in biological systems. It dictates the extent of ionizat...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the acid dissociation constant (pKa) is a critical physicochemical parameter that governs a molecule's behavior in biological systems. It dictates the extent of ionization at a given pH, which in turn influences crucial properties such as solubility, membrane permeability, and receptor binding affinity. For researchers engaged in the synthesis and evaluation of novel therapeutic agents, a comprehensive understanding of the factors that modulate pKa is paramount. This guide provides an in-depth comparison of the acidity of ortho-cyclopropyl substituted benzoic acids, offering both experimental data for related compounds and a robust theoretical framework to rationalize the observed trends.

The introduction of a cyclopropyl group onto an aromatic ring is a common strategy in medicinal chemistry to modulate a compound's metabolic stability and conformational preferences. When this substituent is placed at the ortho position relative to a carboxylic acid group, it elicits a fascinating interplay of electronic and steric effects that significantly impact the compound's acidity. This phenomenon, broadly known as the "ortho effect," is a cornerstone of physical organic chemistry and has profound implications for rational drug design.

The "Ortho Effect": A Confluence of Steric and Electronic Factors

In general, ortho-substituted benzoic acids are stronger acids (i.e., have a lower pKa) than their corresponding meta and para isomers, irrespective of the electronic nature of the substituent.[1] This "ortho effect" is attributed primarily to steric hindrance.[1] The bulky ortho-substituent forces the carboxylic acid group to twist out of the plane of the benzene ring.[1] This disruption of coplanarity inhibits the resonance delocalization of the carboxylic acid's oxygen lone pairs into the aromatic system, which in the unsubstituted and para-substituted cases, tends to destabilize the carboxylate anion. By preventing this resonance, the inductive electron-withdrawing effect of the sp2-hybridized carbons of the benzene ring becomes more dominant, leading to a more stable carboxylate conjugate base and thus a stronger acid.

Comparative pKa Values of Substituted Benzoic Acids

To contextualize the influence of the ortho-cyclopropyl group, it is instructive to compare the pKa values of benzoic acid and its cyclopropyl-substituted isomers with other common substituents.

CompoundSubstituent PositionpKaReference
Benzoic AcidUnsubstituted~4.20[2][3]
p-Cyclopropylbenzoic AcidPara4.45[4]
o-Toluic AcidOrtho3.91[1]
p-Toluic AcidPara4.37[1]
o-Chlorobenzoic AcidOrtho2.94[1]
p-Chlorobenzoic AcidPara3.99[1]
o-Nitrobenzoic AcidOrtho2.17[1]
p-Nitrobenzoic AcidPara3.44[1]

The data clearly illustrates the acid-strengthening nature of the ortho effect. For instance, o-toluic acid (pKa 3.91) is a stronger acid than both benzoic acid (pKa ~4.20) and p-toluic acid (pKa 4.37).[1] This is despite the methyl group being electron-donating. The steric effect of the ortho-methyl group outweighs its electronic effect.

For the cyclopropyl substituent, the para isomer, with a pKa of 4.45, is a weaker acid than benzoic acid.[4] This is consistent with the cyclopropyl group acting as a weak electron-donating group through conjugation with the aromatic ring. However, when moved to the ortho position, the steric hindrance is expected to dominate, forcing the carboxylic acid out of plane and resulting in a pKa value lower than 4.20.

Visualizing the Ortho Effect

The following diagram illustrates the steric clash in ortho-substituted benzoic acids that leads to the out-of-plane rotation of the carboxylic acid group, thereby enhancing acidity.

cluster_para para-Substituted Benzoic Acid (Coplanar) cluster_ortho ortho-Substituted Benzoic Acid (Non-Coplanar) p_acid o_acid p_ring Benzene Ring p_cooh COOH p_ring->p_cooh Resonance Possible p_sub Substituent p_ring->p_sub o_ring Benzene Ring o_cooh COOH (Twisted) o_ring->o_cooh Resonance Inhibited o_sub Substituent o_ring->o_sub o_cooh->o_sub Steric Hindrance

Caption: Steric hindrance in ortho-substituted benzoic acids disrupts coplanarity.

Experimental Determination of pKa Values

Accurate determination of pKa values is crucial for quantitative structure-activity relationship (QSAR) studies. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a highly precise and widely used technique for pKa determination.[5] It involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[5] The pKa is determined from the midpoint of the buffer region in the resulting titration curve, where the concentrations of the protonated and deprotonated species are equal.[5]

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[5]

  • Sample Preparation: Dissolve a precisely weighed amount of the benzoic acid derivative in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).[5]

  • Titration Setup: Place the sample solution in a thermostatted vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode and the titrant delivery tube.

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) for an acidic analyte. Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence point.

start Start calibrate Calibrate pH Meter start->calibrate prepare Prepare Analyte Solution calibrate->prepare titrate Titrate with Standardized Base prepare->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot determine Determine pKa at Half-Equivalence Point plot->determine end End determine->end

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore in proximity to the ionizable group, leading to a change in the UV-Vis absorbance spectrum upon protonation or deprotonation. It is highly sensitive and requires a smaller amount of sample compared to potentiometric titration.

  • Wavelength Selection: Record the UV-Vis spectra of the analyte in highly acidic (fully protonated) and highly basic (fully deprotonated) solutions to identify the analytical wavelengths where the absorbance difference between the two species is maximal.

  • Buffer Preparation: Prepare a series of buffer solutions with accurately known pH values spanning the expected pKa range of the analyte.

  • Sample Preparation: Prepare a stock solution of the analyte and dilute it to the same final concentration in each of the buffer solutions.

  • Absorbance Measurement: Measure the absorbance of each buffered sample solution at the pre-determined analytical wavelengths.

  • Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

start Start select_lambda Select Analytical Wavelengths start->select_lambda prepare_buffers Prepare Buffer Series select_lambda->prepare_buffers prepare_samples Prepare Samples in Buffers prepare_buffers->prepare_samples measure_abs Measure Absorbance prepare_samples->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data determine_pka Determine pKa from Sigmoidal Fit plot_data->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion

The acidity of ortho-cyclopropyl substituted benzoic acids is a compelling example of how subtle structural modifications can lead to significant changes in a molecule's physicochemical properties. While an experimental pKa value for 2-cyclopropylbenzoic acid remains to be definitively reported in the literature, a thorough understanding of the "ortho effect" allows for a confident prediction that it will be a stronger acid than both benzoic acid and its para-cyclopropyl isomer. This enhanced acidity arises from the steric clash between the ortho-cyclopropyl group and the carboxylic acid, which disrupts resonance stabilization of the carboxylate anion. For researchers in drug discovery, a firm grasp of these principles, coupled with robust experimental methods for pKa determination, is indispensable for the rational design of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • Vaia. (n.d.). Identify whether p-cyclopropylbenzoic acid is stronger or weaker. Retrieved from [Link]

  • Leesment, A., Selberg, S., Tammiste, M., & Hai, A. (n.d.). Quantifying acidity in heterogeneous systems: biphasic pKa values.
  • PubChem. (n.d.). 4-Cyclopropylbenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from [Link]

  • HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values*. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyclopropylbenzoic acid (C10H10O2). Retrieved from [Link]

  • Reijenga, J., Van Hoof, A., Van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. [Link]

  • Bordwell, F. G. (2017, October 27). Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]

  • Williams, R. (n.d.).
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(1-Aminocyclopropyl)benzoic acid proper disposal procedures

Operational Guide: Proper Handling and Disposal of 2-(1-Aminocyclopropyl)benzoic acid As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery and synt...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Handling and Disposal of 2-(1-Aminocyclopropyl)benzoic acid

As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into drug discovery and synthetic workflows. While 2-(1-Aminocyclopropyl)benzoic acid is a highly valuable intermediate, its structural juxtaposition of a carboxylic acid and a primary cyclopropylamine dictates specific handling and disposal protocols. Understanding the causality behind these protocols—rooted in the molecule's amphoteric nature—is critical for ensuring both laboratory safety and environmental compliance.

Chemical Profile & Hazard Causality

At physiological or neutral pH, 2-(1-Aminocyclopropyl)benzoic acid exists primarily as a zwitterion[1]. This amphoteric nature significantly impacts its physical state; zwitterionic powders often exhibit strong electrostatic properties. When transferring the dry compound, the fine powder easily clings to spatulas, weigh boats, and synthetic gloves. This electrostatic cling drastically increases the risk of aerosolization, making inhalation (H332) and dermal transfer (H312) primary operational hazards[2].

Table 1: Quantitative Data & Hazard Profile

Property / HazardSpecification
Chemical Name 2-(1-Aminocyclopropyl)benzoic acid
CAS Number 1314726-47-0
Molecular Weight 177.20 g/mol
Structural Features Amphoteric (Zwitterionic at neutral pH)
GHS Hazard Codes H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Skin Irrit.), H319 (Eye Irrit.)[2]
GHS Precautionary P261, P280, P305+P351+P338, P501[2],[3]

Waste Segregation Workflow

Proper disposal is strictly governed by the GHS precautionary statement P501 , which mandates the disposal of contents and containers to an approved waste disposal plant[4],[3]. The Environmental Protection Agency (EPA) enforces this through the Resource Conservation and Recovery Act (RCRA), requiring a "cradle-to-grave" tracking system for chemical waste[5]. Drain disposal of this compound is strictly prohibited due to its synthetic nature, nitrogen content, and potential for environmental persistence[6].

WasteDisposal Start 2-(1-Aminocyclopropyl)benzoic acid Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Dry Liquid Liquid Waste (Solutions/Rinsates) Start->Liquid Dissolved SolidContainer Seal in P501 Compliant Container Solid->SolidContainer Aqueous Aqueous Waste (pH 3-10) Liquid->Aqueous Water-based Organic Organic Waste (DMSO/MeOH/DCM) Liquid->Organic Solvent-based Incineration High-Temp Incineration (Approved Facility) Aqueous->Incineration Lab pack Organic->Incineration Fuel blending SolidContainer->Incineration

Decision tree for 2-(1-Aminocyclopropyl)benzoic acid waste segregation and disposal.

Step-by-Step Disposal Methodologies

To maintain scientific integrity and regulatory compliance, laboratory personnel must adhere to the following self-validating protocols.

Protocol A: Solid Waste & Contaminated Consumables This protocol applies to unreacted powder, contaminated weigh boats, gloves, and filter paper.

  • Containment: Place all solid waste into a chemically compatible, leak-proof container (e.g., a high-density polyethylene (HDPE) bucket with a secure lid)[7].

  • Labeling: Immediately affix a hazardous waste label. The EPA requires the label to clearly state "Hazardous Waste," identify the exact contents, and indicate the primary hazard (e.g., "Toxic/Irritant")[8].

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Under EPA regulations, SAAs can hold up to 55 gallons of hazardous waste, but containers must be moved to a Central Accumulation Area (CAA) within three days of becoming full[8],[9].

Protocol B: Liquid Waste Management Because this compound is often dissolved in polar aprotic solvents (like DMSO or DMF) or aqueous buffers during assays, liquid waste must be carefully segregated to prevent adverse reactions in bulk storage.

  • Segregation: Separate liquid waste into "Aqueous" and "Non-Halogenated Organic" streams. If the compound was used in a reaction involving halogenated solvents (e.g., DCM), it must go into a dedicated "Halogenated Organic" waste stream.

  • Neutralization (Self-Validating Step): If the aqueous waste is highly acidic or basic due to reaction conditions, carefully neutralize it to a pH between 5.0 and 9.0 before adding it to the bulk waste carboy. Validation: Use a calibrated pH meter or wide-range pH paper to confirm the neutralized state. This prevents dangerous exothermic acid-base reactions inside the bulk waste container[9].

  • Containment: Transfer the liquid to a vented, compatible waste carboy. Ensure the carboy is kept tightly closed unless actively adding waste[4].

Spill Response & Self-Validating Decontamination

In the event of a dry powder spill on a balance or benchtop, standard dry-sweeping is hazardous.

  • Mechanical Removal: Do not dry-sweep, as this will aerosolize the zwitterionic dust[4]. Instead, gently cover the spill with damp paper towels. Use a 50/50 mixture of water and isopropanol; this mixed solvent system accounts for both the polar (zwitterionic) and non-polar (aromatic ring) solubilities of the molecule.

  • Wipe Down: Wipe the area inward from the edges to prevent spreading. Place all used towels into the solid hazardous waste container.

  • Self-Validating Cleanliness Check: Because the benzoic acid moiety is strongly UV-active, you can validate the total decontamination of the surface by illuminating the area with a handheld 254 nm UV lamp. Any residual compound will appear as a dark, UV-absorbing spot against the background. Repeat the solvent wipe until the area is completely clear under UV light.

References

  • 1-thio benzoic acid | Sigma-Aldrich. sigmaaldrich.com.

  • 1266193-50-3|3-(1-Aminocyclopropyl)benzoicacid|BLD Pharm. bldpharm.com. 2

  • SAFETY DATA SHEET - Aculon. aculon.com. 4

  • 2-(Cyclopropanecarboxamido)isonicotinic Acid|CAS 1339368-46-5 - Benchchem. benchchem.com. 1

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. emsllcusa.com. 5

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health. danielshealth.com. 7

  • Ultimate Guide to GHS Labeling and Packaging Requirements: Ensuring Global Compliance in 2025. complianceandrisks.com. 3

  • Managing Hazardous Chemical Waste in the Lab. labmanager.com. 8

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University. northwestern.edu. 6

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. cwu.edu. 9

Sources

Handling

Personal protective equipment for handling 2-(1-Aminocyclopropyl)benzoic acid

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interaction between the researcher and the chemical. 2-(1-Aminocyclopropyl)benzoic acid (CAS: 13147...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interaction between the researcher and the chemical. 2-(1-Aminocyclopropyl)benzoic acid (CAS: 1314726-47-0) is a highly valuable unnatural amino acid building block frequently utilized in peptidomimetic drug discovery. However, its unique structural features require stringent, well-reasoned handling protocols.

This guide provides the definitive operational and logistical framework for handling this compound, ensuring that every safety measure is grounded in chemical causality and validated through procedural checks.

Part 1: Mechanistic Rationale for PPE Selection

To understand the Personal Protective Equipment (PPE) required for 2-(1-Aminocyclopropyl)benzoic acid, we must first analyze its molecular behavior. The compound features a strained cyclopropyl ring and an acidic benzoic acid moiety.

  • Dermal Hazard Causality: The cyclopropyl group increases the molecule's lipophilicity compared to standard polar amino acids. When solubilized in common organic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for peptide coupling, the solvent acts as a penetration enhancer. If a splash occurs, the dissolved compound can rapidly cross the dermal barrier. Therefore, standard latex is insufficient; nitrile gloves are required because they provide a critical resistance window against polar aprotic solvents[1].

  • Respiratory Hazard Causality: In its dry state, this compound is a fine powder prone to electrostatic dispersion. If inhaled, the benzoic acid moiety causes localized pH drops upon contact with the moist mucosal membranes of the respiratory tract, leading to acute irritation (H335)[2].

Quantitative PPE Specifications

The following table summarizes the mandatory PPE and engineering controls required for handling this compound, establishing a quantitative baseline for safety[1].

PPE / Control CategorySpecificationQuantitative MetricMechanistic Justification
Hand Protection Nitrile Gloves (Disposable)Minimum thickness:

0.11 mm
Provides >480 min breakthrough time for dry powder; allows safe doffing time if splashed with DMSO.
Eye Protection Chemical Splash GogglesANSI Z87.1 CertifiedProtects against micro-particulate dust and solvent splashes. Safety glasses are insufficient for powders.
Respiratory N95 / P100 Respirator

95% filtration efficiency for 0.3

m
Mandatory only if weighing outside a certified fume hood (highly discouraged).
Engineering Control Chemical Fume HoodFace velocity: 80 - 100 fpmPrimary defense against the inhalation of electrostatically charged airborne particulates.

Part 2: Operational Protocol & Handling Workflow

Every protocol must be a self-validating system to ensure absolute trustworthiness and safety[3]. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood and verify the digital airflow monitor.

  • Self-Validation Check: The monitor must read between 80 and 100 feet per minute (fpm) . If the flow rate is out of bounds or the alarm sounds, the protocol is automatically aborted. Do not open the chemical container.

Step 2: PPE Donning & Static Mitigation

  • Action: Don a flame-resistant lab coat, ANSI Z87.1 chemical splash goggles, and double-layer nitrile gloves (0.11 mm minimum). Use an anti-static gun (zerostat) on the weighing spatula and weigh boat to neutralize static charges.

  • Self-Validation Check: Hover the spatula over a blank weigh boat. If the boat repels or attracts the spatula, static is still present. Re-apply the anti-static gun.

Step 3: Weighing and Solubilization

  • Action: Carefully uncap the 2-(1-Aminocyclopropyl)benzoic acid inside the deepest part of the fume hood (at least 6 inches from the sash). Transfer the required mass. If solubilizing, slowly add the solvent (e.g., DMSO) while keeping the vial securely clamped.

Step 4: Decontamination and Doffing

  • Action: Seal all vials. Wipe down the balance and hood surface with a solvent-dampened lint-free wipe (e.g., 70% ethanol or isopropanol), followed by a dry wipe. Doff gloves by turning them inside out to trap any microscopic dust.

G A Pre-Operation: Don PPE (Nitrile, Goggles) B Transfer to Certified Fume Hood A->B C Weighing & Solubilization (e.g., DMSO/DMF) B->C D Seal Vials & Decontaminate C->D E Doff PPE & Wash Hands D->E

Workflow for the safe handling and solubilization of 2-(1-Aminocyclopropyl)benzoic acid.

Part 3: Spill Response & Decontamination Plan

In the event of a powder spill outside the fume hood, immediate isolation is required.

  • Isolation: Evacuate personnel from the immediate 5-foot radius to prevent tracking the powder.

  • Containment: Do not dry-sweep, as this aerosolizes the powder. Gently cover the spill with damp absorbent pads (using water or a mild alkaline solution like 1% sodium bicarbonate to neutralize the benzoic acid moiety).

  • Collection: Carefully scoop the damp pads and powder into a sealable hazardous waste container using a plastic (non-sparking) dustpan.

  • Validation of Decontamination:

    • Self-Validation Check: Swab the cleaned surface with a pH indicator strip moistened with deionized water. A neutral pH (6.5–7.5) validates the complete removal of the acidic residue. If the pH is < 6.0, repeat the wipe-down process.

Part 4: Waste Segregation and Disposal Logic

Compliance with the EPA's Resource Conservation and Recovery Act (RCRA) is a strict legal and environmental requirement[4]. 2-(1-Aminocyclopropyl)benzoic acid contains nitrogen and oxygen, but no halogens. Therefore, its disposal pathway depends entirely on its physical state and the solvent used[5].

  • Solid Waste: Empty vials, contaminated gloves, and weigh boats must be double-bagged and placed in the Solid Hazardous Waste stream.

  • Liquid Waste (Non-Halogenated): If dissolved in DMSO, DMF, or Methanol, the resulting solution must be collected in a clearly labeled Non-Halogenated Organic Waste carboy.

  • Liquid Waste (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform during a synthesis step, the mixture crosses over into the Halogenated Organic Waste stream.

G A Waste Generation: 2-(1-Aminocyclopropyl)benzoic acid B Solid Powder Waste? A->B C Solid Hazardous Waste (Double-bagged) B->C Yes D Dissolved in Solvent? B->D No E Halogenated Solvent? (e.g., DCM, Chloroform) D->E Yes F Non-Halogenated Organic Waste E->F No G Halogenated Organic Waste E->G Yes

Decision matrix for RCRA-compliant chemical waste segregation and disposal.

References

  • National Institutes of Health (NIH) / PMC. "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection." National Center for Biotechnology Information. Available at:[Link]

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." EPA.gov. Available at:[Link]

Sources

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